Product packaging for Avocadene 1-acetate(Cat. No.:CAS No. 24607-09-8)

Avocadene 1-acetate

Cat. No.: B1228289
CAS No.: 24607-09-8
M. Wt: 328.5 g/mol
InChI Key: NLBYRERHXBTBBR-OALUTQOASA-N
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Description

(2S,4S)-1-Acetoxy-16-heptadecene-2,4-diol is a natural product found in Persea americana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B1228289 Avocadene 1-acetate CAS No. 24607-09-8

Properties

CAS No.

24607-09-8

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

melting_point

58-59°C

Other CAS No.

24607-09-8

physical_description

Solid

Synonyms

2,4-dihydroxy-HDEAc
2,4-dihydroxyheptadec-16-enyl acetate

Origin of Product

United States

Foundational & Exploratory

Avocadene 1-acetate: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadene 1-acetate is a member of the acetogenin class of long-chain fatty alcohols, naturally occurring bioactive compounds.[1] Acetogenins, particularly those derived from the avocado (Persea americana), have garnered significant scientific interest due to their potential pharmacological properties, including anticancer, antimicrobial, and insecticidal activities.[2] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its presence, detailed experimental protocols for its isolation, and an exploration of its known biological activities and associated signaling pathways.

Natural Sources and Distribution

The primary and almost exclusive natural source of this compound and related acetogenins is the avocado (Persea americana). These compounds are distributed throughout the fruit, including the pulp, seed, and leaves.[3][4] While much of the research has focused on the more abundant precursors, avocadene and avocadyne, their acetylated forms, such as this compound, are also present.[4] The concentration and composition of these acetogenins can vary depending on the avocado cultivar, maturity, and the specific part of the fruit.

Quantitative Analysis

Quantitative data for this compound specifically is not as widely reported as for its non-acetylated precursor, avocadene. However, the existing literature provides valuable information on the concentrations of related acetogenins in different parts of the avocado, which is summarized in the table below. It is important to note that many acetogenins exist in their esterified forms in the plant, and alkaline saponification is often employed during extraction to increase the yield of the parent compounds, avocadene and avocadyne.[3]

CompoundPlant PartConcentration (mg/g of tissue)Method of AnalysisReference
AvocadenePulp (Fresh Weight)0.22 ± 0.04Not Specified[3]
AvocadeneSeed (Fresh Weight)0.43 ± 0.04Not Specified[3]
AvocadeneSeed (Dry Weight)23.36 ± 1.14Not Specified[4]
AvocadynePulp (Fresh Weight)0.18 ± 0.04Not Specified[3]
AvocadyneSeed (Fresh Weight)0.41 ± 0.02Not Specified[3]
AvocadyneSeed (Dry Weight)11.01 ± 3.02Not Specified[5]

Experimental Protocols

The isolation and quantification of this compound and other avocado acetogenins involve a multi-step process encompassing extraction, fractionation, and chromatographic analysis.

Extraction of Acetogenins from Avocado Seeds

This protocol describes a general method for the extraction of acetogenins from avocado seeds using reflux with ethyl acetate.

  • Sample Preparation: Avocado seeds are washed, the seed coat is removed, and the seeds are dried away from direct sunlight. The dried seeds are then cut into small pieces and ground into a fine powder.

  • Reflux Extraction:

    • 100 g of the avocado seed powder is placed in a 1000 mL round-bottom flask.

    • 200 mL of ethyl acetate is added to the flask.

    • The flask is connected to a reflux condenser and heated using a heating mantle for 6 hours.[6]

    • After cooling, the mixture is filtered through a Buchner funnel.

    • The resulting filtrate is concentrated using a rotary evaporator at 50°C to yield the crude ethyl acetate extract.[6]

    • The crude extract is stored in a desiccator.

Fractionation and Isolation

The crude extract is a complex mixture and requires further separation to isolate this compound.

  • Liquid-Liquid Fractionation: The crude extract can be fractionated using solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.[7]

  • Column Chromatography:

    • The ethyl acetate fraction, which is expected to contain the more polar acetogenins, is subjected to column chromatography.[7]

    • Silica gel 60 is used as the stationary phase.

    • A mobile phase gradient, for example, of n-hexane and ethyl acetate (e.g., starting with a low polarity mixture and gradually increasing the polarity), is used to elute the compounds.[7]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).[7]

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using pTLC or preparative HPLC to obtain the isolated this compound.[2][7]

Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of acetogenins.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and structural confirmation, LC-MS is employed. This technique provides both retention time and mass-to-charge ratio information, which is crucial for identifying specific acetogenins like this compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of the isolated compound, 1D and 2D NMR spectroscopy are utilized.

Experimental Workflow Diagram

Extraction_and_Isolation_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Avocado_Seeds Avocado Seeds Clean_Dry Clean and Dry Avocado_Seeds->Clean_Dry Grind Grind to Powder Clean_Dry->Grind Reflux Reflux with Ethyl Acetate Grind->Reflux Filter Filter Reflux->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Extract Crude Acetogenin Extract Concentrate->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (pTLC/HPLC) Fraction_Collection->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound LC_MS_NMR Quantification & Characterization (LC-MS, NMR) Isolated_Compound->LC_MS_NMR

Caption: Workflow for Extraction and Isolation of this compound.

Biological Activity and Signaling Pathways

Avocado acetogenins, including a mixture of avocadene and avocadyne known as Avocatin B, have demonstrated significant biological activity, particularly in the context of cancer research.[5] The primary mechanism of action identified is the inhibition of fatty acid oxidation (FAO).[5]

Inhibition of Fatty Acid Oxidation in Acute Myeloid Leukemia (AML)

Studies have shown that avocatin B selectively induces apoptosis in acute myeloid leukemia (AML) cells while sparing normal hematopoietic stem cells.[5] This selective toxicity is attributed to the inhibition of FAO, a metabolic pathway that AML cells are particularly dependent on for survival.[5] While the direct effect of this compound alone has not been as extensively studied, its structural similarity to avocadene suggests it may have similar biological activities. The addition of an acetoxy group can, however, modulate the bioactivity of the parent compound.[3]

Proposed Mechanism of Action Diagram

FAO_Inhibition_Pathway cluster_cell Mitochondrion in AML Cell Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Mitochondrial Uptake FAO_Cycle Fatty Acid β-Oxidation (FAO) Cycle CPT1->FAO_Cycle Acetyl_CoA Acetyl-CoA FAO_Cycle->Acetyl_CoA ETC Electron Transport Chain FAO_Cycle->ETC Apoptosis Apoptosis FAO_Cycle->Apoptosis Inhibition leads to TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC ATP ATP Production ETC->ATP Avocatin_B Avocatin B (contains Avocadene) Avocatin_B->FAO_Cycle Inhibition

Caption: Proposed Inhibition of Fatty Acid Oxidation by Avocado Acetogenins.

Conclusion

This compound, a naturally occurring acetogenin from Persea americana, represents a promising class of bioactive molecules. While the avocado fruit, particularly the seed, is the primary source, further research is needed to quantify the exact amounts of the acetylated form in various cultivars and tissues. The established protocols for extraction and isolation provide a solid foundation for further investigation into its specific biological activities. The known inhibitory effects of related avocado acetogenins on fatty acid oxidation in cancer cells highlight the potential of this compound as a lead compound in drug discovery and development. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this unique natural product.

References

Physical and chemical properties of Avocadene 1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadene 1-acetate is a member of the acetogenin family of lipids, naturally occurring in the fruit of the avocado (Persea americana)[1]. As a polyhydroxylated fatty alcohol (PFA), this compound has garnered significant interest within the scientific community for its potential biological activities, including the modulation of cellular metabolic pathways and its inhibitory effects on cancer cell proliferation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action.

Physical and Chemical Properties

This compound is a long-chain fatty alcohol derivative characterized by a 17-carbon backbone with two hydroxyl groups and a terminal acetate group[1][2]. Its structure and properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource
IUPAC Name [(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate[1]
Synonyms 2,4-dihydroxy-HDEAc, 2,4-dihydroxyheptadec-16-enyl acetate[1]
CAS Number 24607-09-8[1]
Chemical Formula C₁₉H₃₆O₄[1]
Molecular Weight 328.49 g/mol [3]
Appearance Solid[1]
Melting Point 58-59 °C[4]
Boiling Point Not Available[2][4]
Density Not Available[2]
Table 2: Solubility of this compound
SolventSolubilitySource
Water 0.1945 mg/L @ 25 °C (estimated)[4]
Methanol Soluble[5]
Ethanol Soluble[5]
DMSO Soluble
Table 3: Spectral Data of this compound
TechniqueDataSource
¹H NMR A characteristic singlet for the methyl protons of the acetate group is observed at approximately δ 2.05 ppm.[1]
¹³C NMR Data confirms the long aliphatic chain and the positions of the oxygenated carbons.[1]
Mass Spectrometry Fragmentation patterns are consistent with the structure, often showing loss of water and the acetate group.
Infrared (IR) Spectroscopy Characteristic absorptions for O-H (hydroxyl), C=O (ester), and C-O bonds are expected.[6]

Experimental Protocols

Isolation of this compound from Avocado Seeds

The following protocol is a generalized procedure for the isolation and purification of acetogenins, including this compound, from avocado seeds.

1. Extraction:

  • Sample Preparation: Freeze-dry fresh avocado seeds to remove water and grind them into a fine powder.

  • Defatting: Perform a preliminary extraction with a nonpolar solvent like hexane to remove the bulk of the lipids. This can be done using a Soxhlet apparatus or by repeated maceration.

  • Acetogenin Extraction: Extract the defatted seed powder with a more polar solvent such as ethyl acetate or methanol. This step solubilizes the polyhydroxylated fatty alcohols.

2. Purification:

  • Solvent Partitioning: The crude extract can be further partitioned between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity. The more polar acetogenins will preferentially partition into the methanol/water phase.

  • Column Chromatography:

    • Silica Gel Chromatography: The extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is employed. A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile. The elution of this compound is monitored using a UV detector (typically around 220 nm) or an evaporative light scattering detector (ELSD).

3. Characterization:

  • The purified fractions containing this compound are then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Workflow for Isolation of this compound

Isolation_Workflow start Avocado Seeds freeze_dry Freeze-drying and Grinding start->freeze_dry defat Hexane Extraction (Defatting) freeze_dry->defat extract Ethyl Acetate/Methanol Extraction defat->extract partition Solvent Partitioning extract->partition silica Silica Gel Chromatography partition->silica hplc Reversed-Phase HPLC silica->hplc characterization Spectroscopic Characterization (NMR, MS, IR) hplc->characterization end Pure this compound characterization->end

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit biological activity, notably in the context of cancer cell proliferation. Research indicates that it can inhibit the EGFR/RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell growth, survival, and differentiation.

Inhibition of the EGFR/RAS/RAF/MEK/ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade. This pathway is frequently hyperactivated in various cancers. This compound is believed to exert its anti-proliferative effects by inhibiting the phosphorylation of EGFR, thereby blocking the entire downstream cascade.

The precise molecular interaction likely involves the binding of this compound to the kinase domain of EGFR, preventing ATP from binding and thus inhibiting the autophosphorylation necessary for receptor activation. This initial blockade prevents the recruitment and activation of downstream signaling proteins.

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Avocadene This compound Avocadene->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 2. Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a promising bioactive compound with well-defined physical and chemical properties. Its ability to inhibit key signaling pathways involved in cell proliferation, such as the EGFR/RAS/RAF/MEK/ERK pathway, makes it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for its isolation and characterization, paving the way for more in-depth studies into its biological functions and mechanisms of action. As research continues, a more complete understanding of this natural product will undoubtedly emerge, potentially leading to novel applications in medicine and biotechnology.

References

The Multifaceted Biological Activities of Avocado (Persea americana) Fruit Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocado (Persea americana Mill.), a fruit of the Lauraceae family, is globally recognized for its nutritional value. Beyond its culinary applications, various parts of the avocado fruit, including the pulp, peel, and seed, are rich sources of bioactive phytochemicals.[1] These compounds, which include phenolic acids, flavonoids, condensed tannins, and acetogenins, have demonstrated a wide array of biological activities, positioning avocado extracts as a promising source for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of avocado fruit extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

Avocado fruit extracts, particularly from the peel and seed, exhibit significant antioxidant properties.[3][4] This activity is largely attributed to their high content of phenolic compounds, which can neutralize free radicals and chelate metal ions.[1][5]

Quantitative Antioxidant Capacity

The antioxidant potential of avocado extracts has been quantified using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results are often expressed as IC50 values (the concentration of extract required to scavenge 50% of the radicals) or in terms of equivalents to a standard antioxidant like ascorbic acid or Trolox.

Avocado Part Extract Type Assay Result Reference
PeelMethanolicDPPHIC50: 185.891 ± 1.598 ppm[6]
Peel (Hass, ripe)EthanolicDPPH71.03 mg AAE/g[4][7]
Peel (Hass, ripe)EthanolicFRAP3.05 mg AAE/g[4][7]
Peel (Hass, ripe)EthanolicABTS75.77 mg AAE/g[4][7]
PulpEthanolicFRAP8.43 ± 0.145 µg AA/g[8]
Seed (Hass)EthanolicDPPH56 mg AAE/g[4]
Seed (Wurtz)EthanolicFRAP3.69 mg AAE/g[4]
SeedEthanolicTotal Phenolic Content424 mg GAE/100 g DW[9]

AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent; DW: Dry Weight.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of avocado extracts using DPPH.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the avocado extract in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a test tube or a 96-well microplate, mix a specific volume of each extract dilution with a fixed volume of the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution without the extract is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Extract Dilutions with DPPH Solution DPPH_Sol->Mix Extract_Sol Prepare Avocado Extract Stock & Dilutions Extract_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

DPPH Radical Scavenging Assay Workflow

Anti-inflammatory Activity

Avocado extracts have demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Effects

The anti-inflammatory activity of avocado extracts has been assessed by measuring the inhibition of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) in cell-based assays.

Avocado Part Extract Type Assay Cell Line Result Reference
Peel (Fuerte)Ethanol/water (80:20)NO InhibitionRAW 264.78.5 µM[10][11]
Peel (Fuerte)Ethanol/water (80:20)TNF-α InhibitionRAW 264.7459.3 pg/mL[10][11]
SeedColored Avocado Seed Extract (CASE)IL-6, TNF-α, IL-1β InhibitionRAW 264.7Dose-dependent reduction[12]
SeedColored Avocado Seed Extract (CASE)sPLA2 InhibitionPurified enzymeIC50 = 36 µg/mL[12][13]
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol describes the determination of the inhibitory effect of avocado extracts on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium and seed them in 96-well plates.

  • Treatment: Treat the cells with various concentrations of the avocado extract for a predefined period.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the presence or absence of the extract.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Calculation: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and other cytokines.[15][16] Avocado extracts can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[17]

NF_kB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Genes transcription LPS LPS LPS->TLR4 binds Avocado Avocado Extract Avocado->IKK inhibits

Inhibition of NF-κB Signaling by Avocado Extract

Anticancer Activity

Avocado extracts have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, suggesting their potential in cancer therapy and prevention.

Quantitative Anticancer Effects

The anticancer activity is often quantified by the IC50 value, which represents the concentration of the extract that inhibits the growth of 50% of the cancer cells.

Avocado Part Extract Type Cancer Cell Line Assay IC50 Value Reference
SeedTriterpenoid IsolateMCF-7 (Breast)MTT62 µg/mL[18]
SeedTriterpenoid IsolateHepG2 (Liver)MTT12 µg/mL[18]
SeedProtein FractionMCF-7 (Breast)MTT12.21 µg/mL[19]
SeedProtein Fraction4T1 (Breast)MTT5.42 µg/mL[19]
SeedChloroformMCF-7 (Breast)MTT94.87 µg/mL[20][21]
SeedMethanol Soluble FractionMCF-7 (Breast)MTT34.52 µg/mL[21][22]
SeedLipid-richHCT116 (Colon)MTTDose-dependent[23]
SeedLipid-richHepG2 (Liver)MTTDose-dependent[23]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the avocado extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the extract concentration.

Signaling Pathways in Cancer

Avocado extracts have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation.

  • EGFR/RAS/RAF/MEK/ERK1/2 Pathway: This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth. Aliphatic acetogenins from avocado have been shown to inhibit the phosphorylation of key components of this pathway, including EGFR, c-RAF, and ERK1/2, in oral cancer cells.[24]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer.[25][26] Some studies suggest that avocado extracts may stimulate this pathway in normal cells, promoting cell survival, while potentially having different effects in cancer cells.[5]

  • Apoptosis Induction: Avocado extracts can induce apoptosis (programmed cell death) in cancer cells.[10][27] This can occur through the activation of caspases, a family of proteases that execute the apoptotic process, and by increasing the levels of reactive oxygen species (ROS) within the cancer cells.[11][27][28][29]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Transcription Transcription Factors ERK_nuc->Transcription activates Proliferation Cell Proliferation, Survival Transcription->Proliferation promotes EGF EGF EGF->EGFR binds Avocado Avocado Acetogenins Avocado->EGFR inhibits phosphorylation Avocado->RAF inhibits phosphorylation Avocado->ERK inhibits phosphorylation

Inhibition of EGFR Signaling by Avocado Acetogenins

Antimicrobial Activity

Extracts from various parts of the avocado fruit have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of avocado extracts is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents the visible growth of a microorganism.

Avocado Part Extract Type Microorganism MIC (µg/mL) Reference
Epicarp & SeedEthanolicSalmonella Enteritidis104.2[15]
Epicarp & SeedEthanolicListeria monocytogenes416.7[15]
Epicarp & SeedEthanolicStaphylococcus aureus416.7[15]
Epicarp (Hass)WaterStaphylococcus epidermidis354.2[15]
Peel (Quintal)Not specifiedStaphylococcus aureus625[26]
PeelHydrolyzed ExtractListeria monocytogenes≥ 125[30][31]
PeelHydrolyzed ExtractEscherichia coli≥ 750[30][31]
PeelHydrolyzed ExtractSalmonella spp.≥ 750[30][31]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol details the determination of the MIC of avocado extracts against bacteria using the microbroth dilution method.[15][20][32]

  • Preparation of Extract Dilutions: Prepare a series of twofold dilutions of the avocado extract in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the extract dilutions. Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract at which there is no visible growth of the organism.

Conclusion

Avocado fruit extracts, derived from the pulp, peel, and seed, are rich in bioactive compounds with significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This guide has summarized the key quantitative data, provided detailed experimental protocols for assessing these activities, and visualized the underlying molecular pathways. The presented information underscores the potential of avocado by-products as a valuable source for the development of functional foods, nutraceuticals, and novel therapeutic agents. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to evaluate their efficacy and safety in preclinical and clinical studies.

References

Avocadene 1-Acetate as an Acetyl-CoA Carboxylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadene 1-acetate, a natural acetogenin derived from avocados (Persea americana), has garnered interest for its potential to modulate lipid metabolism. This technical guide provides an in-depth analysis of this compound's role as a putative inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. We will explore the existing evidence, placing it within the broader context of related avocado acetogenins and their impact on cellular metabolic pathways. This document will also present detailed experimental protocols, quantitative data, and visual representations of the pertinent signaling and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the de novo synthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[1]

  • ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. Its main function is to provide malonyl-CoA for the synthesis of new fatty acids.[1][2]

  • ACC2 is found on the outer mitochondrial membrane, where it produces malonyl-CoA that acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. Therefore, ACC2 plays a crucial role in regulating fatty acid oxidation.[2]

Given its central role in lipid metabolism, ACC has emerged as an attractive therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as for certain types of cancer that exhibit a high rate of de novo lipogenesis.[3][4][5]

This compound: An Avocado-Derived Acetogenin

This compound is a polyhydroxylated fatty alcohol derivative found in avocados.[6] It belongs to a class of compounds known as acetogenins, which are recognized for their diverse biological activities.[1] While research on this compound specifically as an ACC inhibitor is somewhat limited, studies on related compounds and extracts from avocado provide important context.

A methanol extract of avocado fruits, which contains a mixture of acetogenins including this compound, has demonstrated potent inhibitory activity against ACC.[6] However, a significant finding in the literature suggests that the un-acetylated form, avocadyne, and by extension avocadene, may primarily target very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in fatty acid oxidation, rather than ACC, in the context of anti-leukemia activity.[7] In fact, one study noted that the addition of an acetoxy group to avocadyne's primary alcohol resulted in a complete loss of its anti-leukemic activity, raising questions about the primary mechanism of action for this compound in mammalian cancer cells.[7]

Conversely, there is direct evidence that avocadene acetate can inhibit the Caenorhabditis elegans homolog of ACC, known as POD-2.[6][8] This suggests that the inhibitory effect on ACC may be species- or isoform-specific.

Quantitative Data

The available quantitative data on the inhibitory activity of avocado-derived acetogenins against ACC and other metabolic enzymes is summarized below. It is important to note the absence of direct IC50 values for this compound against purified mammalian ACC1 and ACC2 in the current literature.

Compound/ExtractTarget EnzymeOrganism/Cell LineIC50 ValueReference(s)
Methanol extract of avocado fruits (containing this compound and other acetogenins)Acetyl-CoA CarboxylaseNot SpecifiedPotent Inhibition (qualitative)[6]
(2R,4R)-2,4-dihydroxyheptadec-16-enyl acetateAcetyl-CoA CarboxylaseNot Specified9.4 x 10⁻⁶ M[6]
(2R,4R)-2,4-dihydroxyheptadec-16-ynyl acetateAcetyl-CoA CarboxylaseNot Specified5.1 x 10⁻⁶ M[6]
Avocadene acetatePOD-2 (ACC homolog)C. elegansSignificant inhibition (concentration-dependent)[6]
AvocadyneVLCADTEX and AML2 leukemia cellsIC50 (cell viability): 2.33 ± 0.10 µM (TEX), 11.41 ± 1.87 µM (AML2)[7]

Signaling Pathways

The inhibition of ACC has significant downstream effects on cellular signaling pathways that regulate energy homeostasis, cell growth, and survival.

Fatty Acid Metabolism

The primary consequence of ACC inhibition is the modulation of fatty acid metabolism.

Impact of ACC Inhibition on Fatty Acid Metabolism ACC1 ACC1 MalonylCoA_cyto Cytoplasmic Malonyl-CoA ACC1->MalonylCoA_cyto Produces ACC2 ACC2 MalonylCoA_mito Mitochondrial Malonyl-CoA ACC2->MalonylCoA_mito Produces FAS Fatty Acid Synthesis MalonylCoA_cyto->FAS Substrate for CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Avocadene_1_acetate This compound Avocadene_1_acetate->ACC1 Inhibits Avocadene_1_acetate->ACC2 Inhibits

Figure 1. Simplified signaling pathway of ACC in fatty acid metabolism.
AMPK and mTOR Signaling

The acetate moiety of this compound may also influence key metabolic signaling pathways. Acetate can be converted to acetyl-CoA, which can affect the energy status of the cell and thereby modulate the activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR). AMPK is a central energy sensor that, when activated by low cellular energy levels, phosphorylates and inactivates ACC. Conversely, mTOR, a key regulator of cell growth and proliferation, can be activated by nutrients and growth factors, and its signaling can indirectly lead to increased lipogenesis. The interplay between acetate metabolism, ACC activity, and the AMPK/mTOR signaling network is an area requiring further investigation in the context of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an ACC inhibitor.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Non-Radioactive, Spectrophotometric)

This protocol is adapted from established non-radioactive methods for measuring ACC activity.

Principle: The consumption of acetyl-CoA by ACC is measured in a coupled enzyme assay. The remaining acetyl-CoA is used by citrate synthase to produce citrate and Coenzyme A-SH. The free thiol group of CoA-SH reacts with dithiobisnitrobenzoic acid (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified ACC1 or ACC2 enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 100 mM potassium phosphate (pH 8.0), 8 mM MgCl₂, 1 mM DTT, 20 mM KHCO₃

  • ATP solution

  • Acetyl-CoA solution

  • Citrate synthase

  • Oxaloacetate

  • DTNB solution

  • Trifluoroacetic acid (TFA) for stopping the reaction

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the ACC reaction mixture in the assay buffer containing ATP and purified ACC enzyme.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding acetyl-CoA to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of TFA.

  • To measure the remaining acetyl-CoA, add the citrate synthase reaction mixture containing citrate synthase, oxaloacetate, and DTNB to each well.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Read the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of ACC inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for ACC Inhibition Assay Start Start Prepare_Reaction_Mix Prepare ACC reaction mix (ACC enzyme, ATP, buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or vehicle) to wells Prepare_Reaction_Mix->Add_Inhibitor Start_Reaction Initiate reaction with Acetyl-CoA Add_Inhibitor->Start_Reaction Incubate_37C Incubate at 37°C Start_Reaction->Incubate_37C Stop_Reaction Stop reaction with TFA Incubate_37C->Stop_Reaction Add_Detection_Mix Add citrate synthase detection mix (DTNB) Stop_Reaction->Add_Detection_Mix Incubate_RT Incubate at RT for color development Add_Detection_Mix->Incubate_RT Read_Absorbance Read absorbance at 412 nm Incubate_RT->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the ACC inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.

  • The next day, treat the cells with various concentrations of this compound (and a vehicle control) diluted in fresh cell culture medium.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.

Conclusion and Future Directions

The current body of research suggests that this compound is a biologically active molecule with the potential to modulate lipid metabolism. While there is evidence for its inhibitory activity against the ACC homolog in C. elegans, its role as a direct inhibitor of mammalian ACC isoforms, particularly in the context of its acetylated form, requires further clarification. The stronger evidence pointing towards VLCAD as a primary target for the related compound avocadyne highlights the need for a nuanced approach in studying the mechanism of action of avocado-derived acetogenins.

Future research should focus on:

  • Direct Enzyme Inhibition Assays: Conducting rigorous in vitro enzymatic assays with purified human ACC1 and ACC2 to determine the IC50 or Ki values of this compound.

  • Target Engagement Studies: Employing techniques such as the cellular thermal shift assay (CETSA) to confirm direct binding of this compound to ACC in a cellular context.

  • Comparative Studies: Directly comparing the inhibitory potency of this compound against both ACC and VLCAD to elucidate its primary molecular target.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on key metabolic signaling pathways, including AMPK and mTOR, in relevant cell models.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of metabolic diseases and cancer.

A deeper understanding of the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent. This technical guide provides a framework for researchers to build upon in their exploration of this promising natural product.

References

The Role of Avocadene 1-acetate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadene 1-acetate, a member of the acetogenin family of long-chain fatty alcohols found in Persea americana (avocado), is a key player in the plant's innate defense system. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting the avocado plant from a range of pathogens and herbivores. It details the compound's antifungal and insecticidal properties, outlines experimental protocols for its extraction, purification, and characterization, and explores its putative involvement in the complex network of plant defense signaling pathways. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant pathology, and drug discovery seeking to explore the potential of this and related natural products.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to ward off attacks from pathogens and herbivores. In the avocado (Persea americana), a class of specialized metabolites known as acetogenins plays a crucial role in this defense. This compound is one such acetogenin, a C19 polyhydroxylated fatty alcohol derivative. These compounds are biosynthesized via the acetate pathway and are found in various tissues of the avocado plant, including the leaves, fruit peel, and seed, with concentrations often varying between cultivars.[1] The presence and concentration of these compounds are linked to the plant's resistance to microbial and insect threats.

This guide will delve into the specific defensive functions of this compound and its related compounds, presenting quantitative data on their efficacy, detailed methodologies for their study, and a proposed model of their action within the plant's defense signaling network.

Antifungal and Insecticidal Properties

Avocado acetogenins, including compounds structurally similar to this compound, exhibit significant antifungal and insecticidal activities. While specific data for this compound is limited, studies on closely related compounds and crude extracts provide strong evidence for its defensive role.

Antifungal Activity

Avocado acetogenins, often collectively referred to as 'persin', have demonstrated potent antifungal properties against a variety of plant pathogenic fungi. The primary mechanism of action is believed to be the disruption of cellular membranes and inhibition of key metabolic enzymes in the fungus.

Table 1: Antifungal Activity of Avocado Acetogenins

Compound/ExtractTarget FungusActivity MetricValueReference(s)
Avocado Seed Acetogenin Extract (Avosafe®)Botrytis cinereaMIC> 7,500 mg/L[2]
Avocado Seed Acetogenin Extract (Avosafe®)Botrytis cinereaIC50 (conidial germination)75.42 mg/L[2]
Purified Acetogenins (Persenone A & B)Clostridium sporogenesMIC7.8 µg/mL[3][4]
Purified AcetogeninsListeria monocytogenesMIC7.8 - 15.6 mg/L[5]
Insecticidal and Nematicidal Activity

The insecticidal properties of avocado acetogenins are a key component of the plant's defense against herbivory. These compounds can act as feeding deterrents and are toxic to various insect species.

Table 2: Insecticidal and Nematicidal Activity of Avocado Acetogenins and Extracts

Compound/ExtractTarget OrganismActivity MetricValueReference(s)
Avocado Leaf ExtractAedes aegypti larvaeLC503.98%[6]
Avocado Leaf ExtractAedes aegypti larvaeLC905.99%[6]
Avocado Seed Hexane ExtractAedes aegypti larvaeLC5016.7 mg/mL[7]
Avocado Seed Methanol ExtractAedes aegypti larvaeLC508.87 mg/mL[7]
Avocadene acetateCaenorhabditis elegans (L1 larvae)LD503.5 µM[8]
PersinLactating miceToxic Dose60-100 mg/kg[9]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of acetogenins from avocado leaves, which can be adapted for the specific isolation of this compound.

Workflow for Extraction and Purification of this compound

G A 1. Sample Preparation: Fresh avocado leaves are collected, washed, and freeze-dried. B 2. Grinding: Freeze-dried leaves are ground into a fine powder. A->B C 3. Maceration: The powdered leaves are macerated in 96% ethanol (e.g., 1:10 w/v) for 72 hours at room temperature with occasional shaking. B->C D 4. Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract. C->D E 5. Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and then ethyl acetate. D->E F 6. Fraction Collection: The ethyl acetate fraction, which is enriched in acetogenins, is collected and concentrated. E->F G 7. Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. F->G H 8. Preparative HPLC: Fractions showing the presence of this compound (monitored by TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. G->H I 9. Isolation: The purified this compound is collected, and the solvent is evaporated to yield the pure compound. H->I

Caption: Workflow for the extraction and purification of this compound from avocado leaves.

Characterization of this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is typically used. For example, starting with a higher water concentration and gradually increasing the methanol concentration.[2][10]

  • Detection: UV detector at 220 nm.[2][10][11]

  • Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of this compound.

  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl group (a singlet around δ 2.0 ppm), protons on carbons bearing hydroxyl groups, and olefinic protons of the long aliphatic chain.[8][12]

  • ¹³C-NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the acetate group (around δ 170 ppm), carbons attached to hydroxyl groups, olefinic carbons, and the aliphatic chain carbons.[8][12]

Role in Plant Defense Signaling

This compound, as a constitutive defense compound (phytoanticipin), likely plays a role in the initial defense against invading pathogens and herbivores. Its presence can directly inhibit their growth and feeding. Furthermore, upon attack, its levels may increase as part of an induced defense response. The defense signaling in avocado is known to involve the jasmonic acid (JA) and salicylic acid (SA) pathways, which often exhibit complex crosstalk.

Proposed Signaling Pathway for this compound in Plant Defense

G cluster_pathogen Pathogen Attack (e.g., Fungi) cluster_herbivore Herbivore Attack Pathogen Fungal Pathogen (e.g., Colletotrichum gloeosporioides) PAMPs PAMPs/MAMPs (Pathogen/Microbe-Associated Molecular Patterns) Pathogen->PAMPs releases Herbivore Insect Herbivore DAMPs DAMPs (Damage-Associated Molecular Patterns) Herbivore->DAMPs causes SA_pathway Salicylic Acid (SA) Pathway PAMPs->SA_pathway activates JA_pathway Jasmonic Acid (JA) Pathway DAMPs->JA_pathway activates Avocadene This compound (Constitutive Defense) Avocadene->Pathogen Direct Inhibition Avocadene->Herbivore Direct Inhibition/ Deterrence SA_pathway->JA_pathway Antagonistic Crosstalk PR_genes Pathogenesis-Related (PR) Gene Expression SA_pathway->PR_genes induces Secondary_metabolites Increased Production of Defense Compounds (including more acetogenins) JA_pathway->Secondary_metabolites induces Cell_wall Cell Wall Reinforcement (Lignin, Callose) JA_pathway->Cell_wall induces PR_genes->Pathogen inhibits Secondary_metabolites->Pathogen inhibits Secondary_metabolites->Herbivore deters/poisons Cell_wall->Pathogen blocks

Caption: A proposed model for the role of this compound in avocado defense signaling pathways.

This model suggests that this compound acts as a first line of defense. Pathogen recognition (via PAMPs) primarily activates the SA pathway, leading to the expression of PR genes. Herbivore damage (via DAMPs) primarily activates the JA pathway, leading to the production of more defense compounds and cell wall reinforcement. There is often antagonistic crosstalk between the SA and JA pathways, allowing the plant to fine-tune its defense response to specific threats.[3][8][11][14][15][16][17]

Conclusion and Future Directions

This compound and related acetogenins are integral to the chemical defense strategy of the avocado plant. Their demonstrated antifungal and insecticidal properties underscore their importance in protecting this economically valuable crop. While significant progress has been made in understanding the role of avocado acetogenins in plant defense, further research is needed to fully elucidate the specific activities and mechanisms of action of this compound.

Future research should focus on:

  • Quantitative Bioassays: Determining the specific MIC, LC50, and LD50 values of purified this compound against a broader range of plant pathogens and insect pests.

  • Mechanism of Action Studies: Investigating the precise molecular targets of this compound in fungal and insect cells.

  • Signaling Pathway Elucidation: Using transcriptomic and metabolomic approaches to pinpoint the exact role of this compound in modulating the SA and JA signaling pathways and identifying the downstream genes it regulates.

  • Biosynthetic Pathway Engineering: Exploring the potential to enhance the production of this compound in avocado cultivars to improve their natural resistance.

A deeper understanding of this compound's role in plant defense will not only contribute to the development of more resilient avocado varieties but also holds promise for the discovery of novel, naturally derived pesticides and pharmaceuticals.

References

In Vitro Profile of Avocadene 1-Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the biological activity of Avocadene 1-acetate are limited in publicly available scientific literature. The following guide provides a comprehensive overview of the in vitro data available for its parent compounds, avocadyne and avocadene, and presents a comparative analysis based on available information suggesting that the acetylation may attenuate the cytotoxic effects observed in the parent molecules.

Executive Summary

Avocadyne and avocadene, natural acetogenins found in avocados, have demonstrated significant in vitro cytotoxic and metabolic modulatory effects, particularly against acute myeloid leukemia (AML) cells. The primary mechanism of action for the more potent of the two, avocadyne, is the inhibition of mitochondrial fatty acid oxidation (FAO) via direct interaction with the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD). This targeted disruption of cellular metabolism leads to apoptosis in cancer cells. Conversely, the acetylation of the primary alcohol on avocadyne to form avocadyne 1-acetate has been reported to result in a complete loss of this anti-AML activity. This guide will detail the in vitro methodologies used to characterize these compounds and present the quantitative data that underscores the critical role of the terminal functional group in their biological activity.

Comparative Quantitative Data

The following tables summarize the cytotoxic and metabolic effects of avocadyne and related compounds on AML cell lines.

Table 1: Comparative Cytotoxicity (IC50) in AML Cell Lines

CompoundTEX Cell Line IC50 (µM)AML2 Cell Line IC50 (µM)
(2R,4R)-avocadyne2.33 ± 0.1011.41 ± 1.87
Heptadecanoic acid terminal alkyne (HATA)15.65 ± 0.5722.60 ± 1.37
Palmitic acid terminal alkyne (PATA)52.93 ± 0.6664.44 ± 3.63
Avocadyne 1-acetateReported to have complete attenuation of anti-AML activity[1]-

Table 2: Inhibition of Intact Cell Respiration in AML Cell Lines (10 µM concentration)

CompoundCell LineBasal Respiration InhibitionMaximal Respiration Inhibition
(2R,4R)-avocadyneTEXSignificant Inhibition[1]Significant Inhibition[1]
(2R,4R)-avocadyneAML2Significant Inhibition[1]Significant Inhibition[1]
(2S,4R), (2R,4S), (2S,4S)-avocadyne stereoisomersTEX & AML2No Significant Inhibition[1]No Significant Inhibition[1]

Data is presented as mean ± S.D. where available.[1]

Mechanism of Action: Inhibition of Fatty Acid Oxidation by Avocadyne

In vitro studies have elucidated that avocadyne's cytotoxic effects stem from its ability to suppress fatty acid oxidation (FAO) in the mitochondria.[1] This is achieved through the direct inhibition of very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[1] This inhibition disrupts the cell's energy metabolism, leading to apoptosis. The (2R,4R)-stereochemistry of avocadyne is crucial for this interaction and subsequent biological activity.[1]

Signaling Pathway Diagram

FAO_Pathway Fatty Acid Oxidation (FAO) Pathway Inhibition by Avocadyne cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA CPT1 CPT1 Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CPT2 CPT2 Acyl_Carnitine->CPT2 Mito_Acyl_CoA Mitochondrial Fatty Acyl-CoA CPT2->Mito_Acyl_CoA VLCAD VLCAD Mito_Acyl_CoA->VLCAD Beta_Oxidation β-Oxidation Cycle VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Avocadyne (2R,4R)-Avocadyne Avocadyne->VLCAD Inhibition

Caption: Inhibition of VLCAD by (2R,4R)-Avocadyne in the FAO pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the bioactivity of avocadyne and its analogs.

Cell Viability Assay
  • Objective: To determine the concentration-dependent cytotoxicity of the test compound.

  • Method: Flow Cytometry.

  • Protocol:

    • Cell Culture: Human AML cell lines (e.g., TEX, OCI-AML2) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% fetal bovine serum (FBS) and 2 mM L-glutamine.[1]

    • Treatment: Cells are seeded at a specified density and treated with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO, not exceeding 0.5%) for 72 hours.[1]

    • Staining: After incubation, cells are harvested and stained with a viability dye (e.g., Annexin V and Propidium Iodide) according to the manufacturer's protocol.

    • Analysis: Stained cells are analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

    • Data Interpretation: The percentage of viable cells is plotted against the compound concentration to determine the IC50 value using a dose-response inhibition equation.[1]

Intact Cell Respiration Assay
  • Objective: To measure the effect of the test compound on mitochondrial fatty acid oxidation.

  • Method: High-Resolution Respirometry.

  • Protocol:

    • Cell Preparation: AML cells are harvested and resuspended in a respiration medium.

    • Treatment: Cells are treated with the test compound (e.g., 10 µM) for 1 hour.[1]

    • Respirometry: Oxygen consumption rates are measured using a high-resolution respirometer.

    • Analysis: Basal and maximal respiration rates are determined. A decrease in oxygen consumption in the presence of the compound indicates inhibition of mitochondrial respiration, a proxy for FAO.[1]

VLCAD Co-Immunoprecipitation
  • Objective: To determine if the test compound directly interacts with the VLCAD enzyme.

  • Method: Co-Immunoprecipitation (Co-IP) followed by LC/MS/MS.

  • Protocol:

    • Cell Treatment: AML2 cells (10x10^6) are treated with 10 µM of the test compound for 3 hours at 37°C.[1]

    • Antibody Coupling: An anti-VLCAD antibody is coupled to magnetic beads.[1]

    • Cell Lysis: Treated cells are lysed, and the lysate is incubated with the antibody-coupled beads to pull down VLCAD and any interacting molecules.

    • Elution and Analysis: The bound proteins and compounds are eluted, and the presence of the test compound in the VLCAD-enriched fraction is quantified by LC/MS/MS.[1]

Experimental Workflow Diagram

Experimental_Workflow In Vitro Bioactivity Assessment Workflow Start Compound Preparation (e.g., this compound) Cell_Culture AML Cell Culture (TEX, AML2) Start->Cell_Culture Treatment Cell Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Flow Cytometry) Treatment->Viability_Assay Respiration_Assay Mitochondrial Respiration (Respirometry) Treatment->Respiration_Assay Target_Engagement Target Engagement Assay (Co-Immunoprecipitation) Treatment->Target_Engagement Data_Analysis Data Analysis (IC50, Statistical Tests) Viability_Assay->Data_Analysis Respiration_Assay->Data_Analysis Target_Engagement->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro testing of novel compounds.

Conclusion

The available in vitro evidence strongly suggests that while avocadyne is a potent inhibitor of fatty acid oxidation and a selective cytotoxic agent against AML cells, its acetylated form, this compound, lacks this activity. The addition of the acetoxy group to the primary alcohol appears to abrogate the compound's ability to interact with its target, VLCAD, thereby neutralizing its anti-leukemic effects.[1] This highlights the critical importance of the free hydroxyl group for the bioactivity of this class of acetogenins. Future research on this compound could explore alternative potential biological activities or utilize it as a negative control in studies of avocadyne and avocadene to further elucidate their structure-activity relationships. For researchers in drug development, this serves as a clear example of how minor structural modifications can have profound impacts on the efficacy of a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Avocadene 1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avocadene 1-acetate is a bioactive polyhydroxylated fatty alcohol (PFA), a class of acetogenins found in avocado (Persea americana). It is particularly abundant in the seed of the fruit.[1] This class of compounds has garnered significant interest due to its potential pharmacological activities, including antimicrobial and anticancer properties.[2][3] These application notes provide a detailed protocol for the extraction of this compound from avocado seeds, its subsequent purification, and methods for its characterization.

Data Presentation

A summary of quantitative data related to the extraction of bioactive compounds from avocado seeds is presented in the tables below.

Table 1: Extraction Yield of Chemical Classes from Avocado Seeds using Different Solvents.

SolventTotal Phenols (%)Total Tannins (%)Total Flavonoids (%)
Acetone0.04760.19890.1068
Ethanol0.03090.20440.1084
Water0.04940.1804-

Data adapted from a study by Rivai et al. (2019) on the qualitative and quantitative analysis of chemical content from avocado seeds.[4]

Table 2: Concentration of Key Acetogenins in 'Hass' Avocado Seeds.

CompoundConcentration (mg/g dry weight)
Avocadene0.43 ± 0.04
Avocadyne0.41 ± 0.02

Data from a study on the structure-activity relationship of avocadyne.[5]

Experimental Protocols

Preparation of Avocado Seed Powder
  • Seed Collection and Cleaning: Obtain seeds from ripe avocados. Thoroughly wash the seeds with running water to remove any residual pulp.

  • Drying: The seeds can be dried using two methods:

    • Air Drying: Allow the seeds to air-dry at room temperature for several days until the seed coat becomes brittle and can be easily removed.

    • Oven Drying: For a more rapid process, chop the seeds and dry them in an oven at 40-60°C for 24-48 hours until they are completely dry and brittle.

  • Grinding: Once dried, grind the seeds into a fine powder using a laboratory mill or a high-powered blender.

  • Storage: Store the avocado seed powder in an airtight container in a cool, dry, and dark place to prevent degradation of bioactive compounds.

Extraction of this compound

This protocol describes a reflux extraction method using ethyl acetate, which is effective for extracting lipophilic compounds like this compound.

  • Apparatus Setup:

    • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Extraction Procedure:

    • Weigh 100 g of dried avocado seed powder and place it into the round-bottom flask.

    • Add 500 mL of ethyl acetate to the flask.

    • Heat the mixture to the boiling point of ethyl acetate (approximately 77°C) and allow it to reflux for 6 hours.

    • After 6 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration:

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid seed residue.

    • Wash the residue with a small amount of fresh ethyl acetate to ensure maximum recovery of the extract.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C to remove the ethyl acetate.

    • The resulting crude extract will be a viscous, oily residue.

Purification of this compound by Silica Gel Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using silica gel column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the non-polar solvent through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the non-polar solvent.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

      • 95:5 Ethyl Acetate:Methanol

  • Fraction Collection:

    • Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Quality Control and Characterization

The purity and identity of the extracted and purified this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is commonly used for the separation of acetogenins.[6]

    • Detection: UV detector at 220 nm.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectroscopy can be used to elucidate the chemical structure of the purified compound and confirm its identity as this compound.

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quality Control start Avocado Seeds wash Washing start->wash dry Drying (Air or Oven) wash->dry grind Grinding dry->grind powder Avocado Seed Powder grind->powder reflux Reflux Extraction (Ethyl Acetate, 6h) powder->reflux filtration Filtration reflux->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation2 Solvent Evaporation pooling->evaporation2 pure_compound Purified this compound evaporation2->pure_compound hplc HPLC pure_compound->hplc nmr NMR pure_compound->nmr

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_fao Mitochondrial Fatty Acid Oxidation (FAO) cluster_mTOR mTOR Signaling Pathway LCFA Long-Chain Fatty Acids LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA VLCAD VLCAD LCFA_CoA->VLCAD β-oxidation AcetylCoA Acetyl-CoA VLCAD->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy Avocadene_acetate This compound Avocadene_acetate->VLCAD Inhibition (Postulated) Acetate Acetate mTOR mTOR Acetate->mTOR Activation S6K1 S6K1 mTOR->S6K1 SREBP1 SREBP1 S6K1->SREBP1 Lipogenesis Lipogenesis SREBP1->Lipogenesis Avocadene_acetate_mTOR This compound Avocadene_acetate_mTOR->mTOR Potential Activation

Caption: Postulated signaling pathways influenced by this compound.

References

Application Note & Protocol: Isolating Avocadene 1-acetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation and purification of Avocadene 1-acetate from avocado seeds using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of acetogenins and other lipid-like molecules from natural product extracts.

Introduction

This compound, a polyhydroxylated fatty alcohol, is a bioactive acetogenin found in avocados (Persea americana), with the highest concentrations typically located in the seeds.[1][2] Acetogenins from avocado have garnered scientific interest for their potential biological activities.[3] The isolation of pure this compound is essential for detailed pharmacological studies and potential drug development. This application note describes a robust protocol for the extraction and subsequent purification of this compound using reversed-phase preparative HPLC.

Quantitative Data Summary

The concentration of acetogenins, including this compound, can vary significantly depending on the avocado cultivar, maturity, and growing conditions. The following table summarizes reported concentrations of total acetogenins and specifically AcO-avocadene (a synonym for this compound) in avocado seeds.

AnalyteConcentration Range (% w/w, dry weight)Avocado Cultivar(s)Reference(s)
Total Acetogenins0.109 - 0.833 %22 cultivars[1]
Total Acetogenins~2.31 %'Hass'[2][4][5]
AcO-avocadene~0.51 % (22.05% of total acetogenins)'Hass' (in Avosafe® extract)[2]

Experimental Protocols

This section details the step-by-step methodology for the extraction of acetogenins from avocado seeds and the subsequent isolation of this compound using preparative HPLC.

  • Sourcing and Preparation of Avocado Seeds: Obtain fresh avocado seeds. Wash them thoroughly to remove any adhering pulp and allow them to air-dry. Once dry, coarsely grind the seeds using a laboratory mill.

  • Defatting: To remove non-polar lipids, perform a preliminary extraction with a non-polar solvent.

    • Suspend the ground seed powder in hexane (1:5 w/v).

    • Stir the mixture for 2-4 hours at room temperature.

    • Filter the mixture and discard the hexane phase.

    • Repeat this step twice to ensure complete defatting.

    • Air-dry the defatted seed powder to remove residual hexane.

  • Extraction of Acetogenins:

    • Suspend the defatted seed powder in methanol or ethyl acetate (1:10 w/v).[3]

    • Stir the mixture for 12-24 hours at room temperature.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the solid residue to maximize yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetogenin-rich extract.

  • Liquid-Liquid Partitioning (Optional Enrichment):

    • Dissolve the crude extract in a 1:1 mixture of methanol and water.

    • Perform a liquid-liquid extraction with hexane to remove any remaining non-polar compounds. Discard the hexane phase.

    • The resulting aqueous methanol phase is enriched with acetogenins. Evaporate the solvent to yield the enriched extract.[6]

This protocol is designed for the purification of this compound from the enriched extract. The parameters are based on common practices for separating lipid-like molecules and acetogenins.[3][7]

ParameterSpecification
Instrumentation Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis or Diode Array Detector (DAD)
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol
Gradient Program 0-5 min: 80% B; 5-25 min: 80-100% B (linear); 25-35 min: 100% B (isocratic); 35-40 min: 100-80% B (linear); 40-50 min: 80% B (equilibration)
Flow Rate 20 mL/min
Detection Wavelength 220 nm
Column Temperature 25 °C
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Sample Preparation Dissolve the enriched extract in methanol (e.g., 50-100 mg/mL) and filter through a 0.45 µm syringe filter.

Fraction Collection: Collect fractions based on the elution profile, targeting the major peak corresponding to this compound. The retention time will need to be determined from an initial analytical run or by monitoring the chromatogram in real-time.

After collecting the fractions containing the target compound, it is crucial to assess its purity.

  • Analytical HPLC:

    • Combine the fractions believed to contain pure this compound and evaporate the solvent.

    • Dissolve a small amount of the isolated compound in methanol.

    • Analyze the sample using an analytical scale HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a similar gradient program, but with a lower flow rate (e.g., 1 mL/min).

    • Purity can be estimated by the peak area percentage of the target compound in the chromatogram.[8]

  • Mass Spectrometry (MS):

    • Confirm the identity of the isolated compound by obtaining its mass spectrum using LC-MS or direct infusion MS. The molecular weight of this compound should be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For complete structural confirmation and to ensure no co-eluting impurities are present, ¹H and ¹³C NMR spectra should be acquired.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Preparative HPLC Isolation cluster_analysis Purity and Identity Confirmation start Avocado Seeds grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Extraction with Methanol/Ethyl Acetate defatting->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Acetogenin Extract evaporation->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_compound Isolated this compound fraction_collection->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr final_product Pure this compound (>95%) analytical_hplc->final_product ms->final_product nmr->final_product

Caption: Overall workflow for the isolation and purification of this compound.

hplc_logic cluster_input Input cluster_separation Separation cluster_output Output cluster_fractions Collected Fractions crude_extract Crude Extract (Dissolved in Methanol) hplc_column Reversed-Phase C18 Column crude_extract->hplc_column detector UV Detector (220 nm) hplc_column->detector mobile_phase Methanol/Water Gradient mobile_phase->hplc_column fraction_collector Fraction Collector detector->fraction_collector waste Waste detector->waste fraction1 Early Eluting Impurities fraction_collector->fraction1 fraction2 This compound fraction_collector->fraction2 fraction3 Late Eluting Impurities fraction_collector->fraction3

Caption: Logical flow of the preparative HPLC separation process.

References

Application Note: Determination of Avocadene 1-acetate Purity using Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avocadene 1-acetate, a polyhydroxylated fatty alcohol derived from avocado (Persea americana), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. As with any active compound intended for research or development, accurate determination of purity is a critical quality control parameter. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for assessing the purity of organic molecules, including natural products like this compound. This application note provides a detailed protocol for the determination of this compound purity using ¹H qNMR.

¹H qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Data Presentation

The purity of this compound can be determined by integrating specific, well-resolved signals in its ¹H NMR spectrum and comparing them to the integral of a known amount of an internal standard. Key diagnostic signals for this compound are summarized in the table below.

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Atom Number¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1~4.15t~63.8
2---
4---
16~5.8m-
17~5.0m-
Acetate CH₃~2.05s-

Note: Chemical shifts are typically referenced to a known standard (e.g., TMS) and can vary slightly depending on the solvent and concentration. The data presented is a compilation from available literature and typical values for similar structures.

Experimental Protocols

This section outlines the detailed methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone, or similar, with a known purity of >99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

2. Sample Preparation

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Accurately add a known volume of the internal standard stock solution to the vial.

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be carefully set.

  • Pulse Angle: Use a 90° pulse angle to maximize the signal for a single scan.

  • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A typical starting point is a delay of 30-60 seconds.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest.

  • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

  • Temperature: Maintain a constant temperature throughout the experiment.

4. Data Processing and Purity Calculation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal of this compound (e.g., the acetate methyl singlet at ~2.05 ppm) and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Mandatory Visualization

The following diagram illustrates the general workflow for the purity determination of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh this compound C Add known volume of IS solution to sample A->C B Prepare Internal Standard (IS) Stock Solution B->C D Dissolve completely and transfer to NMR tube C->D E Set Quantitative Parameters (90° pulse, long d1) D->E F Acquire ¹H NMR Spectrum E->F G Fourier Transform, Phasing, Baseline Correction F->G H Integrate Analyte and IS signals G->H I Calculate Purity using qNMR formula H->I Result Purity Report I->Result

Workflow for qNMR Purity Determination of this compound.

Application Notes and Protocols for Avocadene 1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadene 1-acetate, a bioactive lipid derived from avocados, has garnered significant interest within the research community for its potential therapeutic applications, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to explore its mechanism of action and therapeutic potential.

This compound's primary known mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the energy production in certain cancer cells.[1] Specifically, it targets and inhibits the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), leading to decreased ATP production and subsequent cancer cell death, with a notable selectivity for leukemia cells.[1][2]

Suppliers and Purchasing

This compound is available from several reputable suppliers for research purposes. When purchasing, it is crucial to consider the purity, formulation, and intended application.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityNotes
Benchchem This compound24607-09-8328.5>98% (HPLC)For research use only. Not for human or veterinary use.[3]
Biosynth Avocadene acetate24607-09-8328.5Not specifiedSynthetic compound for research purposes.[4]
CymitQuimica Avocadene Acetate365414-83-1328.26NeatMarketed under the TRC brand. For lab use only.[5]
Pharmaffiliates Avocadene Acetate24607-09-8328.49Not specifiedAppearance: NA. Storage: 2-8°C.[6]
The Good Scents Company avocadene acetate24607-09-8328.49≥95% (LC/MS-ELSD)For experimental / research use only.[7]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological effects of this compound. These protocols are based on methodologies reported for the closely related compound, avocadyne, and should be optimized for your specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., AML cell lines like TEX or OCI-AML2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1.25 x 10^5 to 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.[2]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of key proteins involved in fatty acid oxidation and apoptosis.

Materials:

  • This compound

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VLCAD, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Inhibition of Fatty Acid Oxidation

The primary mechanism of action of this compound is the inhibition of mitochondrial fatty acid oxidation (FAO). It achieves this by directly targeting and inhibiting the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[1][2] This enzyme is critical for the initial step of β-oxidation of long-chain fatty acids. By inhibiting VLCAD, this compound disrupts the breakdown of fatty acids, leading to a reduction in the production of acetyl-CoA, which is a key substrate for the tricarboxylic acid (TCA) cycle and subsequent ATP generation. This energy depletion can trigger apoptosis in cancer cells that are highly dependent on FAO for their survival, such as acute myeloid leukemia (AML) cells.

FAO_Inhibition Long-Chain Fatty Acids Long-Chain Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acids->Fatty Acyl-CoA VLCAD VLCAD Fatty Acyl-CoA->VLCAD β-oxidation Acetyl-CoA Acetyl-CoA VLCAD->Acetyl-CoA Apoptosis Apoptosis This compound This compound This compound->VLCAD Inhibits TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Cell Survival Cell Survival

Inhibition of Fatty Acid Oxidation by this compound.
Potential Involvement of AMPK and mTOR Signaling

While direct evidence for this compound's effect on the AMPK and mTOR signaling pathways is still emerging, its mechanism of action suggests a potential interplay. The inhibition of FAO and subsequent decrease in cellular ATP levels can lead to an increase in the AMP/ATP ratio. This is a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (mTOR) pathway, a critical signaling node that promotes cell growth and proliferation. The inhibition of mTOR can lead to the suppression of protein synthesis and cell cycle arrest, further contributing to the anti-cancer effects of this compound.

AMPK_mTOR_Pathway This compound This compound VLCAD VLCAD This compound->VLCAD Inhibits FAO FAO VLCAD->FAO ATP_decrease ↓ ATP FAO->ATP_decrease AMP_increase ↑ AMP/ATP Ratio ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Apoptosis

Potential involvement of AMPK and mTOR pathways.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (VLCAD, Caspases, etc.) Determine_IC50->Western_Blot WB_Signaling Western Blot for Signaling Proteins (p-AMPK, p-mTOR) Western_Blot->WB_Signaling

Logical workflow for this compound research.

References

Application Notes and Protocols for Avocadene 1-acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadene 1-acetate is a polyhydroxylated fatty alcohol derived from avocados (Persea americana). It belongs to a class of bioactive lipids known as acetogenins. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, based on available scientific literature.

It is critical to note that while the closely related compounds avocadene and avocadyne are primarily studied for their role in inhibiting mitochondrial fatty acid oxidation (FAO), some evidence suggests that this compound may act by inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. Furthermore, one study indicated that the addition of an acetoxy group to avocadyne led to a complete loss of its anti-leukemic activity. Due to this conflicting information and a lack of direct cell viability data for this compound in cancer cell lines, researchers are strongly advised to empirically determine its effects and optimal concentration for their specific cell models.

Data Presentation

The following table summarizes the available quantitative data for this compound and its closely related analogs. Note the absence of specific cell viability IC50 values for this compound in mammalian cancer cell lines, underscoring the need for empirical determination.

Compound/ExtractAssayCell Line/EnzymeResult (IC50 / EC50 / LD50)Citation
(2R,4R)-2,4-dihydroxyheptadec-16-enyl acetate (this compound) Enzyme InhibitionAcetyl-CoA Carboxylase9.4 x 10⁻⁶ M (9.4 µM)[1]
This compound LethalityC. elegans (nematode)~50 µM[2]
Avocadyne Cell ViabilityTEX (leukemia)2.33 ± 0.10 µM[3]
Avocadyne Cell ViabilityOCI-AML2 (leukemia)11.41 ± 1.87 µM[3]
Avocatin B (1:1 mixture of Avocadene and Avocadyne) Cell ViabilityPrimary AML cellsEC50 of 3.9 ± 2.5 µmol/L[4]
Avocado Seed Extract (Colored) Cell Viability (48h)MCF7 (breast cancer)19.1 µg/mL[5]
Avocado Seed Extract (Colored) Cell Viability (48h)HT29 (colon cancer)67.6 µg/mL[5]
Avocado Seed Extract (Colored) Cell Viability (48h)LNCaP (prostate cancer)19 µg/mL[5]
Avocado Seed Extract (Colored) Cell Viability (48h)H1299 (lung cancer)132.2 µg/mL[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor aqueous solubility and requires an organic solvent for the preparation of a stock solution suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound (solid)

  • Anhydrous, tissue culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Determine the Desired Stock Concentration: A high concentration stock solution (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to the cell culture medium.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

    • Calculation Example: For a 10 mM stock solution in 1 mL of DMSO:

      • Molecular Weight (MW) of this compound = 328.49 g/mol .

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 328.49 g/mol = 0.32849 g = 3.28 mg.

      • Weigh 3.28 mg of this compound.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage.

General Protocol for Determining Cell Viability using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines. It is crucial to optimize seeding density and treatment duration for each cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathway Diagrams

Given the conflicting reports on the mechanism of action, two potential signaling pathways are presented below.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix substrate substrate enzyme enzyme inhibitor inhibitor product product location location Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT2 CPT2 Fatty Acyl-Carnitine->CPT2 Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito VLCAD VLCAD / ACADVL Fatty Acyl-CoA_mito->VLCAD FADH2 FADH2 VLCAD->FADH2 Acetyl-CoA Acetyl-CoA VLCAD->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Avocadene_Inhibitor Avocadene_Inhibitor Avocadene_Inhibitor->VLCAD loc_cytosol Cytosol loc_mito Mitochondrial Matrix

Caption: Proposed inhibition of the Fatty Acid Oxidation (FAO) pathway by avocadene/avocadyne.

fatty_acid_biosynthesis_pathway cluster_cytosol Cytosol substrate substrate enzyme enzyme inhibitor inhibitor product product location location Citrate Citrate ATP_Citrate_Lyase ATP-Citrate Lyase Citrate->ATP_Citrate_Lyase Acetyl_CoA Acetyl-CoA ATP_Citrate_Lyase->Acetyl_CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids Avocadene_Acetate_Inhibitor Avocadene_Acetate_Inhibitor Avocadene_Acetate_Inhibitor->ACC

References

Application Notes: Avocadene 1-acetate and Related Acetogenins in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avocadene 1-acetate is a polyhydroxylated fatty alcohol, a type of acetogenin, naturally found in avocados (Persea americana)[1]. It is structurally related to other avocado bioactives, avocadene and avocadyne, which have been the focus of significant cancer research. The primary interest in these compounds lies in their ability to modulate cellular metabolism, specifically by targeting mitochondrial fatty acid oxidation (FAO)[1][2]. Acute Myeloid Leukemia (AML), a cancer characterized by an abnormal reliance on FAO for energy and proliferation, has been a principal target for these compounds[3]. While research has identified avocadyne as a potent anti-leukemic agent, structure-activity studies have revealed that modifications, such as the addition of an acetate group, can significantly alter this bioactivity. These application notes will detail the mechanism of action, relevant protocols, and the specific role of the acetate functional group based on current cancer research.

Mechanism of Action: Targeting Fatty Acid Oxidation in Cancer

Many cancer cells, particularly those in AML, exhibit a metabolic shift, becoming heavily dependent on the mitochondrial fatty acid oxidation (FAO) pathway to fuel their rapid growth[3][4][5]. This pathway breaks down long-chain fatty acids to produce acetyl-CoA, which then enters the TCA cycle to generate ATP and other essential biosynthetic precursors[4][5]. This metabolic dependency presents a therapeutic window, as inhibiting FAO can selectively eliminate cancer cells while sparing normal, healthy cells that are not as reliant on this pathway[3][6].

Research has identified the avocado-derived lipid avocadyne as a potent and selective inhibitor of FAO[3][6]. Its primary molecular target is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , a key enzyme in the initial step of mitochondrial long-chain FAO[3]. By directly inhibiting VLCAD, avocadyne disrupts the entire FAO cascade, leading to a decrease in mitochondrial respiration, a depletion of energy reserves, and ultimately, apoptosis in FAO-dependent cancer cells[3].

However, the specific chemical structure of the acetogenin is critical for this anti-cancer activity. Studies have demonstrated that the addition of an acetoxy group to the primary alcohol of avocadyne, forming a compound analogous to this compound, results in the complete attenuation of its anti-AML activity [3]. This highlights a crucial structure-activity relationship where the free hydroxyl group is necessary for the inhibition of VLCAD and subsequent cancer cell death. Therefore, this compound is not considered the active agent for FAO inhibition but serves as an important structural analog for understanding the mechanism of its more active counterparts.

FAO_Pathway_Inhibition cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_inhibitor FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation & Transport (CPT1 System) VLCAD VLCAD AcylCoA->VLCAD 1. Dehydrogenation FAO_Cycle β-Oxidation Cycle VLCAD->FAO_Cycle AcetylCoA Acetyl-CoA FAO_Cycle->AcetylCoA Successive Shortening TCA TCA Cycle AcetylCoA->TCA ATP ATP & Biomass TCA->ATP Avocadyne Avocadyne Avocadyne->VLCAD Inhibits Acetate This compound (Inactive)

Caption: Inhibition of the Fatty Acid Oxidation (FAO) pathway by avocadyne.

Quantitative Data

The following tables summarize the cytotoxic activity (IC50 values) of avocadyne and related compounds against various leukemia cell lines. It is important to note that this compound is not listed, as the primary research on cytotoxicity focuses on its non-acetylated analogs.

Table 1: IC50 Values of Avocadyne and Analogs in Leukemia Cell Lines

Compound Cell Line IC50 Value (µM) Citation
Avocadyne TEX 2.33 ± 0.10 [3]
Avocadyne OCI-AML2 11.41 ± 1.87 [3]
HATA* TEX 15.65 ± 0.57 [3]
HATA* OCI-AML2 22.60 ± 1.37 [3]
PATA** TEX 52.93 ± 0.66 [3]
PATA** OCI-AML2 64.44 ± 3.63 [3]

*HATA: Heptadecanoic acid terminal alkyne **PATA: Palmitic acid terminal alkyne

Table 2: IC50 Values of Avocadyne from a Separate Study

Compound Cell Line IC50 Value (µM) Citation
Avocadyne (AYNE) TEX 3.10 ± 0.14 [6][7]

| Avocadyne (AYNE) | OCI-AML2 | 11.53 ± 3.32 |[6][7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of avocado acetogenins on cancer cells.

Protocol 1: Cell Viability and Apoptosis Assay via Flow Cytometry

Objective: To quantify the cytotoxic and apoptotic effects of this compound or related compounds on cancer cell lines.

Materials:

  • Leukemia cell lines (e.g., TEX, OCI-AML2)

  • Complete culture medium (e.g., IMDM with 15% FBS)

  • Test compounds (e.g., Avocadyne) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed leukemia cells in a 12-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%[3]. Add the diluted compound to the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2[3].

  • Cell Harvesting: After incubation, transfer the cells and supernatant to 5 mL flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples within one hour using a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell_Viability_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (e.g., 1x10^5 cells/mL) start->seed treat 2. Treat with Compound (e.g., Avocadyne, Vehicle Control) seed->treat incubate 3. Incubate for 72 hours (37°C, 5% CO2) treat->incubate harvest 4. Harvest Cells (Centrifugation) incubate->harvest wash 5. Wash with PBS harvest->wash stain 6. Stain with Annexin V-FITC & PI wash->stain analyze 7. Analyze via Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end Structure_Activity cluster_0 Structural Features cluster_1 Biological Activity (Anti-Leukemia) Avocadyne Avocadyne (Terminal Alkyne, Free -OH) High High Activity Avocadyne->High Leads to Avocadene Avocadene (Terminal Alkene, Free -OH) Low Low Activity Avocadene->Low Leads to AvocadeneAcetate This compound (Terminal Alkene, -OH becomes -OAc) Inactive Inactive AvocadeneAcetate->Inactive Leads to

References

Application Notes and Protocols for Studying Fatty Acid Oxidation with Avocadene 1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadene 1-acetate is a naturally occurring long-chain fatty alcohol derivative found in avocados. It belongs to a class of lipids known as acetogenins, which have garnered interest for their potential biological activities. While its direct effects on fatty acid oxidation (FAO) are not extensively documented, its structural similarity to other avocado-derived compounds, such as avocadyne, suggests it may serve as a valuable tool for studying metabolic pathways. Avocadyne, a closely related polyhydroxylated fatty alcohol, has been identified as a potent inhibitor of FAO, specifically targeting the mitochondrial enzyme very long-chain acyl-CoA dehydrogenase (VLCAD).[1][2]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on fatty acid oxidation. The protocols and information are primarily based on established methods for studying FAO inhibitors and data from the more extensively studied avocadyne. Researchers should note that the addition of an acetoxy group to avocadyne has been shown to completely attenuate its anti-leukemic activity, suggesting that this compound may have different or less potent effects than avocadyne.[1] Therefore, the provided protocols should be considered as a starting point and may require optimization.

Data Presentation

The following tables summarize quantitative data for avocadyne, a compound structurally related to this compound. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Avocadyne and Related Compounds

CompoundCell LineIC50 (µM)
(2R,4R)-avocadyneTEX2.33 ± 0.10
(2R,4R)-avocadyneAML211.41 ± 1.87
Heptadecanoic acid terminal alkyne (HATA)TEX15.65 ± 0.57
Heptadecanoic acid terminal alkyne (HATA)AML222.60 ± 1.37
Palmitic acid terminal alkyne (PATA)TEX52.93 ± 0.66
Palmitic acid terminal alkyne (PATA)AML264.44 ± 3.63

Data extracted from a study on the structure-activity relationship of avocadyne, demonstrating its cytotoxicity in leukemia cell lines.[1]

Table 2: Effect of Avocadyne on Mitochondrial Respiration

Cell LineTreatment (10 µM)Basal Respiration (% of Control)Maximal Respiration (% of Control)
TEX(2R,4R)-avocadyne~40%~30%
AML2(2R,4R)-avocadyne~60%~40%
TEXHATA~70%~60%
AML2HATA~80%~70%
TEXPATA~85%~75%
AML2PATA~90%~85%

Approximate values are derived from graphical data in a study investigating avocadyne's impact on FAO-supported mitochondrial metabolism.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fatty Acid Oxidation Inhibition by Avocadyne

FAO_Inhibition cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Avocadene_1_acetate This compound (Hypothesized) VLCAD VLCAD Avocadene_1_acetate->VLCAD Inhibition (Hypothesized based on Avocadyne) Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Mito_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Fatty_Acyl_CoA Mito_Fatty_Acyl_CoA->VLCAD Beta_Oxidation β-Oxidation VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothesized inhibition of VLCAD by this compound.

Experimental Workflow for Assessing FAO Inhibition

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myotubes, HepG2) Compound_Treatment 2. Treat with this compound (Dose-response and time-course) Cell_Culture->Compound_Treatment Seahorse_Assay 3. Measure Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) Compound_Treatment->Seahorse_Assay Western_Blot 4. Analyze Protein Expression (VLCAD, CPT1, p-AMPK, etc.) Compound_Treatment->Western_Blot Enzyme_Activity_Assay 5. Assess VLCAD Activity Compound_Treatment->Enzyme_Activity_Assay Data_Analysis 6. Data Analysis and Interpretation Seahorse_Assay->Data_Analysis Western_Blot->Data_Analysis Enzyme_Activity_Assay->Data_Analysis

Caption: Workflow for studying this compound's effect on FAO.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer

This protocol is adapted from standard Seahorse XF protocols for measuring FAO.[3][4][5][6][7]

Materials:

  • Seahorse XF96 or XFe96 Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM L-carnitine, and 1% FBS)

  • FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4)

  • This compound stock solution (dissolved in DMSO)

  • Palmitate-BSA conjugate or commercial XF Palmitate-BSA FAO Substrate

  • Etomoxir (positive control for CPT1 inhibition)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells (e.g., C2C12, HepG2) in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Substrate Limitation: The following day, replace the growth medium with substrate-limited medium and incubate for 18-24 hours. This step enhances the cellular reliance on exogenous fatty acids.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in FAO Assay Medium to desired working concentrations.

    • Wash the cells twice with warm FAO Assay Medium.

    • Add the appropriate volume of FAO Assay Medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

    • Incubate at 37°C in a non-CO2 incubator for a predetermined pre-incubation time (e.g., 1-3 hours).

  • Initiate Seahorse Assay:

    • Just before the assay, add the Palmitate-BSA substrate to the appropriate wells.

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal oxygen consumption rate (OCR).

  • Mitochondrial Stress Test: Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR profiles of cells treated with this compound to the vehicle control. A decrease in OCR upon palmitate addition in the presence of this compound would indicate inhibition of FAO.

Protocol 2: Western Blot Analysis of FAO-Related Proteins

Materials:

  • Cells cultured and treated with this compound as described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-VLCAD, anti-CPT1, anti-AMPKα, anti-phospho-AMPKα (Thr172), anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression levels of the target proteins between treated and control groups.

Protocol 3: VLCAD Activity Assay

This protocol is a general approach and may need to be adapted based on commercially available kits or specialized laboratory methods.[8][9]

Materials:

  • Mitochondrial isolation kit or protocol.

  • VLCAD activity assay kit or reagents (e.g., using a ferricenium-based electron acceptor).

  • Spectrophotometer or fluorometer.

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells treated with this compound and control cells according to the manufacturer's instructions or a standard laboratory protocol.

  • Enzyme Activity Measurement:

    • Resuspend the isolated mitochondria in the assay buffer.

    • Initiate the reaction by adding the VLCAD substrate (e.g., palmitoyl-CoA).

    • Monitor the change in absorbance or fluorescence over time, which is proportional to the VLCAD activity.

  • Data Analysis: Calculate the VLCAD activity and normalize it to the mitochondrial protein concentration. Compare the activity in this compound-treated samples to the control samples.

Potential Role of AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism.[10] Inhibition of FAO can lead to an increase in the AMP:ATP ratio, which in turn activates AMPK. Activated AMPK can then phosphorylate downstream targets to promote glucose uptake and glycolysis, while inhibiting anabolic processes. While the direct effect of this compound on AMPK is unknown, studies have shown that acetate can activate AMPK in some cell types.[11][12] Therefore, it is plausible that this compound, or its potential metabolite acetate, could modulate AMPK signaling.

Hypothesized Link between this compound, FAO, and AMPK

AMPK_Signaling Avocadene_1_acetate This compound Inhibit_FAO Inhibition of Fatty Acid Oxidation Avocadene_1_acetate->Inhibit_FAO Hypothesized Increase_AMP_ATP ↑ AMP:ATP Ratio Inhibit_FAO->Increase_AMP_ATP Activate_AMPK AMPK Activation Increase_AMP_ATP->Activate_AMPK Metabolic_Changes Downstream Metabolic Effects (e.g., ↑ Glucose Uptake) Activate_AMPK->Metabolic_Changes

Caption: Potential activation of AMPK by this compound.

Conclusion

This compound presents an interesting, yet understudied, molecule for the investigation of fatty acid metabolism. The provided application notes and protocols offer a robust framework for researchers to begin exploring its potential effects. By leveraging the knowledge gained from the related compound avocadyne and employing established methodologies for studying FAO, scientists can elucidate the specific role of this compound in cellular energetics and its potential as a modulator of metabolic pathways. It is crucial to reiterate that direct experimental evidence for this compound's activity is currently lacking, and therefore, careful experimental design and data interpretation are paramount.

References

Application Notes and Protocols: Experimental Protocol for Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] In mammals, two major isoforms exist: ACC1, located in the cytosol of lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as the heart and skeletal muscle.[1][4][5] ACC1 provides malonyl-CoA for fatty acid synthesis, while the malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[3][4] Due to its central role in lipid metabolism, ACC has emerged as an attractive therapeutic target for metabolic diseases, including obesity, diabetes, and cancer.[2][3][4] This document provides detailed protocols for assaying the inhibition of ACC activity.

Data Presentation

The results of an ACC inhibition assay are typically summarized to determine the potency of inhibitory compounds. Key parameters include the half-maximal inhibitory concentration (IC50), percentage of inhibition at a given compound concentration, and enzyme kinetic parameters.

InhibitorConcentration (µM)% InhibitionIC50 (µM)Vmax (nmol/min/mg)Km for Acetyl-CoA (µM)
Compound A1451.28525
Compound A1085
Compound B11525.611022
Compound B1055
Control-0-12023

Experimental Protocols

Several methods can be employed to measure ACC activity and its inhibition. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation. Common methods include radiometric, spectrophotometric, and luminescence-based assays.

Spectrophotometric Coupled Enzyme Assay

This continuous assay is a non-radioactive method that couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase.[6][7] The activity of ACC is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[8]

Materials and Reagents:

  • Purified ACC enzyme (human recombinant ACC1 or ACC2)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • Potassium Phosphate buffer

  • NADPH

  • Malonyl-CoA Reductase (recombinant)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Assay Buffer Preparation:

  • 100 mM Potassium Phosphate buffer, pH 7.5

  • 5 mM MgCl2

  • 0.5 mM DTT (Dithiothreitol)

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, ATP, NaHCO3, MgCl2, NADPH, and malonyl-CoA reductase.

  • Add Inhibitor: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Pre-incubation: Pre-incubate the mixture with the ACC enzyme for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding acetyl-CoA.

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be calculated by fitting the data to a dose-response curve.

Luminescence-Based ADP Detection Assay

This high-throughput screening-friendly assay measures the amount of ADP produced, which is directly proportional to the ACC activity.[9][10] Commercially available kits, such as ADP-Glo™, are often used for this purpose.

Materials and Reagents:

  • Purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay Buffer (typically provided in a kit)

  • Test inhibitors

  • ADP detection reagent (e.g., ADP-Glo™)

  • Luminometer-compatible microplates (e.g., white, opaque plates)

  • Luminometer

Procedure:

  • Prepare Reaction: In a white-walled microplate, add the assay buffer, ACC enzyme, and the test inhibitor at various concentrations.

  • Initiate Reaction: Add a mixture of acetyl-CoA, ATP, and sodium bicarbonate to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP detection reagent, which terminates the ACC reaction and initiates a luciferase-based reaction to convert the generated ADP into a luminescent signal.

  • Measure Luminescence: After a brief incubation as per the kit's instructions, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percentage of inhibition and IC50 values as described for the spectrophotometric assay.

Radiometric Assay

This classic and highly sensitive method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials and Reagents:

  • Purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium Bicarbonate

  • Assay Buffer

  • Test inhibitors

  • Acid solution (e.g., perchloric acid or HCl) to stop the reaction

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ACC enzyme, acetyl-CoA, ATP, and the test inhibitor.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding an acid solution, which also serves to remove the unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing and incubation.

  • Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.

  • Quantify: Measure the amount of radioactivity incorporated into malonyl-CoA using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the ACC activity. Calculate the percentage of inhibition and IC50 values.

Visualizations

Signaling Pathway of ACC Regulation

ACC_Signaling_Pathway AMP AMP/ATP Ratio LKB1 LKB1 AMP->LKB1 + AMPK AMPK LKB1->AMPK + ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC - (Phosphorylation) Insulin Insulin Akt Akt/PKB Insulin->Akt + Akt->ACC - (Phosphorylation) pACC Phosphorylated ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Citrate Citrate Citrate->ACC + (Allosteric) Fatty_Acids Long-chain Fatty Acyl-CoAs Fatty_Acids->ACC - (Feedback) AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthase MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 - Fatty_Acid_Synthesis Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) signaling pathway.

Experimental Workflow for ACC Inhibition Assay

ACC_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitors start->prep_reagents add_components Add Assay Buffer, ACC Enzyme, and Test Inhibitor to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate Reaction (Add Acetyl-CoA/ATP) pre_incubate->start_reaction measure Measure Activity (e.g., Absorbance, Luminescence) start_reaction->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General workflow for an ACC inhibition assay.

References

Avocadene 1-acetate: A Tool Compound for Investigating Fatty Acid Oxidation in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Avocadene 1-acetate is a derivative of the avocado-sourced acetogenin, avocadene. While its close analog, avocadyne, has been identified as a potent inhibitor of mitochondrial fatty acid oxidation (FAO), the addition of an acetate group to the primary alcohol significantly impacts its bioactivity. This application note details the use of this compound as a tool compound in metabolic research, primarily as a negative control to elucidate the specific effects of its more active counterparts, avocadyne and the avocatin B mixture. Herein, we provide an overview of the mechanism of action of related avocado acetogenins, quantitative data on their biological effects, and detailed protocols for their application in cell-based metabolic assays.

Introduction

Avocado (Persea americana) contains a unique class of lipids known as acetogenins, characterized by an odd-numbered carbon chain. Among these, avocadyne has garnered significant attention for its selective cytotoxicity against cancer cells, particularly acute myeloid leukemia (AML), and its potential to ameliorate insulin resistance.[1][2] The primary mechanism underlying these effects is the inhibition of mitochondrial fatty acid oxidation (FAO), a key metabolic pathway for energy production.[1][3]

Avocadyne exerts its inhibitory effect by targeting very long-chain acyl-CoA dehydrogenase (VLCAD), the first and rate-limiting enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[2] This targeted inhibition disrupts cellular energy metabolism, leading to apoptosis in FAO-dependent cancer cells while sparing normal cells.[2]

This compound, as the acetylated form of avocadene, is structurally similar to these bioactive compounds. However, research indicates that the addition of an acetoxy group to the primary alcohol of avocadyne results in a complete loss of its anti-AML activity.[2] This critical distinction makes this compound an ideal negative control for in vitro and in vivo studies aiming to investigate the FAO-inhibitory effects of avocadyne or the naturally occurring mixture, Avocatin B (a 1:1 mix of avocadyne and avocadene).[1][4] By comparing the cellular and metabolic responses to this compound with those of its non-acetylated counterparts, researchers can specifically attribute observed effects to the inhibition of FAO.

Data Presentation

The following tables summarize the quantitative data from studies on avocadyne and related compounds, highlighting the potency of the non-acetylated forms. This data serves as a benchmark for comparative studies involving this compound.

Table 1: In Vitro Cytotoxicity of Avocado Acetogenins in Leukemia Cell Lines

CompoundCell LineIC50 (µM)DurationReference
AvocadyneTEX2.33 ± 0.1072 hours[2]
AvocadyneOCI-AML211.41 ± 1.8772 hours[2]
Avocatin BTEX3.10 ± 0.14Not Specified[1]
Avocatin BOCI-AML211.53 ± 3.32Not Specified[1]
Avocadyne 1-acetateNot specifiedActivity attenuatedNot Specified[2]

Table 2: Comparative IC50 Values of Avocadyne and Other Fatty Acid-like Molecules

CompoundCell LineIC50 (µM)Reference
AvocadyneTEX2.33 ± 0.10[2]
Heptadecanoic acid terminal alkyne (HATA)TEX15.65 ± 0.57[2]
Palmitic acid terminal alkyne (PATA)TEX52.93 ± 0.66[2]
AvocadyneAML211.41 ± 1.87[2]
Heptadecanoic acid terminal alkyne (HATA)AML222.60 ± 1.37[2]
Palmitic acid terminal alkyne (PATA)AML264.44 ± 3.63[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the known signaling pathway inhibited by avocadyne and a typical experimental workflow for using this compound as a control.

FAO_Inhibition_by_Avocadyne cluster_Mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acyl-CoA VLCAD VLCAD LCFA->VLCAD 1st Step of FAO FAO_Intermediates β-Oxidation Intermediates VLCAD->FAO_Intermediates AcetylCoA Acetyl-CoA FAO_Intermediates->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP Avocadyne Avocadyne Avocadyne->VLCAD Inhibition

Caption: Inhibition of Fatty Acid Oxidation by Avocadyne.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow cluster_assays Perform Assays start Seed Cells (e.g., AML cell lines) treatment Treat cells with: - Vehicle (DMSO) - Avocadyne (Active Compound) - this compound (Negative Control) start->treatment incubation Incubate for desired time (e.g., 1-72 hours) treatment->incubation viability Cell Viability Assay (e.g., Flow Cytometry) incubation->viability respirometry Mitochondrial Respirometry (e.g., Seahorse Analyzer) incubation->respirometry co_ip Co-Immunoprecipitation (Target Engagement) incubation->co_ip analysis Data Analysis and Comparison viability->analysis respirometry->analysis co_ip->analysis conclusion Conclusion: Attribute effects to FAO inhibition by comparing Avocadyne to This compound results analysis->conclusion

Caption: Using this compound as a Negative Control.

Experimental Protocols

The following protocols are adapted from methodologies used in the study of avocadyne and are suitable for comparative analysis with this compound.[2]

Protocol 1: In Vitro Cell Culture and Treatment

Objective: To culture leukemia cell lines and treat them with test compounds for subsequent analysis.

Materials:

  • Leukemia cell lines (e.g., TEX, OCI-AML2)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin (optional)

  • This compound, Avocadyne

  • Dimethylsulfoxide (DMSO), tissue culture grade

  • Sterile tissue culture flasks and plates

Procedure:

  • Culture leukemia cells in IMDM supplemented with 15% FBS and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare stock solutions of this compound and Avocadyne in DMSO. A typical stock concentration is 10-20 mM.

  • On the day of the experiment, dilute the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture media should not exceed 0.5%.[2]

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density.

  • Add the diluted compounds to the respective wells. Include a vehicle-only control (DMSO at the same final concentration).

  • Incubate the cells for the desired period (e.g., 72 hours for viability assays).

Protocol 2: Assessment of Cell Viability by Flow Cytometry

Objective: To quantify the cytotoxic effects of the test compounds.

Materials:

  • Treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • After the 72-hour incubation, harvest the cells from each well.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 3: Measurement of Mitochondrial Respiration

Objective: To assess the impact of the compounds on fatty acid oxidation-supported mitochondrial respiration.

Materials:

  • Treated cells (typically a shorter incubation of 1-3 hours)

  • Seahorse XF Analyzer (or similar respirometer)

  • Seahorse XF assay medium

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Palmitate-BSA conjugate or other long-chain fatty acid substrate

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound, Avocadyne, or vehicle for 1-3 hours.

  • Just before the assay, replace the culture medium with Seahorse XF assay medium supplemented with a fatty acid substrate (e.g., palmitate-BSA) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Measure the basal oxygen consumption rate (OCR).

  • Sequentially inject the mitochondrial stress test compounds:

    • Oligomycin to measure ATP-linked respiration.

    • FCCP to measure maximal respiration.

    • Rotenone/Antimycin A to measure non-mitochondrial respiration.

  • Analyze the OCR data to determine the effect of each compound on basal respiration, ATP production, and maximal respiratory capacity supported by fatty acid oxidation. A significant drop in OCR with Avocadyne but not this compound would indicate FAO inhibition.

Conclusion

This compound is a valuable tool compound for metabolic research. While it is structurally related to the potent fatty acid oxidation inhibitor avocadyne, the addition of the acetate group attenuates its biological activity. This property makes it an excellent negative control for dissecting the metabolic pathways affected by avocado acetogenins. By using this compound in parallel with avocadyne or Avocatin B, researchers can confidently attribute observed effects on cell viability and mitochondrial function to the specific inhibition of fatty acid oxidation, thereby enhancing the rigor and clarity of their experimental findings.

References

Application Note: Measuring the Effects of Avocadene 1-acetate on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avocadene 1-acetate is a long-chain fatty alcohol derivative.[1] Related compounds, such as avocadyne, have been shown to modulate mitochondrial metabolism, specifically by inhibiting fatty acid oxidation (FAO).[2][3][4] This application note provides detailed protocols for assessing the impact of this compound on mitochondrial respiration using two common platforms: the Agilent Seahorse XF Analyzer and the Oroboros O2k-Respirometer. These methods will enable researchers to elucidate the mechanism of action of this compound and similar compounds on cellular bioenergetics.

Key Concepts of Mitochondrial Respiration

Mitochondrial respiration is the process of converting nutrients into ATP, the cell's primary energy currency. This process involves the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). Key parameters to measure include:

  • Basal Respiration: The baseline oxygen consumption rate (OCR) of cells.

  • ATP-linked Respiration: The portion of basal respiration used for ATP synthesis.

  • Proton Leak: The remaining portion of basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling.

  • Maximal Respiration: The maximum OCR that can be achieved by the cell, indicative of the spare respiratory capacity.

  • Non-Mitochondrial Respiration: Oxygen consumption by cellular processes outside of the mitochondria.

Data Presentation

Quantitative data from mitochondrial respiration assays should be summarized for clear comparison. Below are template tables for presenting results obtained from Seahorse XF and Oroboros O2k experiments.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters (Seahorse XF Assay)

Treatment GroupConcentration (µM)Basal Respiration (pmol O₂/min)ATP Production (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)Non-Mitochondrial Respiration (pmol O₂/min)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 2: Effect of this compound on Respiration with Different Substrates (Oroboros O2k Assay)

Substrate StateParameterVehicle Control (pmol O₂/s/million cells)This compound (X µM) (pmol O₂/s/million cells)% Inhibition
Fatty Acid Oxidation
Palmitoyl-carnitine + MalateLEAK Respiration
+ ADPOXPHOS Capacity
+ FCCPET Capacity
Complex I-linked
Pyruvate + MalateLEAK Respiration
+ ADPOXPHOS Capacity
Complex II-linked
Succinate + RotenoneLEAK Respiration
+ ADPOXPHOS Capacity

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[5][6][7] The assay utilizes sequential injections of mitochondrial inhibitors to reveal the bioenergetic profile of the cells.

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XFp)[8]

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7]

  • Cell culture medium, serum, and supplements

  • This compound stock solution (dissolved in a suitable vehicle like DMSO)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Medium Preparation: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the treated cells and wash with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[5][8]

  • Cartridge Hydration and Loading: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. On the day of the assay, replace the calibrant with fresh, warmed assay medium. Load the injector ports of the cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).[7]

  • Seahorse XF Analyzer Operation: Load the hydrated cartridge and the cell plate into the Seahorse XF Analyzer. Start the pre-programmed protocol for the Cell Mito Stress Test. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the corresponding changes in OCR.[6][9]

  • Data Analysis: After the run, normalize the data to cell number or protein concentration. Calculate the key mitochondrial parameters as outlined in the Seahorse XF software.

Protocol 2: High-Resolution Respirometry with Oroboros O2k

This protocol allows for the detailed investigation of specific mitochondrial respiratory states and substrate preferences using isolated mitochondria or permeabilized cells.[10][11][12]

Materials:

  • Oroboros O2k-Respirometer[10][13]

  • Mitochondrial isolation buffer (e.g., MiR05)

  • Permeabilization agent (e.g., digitonin)

  • Substrates: Palmitoyl-carnitine, Malate, Pyruvate, Glutamate, Succinate

  • ADP

  • Inhibitors: Rotenone, Antimycin A, Oligomycin

  • Uncoupler: FCCP or CCCP[10]

  • This compound stock solution

Procedure:

  • Sample Preparation:

    • Isolated Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation. Determine protein concentration using a standard assay (e.g., Bradford).[14]

    • Permeabilized Cells: Resuspend cells in mitochondrial respiration medium and add a permeabilizing agent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • O2k Chamber Preparation: Calibrate the oxygen sensors of the O2k at 37°C. Add 2 mL of respiration medium to each chamber.

  • Experiment Initiation: Add the isolated mitochondria or permeabilized cells to the O2k chambers and allow the signal to stabilize to measure routine respiration.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Fatty Acid Oxidation Pathway:

      • Add Palmitoyl-carnitine and Malate to measure LEAK respiration supported by FAO.

      • Treat one chamber with this compound and the other with vehicle.

      • Add ADP to stimulate ATP synthesis and measure OXPHOS capacity.

      • Titrate FCCP to uncouple respiration and measure the maximal electron transport (ET) capacity.

      • Inject Rotenone (Complex I inhibitor) followed by Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.

    • Parallel Experiments with other Substrates: Conduct separate experiments using substrates for Complex I (e.g., Pyruvate, Glutamate, Malate) and Complex II (e.g., Succinate in the presence of Rotenone) to assess the specificity of this compound's effects.[10]

  • Data Analysis: Use the DatLab software to analyze the oxygen flux in real-time. Calculate respiration rates for each state and normalize to the amount of mitochondrial protein or the number of cells.

Mandatory Visualizations

G cluster_0 Mitochondrial Fatty Acid Oxidation (FAO) Fatty Acyl-CoA Fatty Acyl-CoA VLCAD Very Long-Chain Acyl-CoA Dehydrogenase Fatty Acyl-CoA->VLCAD Inhibited by this compound (presumed) Electron Transport Chain Electron Transport Chain VLCAD->Electron Transport Chain FADH₂ Acetyl-CoA Acetyl-CoA VLCAD->Acetyl-CoA ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Proton Gradient TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle TCA Cycle->Electron Transport Chain NADH, FADH₂

Caption: Presumed signaling pathway of this compound's effect on mitochondrial respiration.

G Start Start Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Prepare Seahorse Plate Prepare Seahorse Plate Treat with this compound->Prepare Seahorse Plate Run Mito Stress Test Run Mito Stress Test Prepare Seahorse Plate->Run Mito Stress Test Baseline OCR Baseline OCR Run Mito Stress Test->Baseline OCR Inject Oligomycin Inject Oligomycin Baseline OCR->Inject Oligomycin Measure ATP-linked OCR Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP Measure Maximal OCR Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Inject FCCP->Inject Rotenone/Antimycin A Measure Non-Mitochondrial OCR Data Analysis Data Analysis Inject Rotenone/Antimycin A->Data Analysis

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

G Start Start Prepare Sample Isolate Mitochondria or Permeabilize Cells Start->Prepare Sample Add to O2k Chamber Add to O2k Chamber Prepare Sample->Add to O2k Chamber Add Substrates (e.g., Palmitoyl-carnitine) Add Substrates (e.g., Palmitoyl-carnitine) Add to O2k Chamber->Add Substrates (e.g., Palmitoyl-carnitine) Add this compound/Vehicle Add this compound/Vehicle Add Substrates (e.g., Palmitoyl-carnitine)->Add this compound/Vehicle Add ADP (OXPHOS) Add ADP (OXPHOS) Add this compound/Vehicle->Add ADP (OXPHOS) Add FCCP (ET Capacity) Add FCCP (ET Capacity) Add ADP (OXPHOS)->Add FCCP (ET Capacity) Add Inhibitors (e.g., Rotenone) Add Inhibitors (e.g., Rotenone) Add FCCP (ET Capacity)->Add Inhibitors (e.g., Rotenone) Data Analysis Data Analysis Add Inhibitors (e.g., Rotenone)->Data Analysis

Caption: Experimental workflow for Oroboros O2k high-resolution respirometry.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Avocadene 1-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Avocadene 1-acetate, a naturally occurring acetogenin found in avocado seeds. This document includes a summary of its antimicrobial activity, detailed protocols for in vitro testing, and a proposed mechanism of action.

Introduction

This compound is a member of the acetogenin family of long-chain fatty acid derivatives. Acetogenins isolated from various plant sources, particularly from the Annonaceae family and avocados (Persea americana), have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects. This compound, as a constituent of avocado seed extracts, has been associated with the inhibition of various pathogenic microorganisms. These notes are intended to guide researchers in the evaluation of this compound as a potential antimicrobial agent.

Antimicrobial Spectrum and Potency

While specific data for pure this compound is limited, studies on enriched acetogenin extracts from avocado seeds and related acetogenins from other natural sources provide strong evidence of its antimicrobial potential. The data suggests activity against a range of both Gram-positive and Gram-negative bacteria.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Acetogenins against Various Bacteria
MicroorganismGram StainRepresentative MIC Range (µg/mL)Reference
Staphylococcus aureusPositive0.01 - 10[1][2]
Listeria monocytogenesPositive0.009 - 15.6[1][2]
Enterococcus faecalisPositive0.01 - 12.5[1]
Escherichia coliNegative0.05 - 12.5[1]
Pseudomonas aeruginosaNegative> 100Not specified
Salmonella paratyphiNegative0.01 - 12.5[1]

Note: The MIC values presented are for a purified mixture of acetogenins from Annona muricata seeds and enriched extracts containing avocado acetogenins, which are structurally related to this compound. These values are provided as a reference for the expected potency. Actual MICs for pure this compound may vary.

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of acetogenins, including likely that of this compound, involves the disruption of fundamental cellular processes at the bacterial cell membrane.

Key Actions:
  • Inhibition of the Electron Transport Chain: Acetogenins are known to be potent inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the bacterial plasma membrane. This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis and ultimately, bacterial cell death.[1]

  • Disruption of Membrane Integrity: The lipophilic nature of this compound allows it to insert into the bacterial cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability, altered membrane potential, and leakage of essential ions and cellular components.[1][3]

Signaling Pathway Diagram

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane ETC Electron Transport Chain (Complex I) ATP_Synthase ATP Synthase ETC->ATP_Synthase drives Membrane Membrane Disruption Ion_Leakage Ion Leakage Membrane->Ion_Leakage Induces ATP ATP Production ATP_Synthase->ATP Reduces Avocadene This compound Avocadene->ETC Inhibits Avocadene->Membrane Inserts into Cell_Death Bacterial Cell Death ATP->Cell_Death Leads to Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Time_Kill Time-Kill Kinetic Assay Compound_Prep->Time_Kill Media_Prep Prepare Bacterial Culture and Media Media_Prep->MIC_Assay Media_Prep->Disk_Diffusion Media_Prep->Time_Kill MIC_Determination Determine Minimum Inhibitory Concentration MIC_Assay->MIC_Determination Zone_Measurement Measure Zones of Inhibition Disk_Diffusion->Zone_Measurement Kill_Curve Generate Time-Kill Curves Time_Kill->Kill_Curve

References

Troubleshooting & Optimization

Technical Support Center: Avocadene 1-acetate Yield Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Avocadene 1-acetate from avocado seeds. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction, purification, and quantification of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from avocado seeds?

A1: this compound is a lipophilic compound. Solvents with moderate to low polarity are effective for its extraction. Ethyl acetate has been successfully used in reflux extraction methods for related compounds from avocado seeds.[1] Other solvents like hexane and dichloromethane have also been used for partitioning lipid-soluble compounds from initial ethanol or methanol extracts.[2] The choice of solvent will also depend on the subsequent purification steps and the desired purity of the final product.

Q2: How can I improve the efficiency of the initial extraction?

A2: To improve extraction efficiency, consider the following factors:

  • Particle Size: Grinding the dried avocado seeds into a fine powder increases the surface area available for solvent interaction.

  • Extraction Method: While maceration is a simple method, more advanced techniques like Soxhlet or reflux extraction can significantly improve yield by continuously passing fresh solvent over the material.[1] Ultrasound-assisted extraction (UAE) is another modern technique that can enhance extraction efficiency by using acoustic cavitation to disrupt cell walls.[3][4]

  • Temperature: Moderate heating can increase the solubility of this compound and improve extraction kinetics. However, excessive heat should be avoided to prevent degradation. A temperature of around 50°C has been used for solvent evaporation, suggesting the compound is stable at this temperature for some time.[1]

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio generally improves extraction but can also lead to more dilute extracts that require more effort to concentrate. An optimal ratio should be determined experimentally.

Q3: My yield of this compound is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors throughout the experimental workflow:

  • Inefficient Extraction: As detailed in Q2, the choice of solvent, extraction method, temperature, and particle size can all impact the initial extraction efficiency.

  • Degradation of the Target Compound: this compound, as an ester, can be susceptible to hydrolysis under strong acidic or basic conditions. It is also important to consider thermal degradation if high temperatures are used for extended periods.

  • Losses During Purification: Each purification step, such as liquid-liquid partitioning or column chromatography, can lead to some loss of the compound. Optimizing these steps is crucial.

  • Inaccurate Quantification: Issues with the analytical method, such as improper calibration, detector saturation, or degradation of the standard, can lead to erroneously low yield calculations.

Q4: Should I use fresh or dried avocado seeds?

A4: It is highly recommended to use dried avocado seeds.[1][5] Drying the seeds, typically in an oven at a controlled temperature (e.g., 40-60°C), removes water which can interfere with the extraction efficiency of non-polar solvents.[5] Drying also allows for easier grinding into a fine powder.[1]

Q5: What is the best method for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector, DAD) is a common and reliable method for the quantification of acetogenins like this compound.[6] A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water is often used.[6] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental process.

Extraction & Initial Processing
Problem Possible Causes Solutions
Low Crude Extract Yield 1. Inappropriate solvent polarity.2. Insufficient extraction time or temperature.3. Poor solvent penetration due to large particle size.4. Inefficient extraction method.1. Use a solvent of appropriate polarity like ethyl acetate or perform sequential extractions with solvents of increasing polarity.2. Optimize extraction time and temperature. For reflux, 4-6 hours is a common duration.[1]3. Ensure seeds are finely ground to a consistent powder.4. Consider using more exhaustive methods like Soxhlet or ultrasound-assisted extraction.[3]
Emulsion Formation During Liquid-Liquid Partitioning 1. High concentration of surfactants or lipids in the crude extract.2. Vigorous shaking of the separatory funnel.1. Add a saturated brine solution to increase the ionic strength of the aqueous phase.2. Gently invert the separatory funnel instead of vigorous shaking.3. Centrifuge the mixture at low speed to break the emulsion.
Crude Extract is a Thick, Waxy Solid 1. High co-extraction of fats and waxes from the avocado seed.1. Perform a de-fatting step prior to the main extraction using a non-polar solvent like hexane.2. Use a solvent system for extraction that has lower solubility for fats while still being effective for this compound.
Purification (Column Chromatography)
Problem Possible Causes Solutions
Poor Separation of Compounds (Overlapping Peaks) 1. Inappropriate mobile phase polarity.2. Column overloading.3. Incorrect stationary phase.1. Optimize the solvent system for the mobile phase. Use a gradient elution from a non-polar to a more polar solvent system.2. Reduce the amount of crude extract loaded onto the column.3. Ensure a silica gel stationary phase is used, which is common for separating compounds of varying polarity.
Compound is Stuck on the Column 1. Mobile phase is too non-polar.2. Compound has very high affinity for the stationary phase.1. Gradually increase the polarity of the mobile phase.2. If the compound is still retained, a small amount of a very polar solvent like methanol may be needed to elute it.
Cracked or Channeled Column Bed 1. Improper packing of the column.2. The column has run dry.1. Ensure the stationary phase is packed as a uniform slurry and allowed to settle without air bubbles.2. Always maintain the solvent level above the top of the stationary phase.
Quantification (HPLC)
Problem Possible Causes Solutions
No Peak Corresponding to this compound 1. The compound is not present in the injected sample.2. The concentration is below the limit of detection (LOD).3. Incorrect detection wavelength.1. Verify that the correct fraction from purification was used. Run a standard to confirm the retention time.2. Concentrate the sample before injection.3. Acetogenins are often detected at low UV wavelengths, such as 220 nm.[6] Perform a PDA/DAD scan of a standard to determine the optimal wavelength.
Broad or Tailing Peaks 1. Column degradation or contamination.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary.2. Dissolve the sample in the initial mobile phase if possible.3. Adjust the pH of the mobile phase or add an ion-pairing agent if applicable.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Air bubbles in the pump.1. Ensure the mobile phase is well-mixed and the pump is functioning correctly.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase thoroughly.

Quantitative Data on Extraction

Direct comparative data on this compound yield is limited in the literature. However, data from studies on total acetogenins and other compounds from avocado seeds can provide valuable insights into the effectiveness of different solvents and methods.

Table 1: Comparison of Extraction Yields from Avocado Seeds using Different Solvents with the Soxhlet Method.

SolventExtraction Time (hours)Overall Extract Yield (%)Key Compound Classes TargetedReference
Ethanol69.5 - 10.3Polar compounds, Phenolics[7]
Hexane6Lower than ethanolNon-polar lipids, Oils[7]
Ethyl Acetate6Lower than ethanolModerately polar compounds[7]

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Acetogenins from Annona muricata (a related plant family rich in acetogenins).

Plant PartAmplitude (%)Time (min)Pulse-Cycle (s)Total Acetogenin Content (mg/g DW)Reference
Seed100150.5513.01[3]
Peel100150.701.69[3]
Pulp10050.701.67[3]

Note: This data is for a different plant but illustrates the potential of UAE for acetogenin extraction and how conditions can be optimized.

Experimental Protocols

Protocol 1: Reflux Extraction of this compound

This protocol is based on a method for extracting moderately polar compounds from avocado seeds.[1]

1. Preparation of Avocado Seed Powder: a. Wash avocado seeds thoroughly to remove any remaining pulp. b. Dry the seeds in an oven at 40-60°C for 24-48 hours until they are completely dry and brittle. c. Grind the dried seeds into a fine powder using a laboratory mill.

2. Reflux Extraction: a. Place 100 g of the dried avocado seed powder into a 1000 mL round-bottom flask. b. Add 500 mL of ethyl acetate to the flask. c. Set up a reflux apparatus by connecting a condenser to the round-bottom flask. d. Heat the mixture using a heating mantle to the boiling point of ethyl acetate (approximately 77°C) and maintain a steady reflux for 6 hours. e. After 6 hours, turn off the heat and allow the mixture to cool to room temperature.

3. Filtration and Concentration: a. Filter the cooled mixture through a Buchner funnel with filter paper to separate the extract from the solid seed residue. b. Wash the residue with a small amount of fresh ethyl acetate to recover any remaining extract. c. Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50°C until a crude extract is obtained. d. Store the crude extract in a desiccator to remove any residual moisture.

Protocol 2: Purification by Column Chromatography

1. Column Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then drain the solvent until it is level with the top of the silica bed.

2. Loading and Elution: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Load the dissolved extract onto the top of the silica gel column. c. Begin elution with a non-polar mobile phase (e.g., 100% hexane). d. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate. e. Collect fractions of the eluate in separate test tubes.

3. Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound (a standard will be required for comparison). b. Combine the fractions that show a pure spot corresponding to this compound. c. Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Extraction_Purification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Avocado Seeds B Wash & Dry (60°C) A->B C Grind to Fine Powder B->C D Reflux with Ethyl Acetate (6 hours) C->D E Filter and Concentrate (Rotary Evaporator) D->E F Crude Extract E->F G Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) F->G H Collect Fractions G->H I TLC Analysis H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Purified this compound K->L M HPLC-DAD/LC-MS Quantification L->M

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Final Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Quantification Review Quantification Method Start->Check_Quantification Solvent Is solvent optimal? (e.g., Ethyl Acetate) Check_Extraction->Solvent Method Is method efficient? (e.g., Reflux, UAE) Check_Extraction->Method TempTime Are Temp/Time optimal? Check_Extraction->TempTime Column_Load Column overloaded? Check_Purification->Column_Load Mobile_Phase Mobile phase optimized? Check_Purification->Mobile_Phase Fraction_Loss Compound lost between fractions? Check_Purification->Fraction_Loss Calibration Is calibration curve linear and in range? Check_Quantification->Calibration Standard_Deg Is standard degraded? Check_Quantification->Standard_Deg LOD Is concentration > LOD? Check_Quantification->LOD

Caption: Troubleshooting logic for diagnosing low yield of this compound.

References

Technical Support Center: Overcoming Low Solubility of Avocadene 1-acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Avocadene 1-acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a bioactive lipid classified as a long-chain fatty alcohol.[1][2][3] Its molecular structure contains a long, nonpolar aliphatic tail consisting of 17 carbon atoms, which is hydrophobic ("water-fearing").[1][2][3] This extensive hydrocarbon chain dominates the molecule's properties, making it immiscible with polar solvents like water. The estimated water solubility of this compound is extremely low, in the range of 0.0034 g/L to 0.1945 mg/L at 25°C.[1][4][5][6]

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

First, confirm the purity of your this compound sample, as impurities can affect solubility. Subsequently, a good starting point is to attempt solubilization in a small amount of a water-miscible organic co-solvent before adding it to your aqueous solution. It is also crucial to assess the stability of this compound in your chosen solvent system to ensure the compound does not degrade during your experiment.

Q3: Can I use DMSO to dissolve this compound?

Yes, Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for solubilizing lipophilic compounds for in vitro studies.[7] For cell culture experiments, it is critical to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced toxicity.[7]

Q4: Are there alternatives to DMSO for in vivo studies?

For in vivo applications, less toxic solvent systems are required. Common strategies include the use of co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs), or formulating the compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS).

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem 1: this compound precipitates out of solution upon addition to my aqueous buffer.

Cause: This is a common issue when a concentrated stock solution of a lipophilic compound in an organic solvent is diluted into an aqueous medium. The organic solvent disperses, and the compound's concentration exceeds its solubility limit in the final aqueous environment.

Solutions:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the co-solvent.

  • Use a Surfactant: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives are frequently used.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]

  • Prepare a Lipid-Based Formulation: For in vivo studies, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its dispersion and absorption.[10][11]

Problem 2: I am observing inconsistent results in my biological assays.

Cause: Inconsistent results can arise from incomplete solubilization or precipitation of this compound over time. This leads to variations in the actual concentration of the compound in your experiments.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, the solution should be reformulated.

  • Sonication: Mild sonication can help to disperse small aggregates and improve the homogeneity of the solution.

  • Fresh Preparations: Prepare fresh solutions of this compound for each experiment to minimize issues related to compound precipitation or degradation over time.

  • Quantification of Solubilized Compound: If possible, quantify the concentration of this compound in your final experimental medium after preparation and filtration to confirm the actual concentration. Analytical methods such as LC-MS can be used for this purpose.[12]

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₃₆O₄[13]
Molecular Weight328.5 g/mol [13]
Water Solubility (est.)0.0034 g/L - 0.1945 mg/L @ 25°C[1][4][5][6]
logP (est.)4.19 - 4.74[1]

Table 2: Common Solubilization Strategies for Lipophilic Compounds

StrategyDescriptionKey Considerations
Co-solvents Water-miscible organic solvents that increase the solubility of nonpolar compounds.Potential for toxicity in biological systems. The final concentration must be carefully controlled.
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.The choice of surfactant and its concentration (above the critical micelle concentration) are important.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with lipophilic molecules.The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Lipid-Based Formulations Isotropic mixtures of oils, surfactants, and co-solvents that form emulsions or microemulsions upon dilution in aqueous media.Particularly useful for oral drug delivery to enhance absorption.
Micronization Reducing the particle size of the compound to increase its surface area and dissolution rate.Can improve the dissolution rate but does not increase the equilibrium solubility.[14]

Experimental Protocols

Protocol 1: General Procedure for Solubilization using a Co-solvent

  • Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol).

  • Sonication (Optional): If the compound does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.

  • Dilution into Aqueous Medium: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.

  • Final Concentration of Co-solvent: Ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation.

Protocol 2: General Procedure for Solubilization using a Surfactant

  • Surfactant Solution Preparation: Prepare an aqueous solution of the chosen surfactant (e.g., Tween® 80) at a concentration above its critical micelle concentration (CMC).

  • Stock Solution Preparation: Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol).

  • Addition to Surfactant Solution: Slowly add the this compound stock solution to the surfactant solution while stirring.

  • Solvent Evaporation (Optional): If the organic solvent is volatile and needs to be removed, this can be done under a stream of nitrogen or using a rotary evaporator.

  • Final Volume Adjustment: Adjust the final volume with the aqueous surfactant solution.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation of this compound Stock cluster_solubilization Solubilization in Aqueous Medium cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Co-solvent (e.g., DMSO, Ethanol) weigh->dissolve add_to_buffer Add dropwise to Aqueous Buffer dissolve->add_to_buffer final_solution Final Working Solution add_to_buffer->final_solution vortex Vortexing vortex->add_to_buffer precipitation Precipitation Occurs final_solution->precipitation Check for Precipitation increase_cosolvent Increase Co-solvent % precipitation->increase_cosolvent Option 1 use_surfactant Add Surfactant precipitation->use_surfactant Option 2 use_cyclodextrin Use Cyclodextrin precipitation->use_cyclodextrin Option 3

Caption: Workflow for solubilizing this compound and troubleshooting precipitation.

logical_relationship cluster_problem Core Problem cluster_causes Primary Cause cluster_solutions Potential Solutions low_solubility Low Aqueous Solubility of this compound lipophilic_nature Lipophilic Nature (Long Hydrocarbon Chain) low_solubility->lipophilic_nature cosolvents Co-solvents lipophilic_nature->cosolvents surfactants Surfactants lipophilic_nature->surfactants cyclodextrins Cyclodextrins lipophilic_nature->cyclodextrins lipid_formulations Lipid-Based Formulations lipophilic_nature->lipid_formulations micronization Micronization lipophilic_nature->micronization

Caption: Relationship between the low solubility of this compound and potential solutions.

References

Avocadene 1-acetate not showing expected bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected results with Avocadene 1-acetate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

This compound is a long-chain fatty alcohol derived from avocados.[1][2] While its parent compounds, avocadene and especially avocadyne, have shown bioactivities such as anti-leukemia and anti-viral effects through the inhibition of fatty acid oxidation (FAO), the addition of an acetate group can significantly alter its biological effects.[3][4] Research has shown that adding an acetoxy group to the primary alcohol of avocadyne led to a complete loss of its anti-Acute Myeloid Leukemia (AML) activity.[3] Therefore, the expected bioactivity of this compound may be substantially different from, or even absent compared to, its non-acetylated counterparts.

Q2: How does the acetate group on this compound affect its function?

The acetate group can impact the molecule's polarity, solubility, and interaction with biological targets. The addition of an acetoxy group to avocadyne has been observed to eliminate its anti-leukemic properties.[3] This suggests that the free hydroxyl group at the 1-position is crucial for the compound's interaction with its target, believed to be enzymes involved in fatty acid oxidation like very long-chain acyl-CoA dehydrogenase (VLCAD).[3]

Q3: What is the importance of stereochemistry for the bioactivity of avocado-derived acetogenins?

Stereochemistry is critical. For avocadyne, the (2R,4R)-stereochemistry is essential for its ability to bind to its target and exert its anti-AML effects.[3] If you are using a synthetic version of this compound, it is crucial to confirm the stereoisomeric purity, as other configurations may not be bioactive.

Q4: How should I dissolve and handle this compound for in vitro experiments?

This compound is a lipid-soluble compound. For cell-based assays, it is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) before being diluted in cell culture media.[3] It is important to ensure the final concentration of DMSO in the media does not exceed a level that is toxic to the cells (usually below 0.5%).[3]

Troubleshooting Guide

Problem: this compound is not showing the expected cytotoxic or FAO-inhibitory effects.

This is a common issue and can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

G start Start Troubleshooting check_compound Is the correct compound being used? start->check_compound check_acetate Are you expecting avocadyne-like activity? check_compound->check_acetate Yes end Consult further literature or contact technical support. check_compound->end No acetate_info The 1-acetate group is known to attenuate anti-AML activity. check_acetate->acetate_info check_stereochem Is the stereochemistry correct? ((2R,4R) is critical for avocadyne). check_acetate->check_stereochem Activity still expected check_solubility Is the compound fully dissolved? check_stereochem->check_solubility solubility_info Use DMSO for stock solution. Ensure final concentration is non-toxic. check_solubility->solubility_info check_protocol Is the experimental protocol appropriate? check_solubility->check_protocol protocol_info Consider cell line sensitivity, treatment duration, and endpoint measurement. check_protocol->protocol_info check_protocol->end

Caption: Troubleshooting workflow for lack of bioactivity.

Detailed Troubleshooting Steps:

Question Possible Cause & Explanation Recommended Action
1. Are you certain you are working with this compound and not a related compound? It's crucial to confirm the identity and purity of your compound. Small structural differences, such as the presence or absence of a terminal triple bond (avocadyne vs. avocadene), can significantly impact bioactivity.[3]Verify the compound's identity and purity using analytical methods like mass spectrometry and NMR.
2. Are you expecting bioactivity similar to avocadyne? The addition of an acetate group at the 1-position has been shown to abolish the anti-leukemic activity of avocadyne.[3] If your expected outcome is based on avocadyne data, this compound may not be the appropriate compound.Review the literature for bioactivities specifically associated with this compound. Consider using avocadyne as a positive control if inhibition of fatty acid oxidation is the desired effect.
3. Have you confirmed the stereochemistry of your this compound? The biological activity of these acetogenins is highly dependent on their stereoisomeric form. The (2R,4R) configuration is known to be the active form for avocadyne's anti-AML properties.[3]If using a synthetic source, confirm the stereochemical purity. If this information is not available, consider that you may be working with an inactive stereoisomer.
4. Is your compound completely solubilized? This compound is a lipid and may not be readily soluble in aqueous solutions. Precipitated compound will not be bioavailable to cells in culture.Prepare a concentrated stock solution in 100% DMSO. Vortex thoroughly to ensure complete dissolution. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.
5. Is your experimental design appropriate? Factors such as cell line sensitivity, treatment duration, and the chosen assay can influence the observed outcome.Cell Line: Use a cell line known to be sensitive to FAO inhibitors. Duration: Treatment times may need to be optimized; for avocadyne, effects on cell viability are typically observed after 72 hours.[3] Assay: Use a sensitive and appropriate assay. For cytotoxicity, consider flow cytometry-based methods with viability dyes like 7-AAD.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is adapted from methods used to assess the cytotoxicity of related avocado acetogenins.[3]

  • Cell Seeding: Seed leukemic cells (e.g., TEX or OCI-AML2) at a density of 1.25 x 10^5 to 1.5 x 10^5 cells/mL in appropriate culture media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of working concentrations.

  • Treatment: Add the desired final concentrations of this compound to the cell cultures. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.

  • Staining: Harvest the cells and wash once with PBS. Resuspend the cells in PBS containing 50 µg/mL of 7-aminoactinomycin D (7-AAD).

  • Analysis: Analyze the cells using a flow cytometer. 7-AAD positive cells are considered non-viable.

Protocol 2: Assessment of Cellular Respiration (Fatty Acid Oxidation)

This protocol provides a general workflow to assess the impact of a compound on mitochondrial respiration supported by fatty acid oxidation.

G start Seed cells in Seahorse XF plate treat Treat cells with this compound (e.g., 1-hour incubation) start->treat measure_basal Measure basal Oxygen Consumption Rate (OCR) treat->measure_basal inject_etomoxir Inject Etomoxir (CPT1 inhibitor) to confirm FAO-dependent respiration measure_basal->inject_etomoxir measure_fao Measure OCR after Etomoxir injection inject_etomoxir->measure_fao analyze Analyze data to determine impact on FAO measure_fao->analyze

Caption: Workflow for assessing FAO-supported respiration.

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Substrate Addition: Provide cells with an exogenous long-chain fatty acid (e.g., palmitate conjugated to BSA).

  • Compound Treatment: Treat the cells with this compound for a specified period (e.g., 1 hour).

  • Respiration Measurement: Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR).

  • Inhibitor Injection: Inject a known inhibitor of FAO, such as etomoxir, to determine the portion of respiration dependent on this pathway.

  • Data Analysis: Compare the OCR of cells treated with this compound to vehicle-treated controls to determine if the compound inhibits fatty acid oxidation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for avocadyne and related compounds against leukemia cell lines, highlighting the importance of the terminal alkyne and the lack of an acetate group for activity.[3]

Compound Cell Line IC50 (µM)
(2R,4R)-avocadyneTEX2.33 ± 0.10
(2R,4R)-avocadyneOCI-AML211.41 ± 1.87
Heptadecanoic acid terminal alkyne (HATA)TEX15.65 ± 0.57
Heptadecanoic acid terminal alkyne (HATA)OCI-AML222.60 ± 1.37
Palmitic acid terminal alkyne (PATA)TEX52.93 ± 0.66
Palmitic acid terminal alkyne (PATA)OCI-AML264.44 ± 3.63
Avocadyne 1-acetate OCI-AML2 Activity Attenuated [3]

References

Technical Support Center: Optimizing HPLC Separation of Avocado Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of avocado acetogenins.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of avocado acetogenins in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution

  • Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve individual acetogenins. What should I do?

  • Answer: Poor peak resolution is a common challenge due to the structural similarity of many acetogenin isomers.[1] Consider the following troubleshooting steps:

    • Optimize the Gradient: A shallow gradient elution is often necessary to separate closely related compounds. Try decreasing the rate of change of the organic solvent in your mobile phase. For example, if you are running a gradient of 80% to 95% methanol over 10 minutes, try extending the gradient to 20 or 30 minutes.[2][3]

    • Change the Mobile Phase: While methanol and water are common mobile phases, adding a small amount of acetonitrile or a modifier like formic acid (0.1%) can sometimes improve peak shape and resolution.

    • Column Selection: Not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl or a C30 column, which can offer different selectivity for lipophilic compounds.

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is around 0.8 mL/min.[2][3]

    • Check Column Temperature: Operating the column at a slightly elevated, controlled temperature (e.g., 30°C) can improve efficiency and peak shape.[4][5]

Issue 2: Peak Tailing

  • Question: My acetogenin peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors:

    • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with polar functional groups on the acetogenins, causing tailing. Adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase can help to suppress these interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

    • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.

    • Mismatched Solvent Strength: Ensure the solvent in which your sample is dissolved is not significantly stronger than the initial mobile phase composition. This can cause peak distortion. It is recommended to dissolve the final extract in isopropanol.[6]

Issue 3: No Peaks or Very Small Peaks Detected by UV-Vis

  • Question: I've injected my avocado extract, but I'm not seeing any peaks, or the peaks are very small on my UV chromatogram at 220 nm. What's wrong?

  • Answer: This issue can arise from several sources:

    • Lack of Chromophore: Some acetogenins lack a suitable UV chromophore and therefore will not be detected by a UV-Vis detector.[7] For a comprehensive analysis, it is highly recommended to use a more universal detector in series with the UV detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[1][8]

    • Low Concentration: The concentration of acetogenins in your extract may be too low for detection. Consider concentrating your extract or using a more sensitive detector. The concentration of total acetogenins can vary significantly between avocado cultivars and tissues (pulp, seed, peel).[9][10]

    • Incorrect Wavelength: While 220 nm is a commonly used wavelength for acetogenin detection, some may have a maximum absorbance at a slightly different wavelength, such as 208 nm.[2][3][8] It is advisable to use a Photo Diode Array (PDA) detector to screen for the optimal detection wavelength.

    • Sample Degradation: Acetogenins can be unstable under certain conditions. Ensure proper storage of your extracts (e.g., at low temperatures and protected from light) to prevent degradation.

Issue 4: Irreproducible Retention Times

  • Question: The retention times of my acetogenin peaks are shifting between runs. How can I improve reproducibility?

  • Answer: Fluctuating retention times are often due to issues with the HPLC system or the method itself:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10-15 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is properly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition will lead to retention time shifts.

    • Pump Performance: Fluctuations in pump pressure can indicate a problem with the pump seals or check valves, which can affect the mobile phase flow rate and, consequently, retention times.

    • Temperature Fluctuations: As mentioned, temperature affects retention time. Using a column oven to maintain a constant temperature is crucial for reproducible results.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of HPLC column for separating avocado acetogenins?

    • A1: A reversed-phase C18 column is the most commonly used and generally effective choice for separating the lipophilic acetogenins.[5] However, for complex mixtures or to resolve specific isomers, other stationary phases like C30 or phenyl-hexyl may provide better selectivity. A typical column dimension is 4.6 x 250 mm with 4 or 5 µm particle size.[2][3]

  • Q2: What is a typical mobile phase and gradient program for this separation?

    • A2: A common mobile phase is a gradient of methanol and water.[2][3] A typical gradient might start at 80% methanol and increase to 95-100% methanol over 20-40 minutes.[2][3][4] The exact gradient will depend on the specific acetogenins being targeted and the column used.

  • Q3: What detectors are most suitable for the analysis of avocado acetogenins?

    • A3: A combination of detectors is often ideal. A Photo Diode Array (PDA) or UV detector set at 220 nm is useful for detecting acetogenins with chromophores.[8][11] However, since some acetogenins lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly recommended for comprehensive profiling and quantification.[1][7][8]

  • Q4: How should I prepare my avocado sample for HPLC analysis?

    • A4: A common procedure involves extraction with an organic solvent like methanol or acetone, followed by a liquid-liquid partitioning to enrich the lipophilic acetogenins.[12][13] The final extract is typically dissolved in a solvent compatible with the initial mobile phase, such as isopropanol.[6]

  • Q5: Are there analytical standards available for avocado acetogenins?

    • A5: The commercial availability of a wide range of purified acetogenin standards is limited.[8] Many researchers purify their own standards from avocado seeds.[6] This lack of standards is a significant challenge in the absolute quantification of these compounds.

Experimental Protocols

Protocol 1: Extraction and Enrichment of Avocado Acetogenins

  • Sample Preparation: Freeze-dry the avocado tissue (pulp, seed, or peel) and grind it into a fine powder.

  • Extraction: Macerate the powdered sample with methanol (or acetone) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the residue two more times.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a 1:1 (v/v) mixture of hexane and water.[2]

  • Phase Separation: Vigorously mix the two phases and then separate them by centrifugation (e.g., 5000 x g for 10 minutes).

  • Collection of Lipophilic Fraction: Collect the upper hexane phase, which contains the enriched acetogenins. Repeat the partitioning of the aqueous phase with hexane two more times.

  • Final Preparation: Pool the hexane fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the final extract in isopropanol for HPLC analysis.[6]

Protocol 2: HPLC-PDA/ELSD Method for Acetogenin Profiling

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, PDA detector, and ELSD.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 4 µm).[3]

  • Mobile Phase:

    • A: HPLC-grade water

    • B: HPLC-grade methanol

  • Gradient Program:

    • 0-15 min: 80% B

    • 15-25 min: Linear gradient from 80% to 95% B

    • 25-30 min: Hold at 100% B

    • 30-50 min: Re-equilibrate at 80% B[2][3]

  • Flow Rate: 0.8 mL/min[2][3]

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • PDA Detection: 220 nm and 208 nm[2][3]

  • ELSD Settings: Nebulizer temperature 40°C, N2 pressure 3.3 bar.[8]

Data Presentation

Table 1: Common Avocado Acetogenins and their UV-Vis Detection Wavelengths

AcetogeninCommon Detection Wavelength (nm)Notes
Persenone A220
Persenone B220
Persenone C220
AcO-avocadene220
AcO-avocadyneNot readily detected by UVRequires ELSD or MS for detection[7]
Persin208, 220[8]

Table 2: HPLC Method Parameters for Avocado Acetogenin Separation

ParameterRecommended SettingReference
Column C18, 4.6 x 250 mm, 4 µm[3]
Mobile Phase A Water[2][3]
Mobile Phase B Methanol[2][3]
Gradient 80% B for 15 min, then to 95% B in 10 min[2][3]
Flow Rate 0.8 mL/min[2][3]
Temperature 30°C[4][5]
UV Detection 220 nm and 208 nm[2][3]

Visualizations

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_enrichment Acetogenin Enrichment cluster_analysis HPLC Analysis start Avocado Tissue (Seed/Pulp) freeze_dry Freeze-drying & Grinding start->freeze_dry extraction Solvent Extraction (Methanol/Acetone) freeze_dry->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 partitioning Liquid-Liquid Partitioning (Hexane/Water) evaporation1->partitioning collection Collect Hexane Phase partitioning->collection evaporation2 Evaporation to Dryness collection->evaporation2 reconstitution Reconstitute in Isopropanol evaporation2->reconstitution hplc HPLC Injection reconstitution->hplc separation C18 Column Separation hplc->separation detection PDA/ELSD/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of avocado acetogenins.

troubleshooting_logic cluster_resolution Poor Resolution / Co-elution cluster_tailing Peak Tailing cluster_no_peaks No/Small Peaks (UV) start Poor Chromatographic Results q_resolution Are peaks overlapping? start->q_resolution q_tailing Are peaks asymmetrical (tailing)? start->q_tailing q_no_peaks Are peaks absent or very small? start->q_no_peaks s_gradient Optimize Gradient (make shallower) q_resolution->s_gradient s_column Try Different Column Chemistry q_resolution->s_column s_flow Reduce Flow Rate q_resolution->s_flow s_modifier Add Mobile Phase Modifier (e.g., Formic Acid) q_tailing->s_modifier s_overload Dilute Sample q_tailing->s_overload s_column_health Check/Replace Column q_tailing->s_column_health s_detector Use Universal Detector (ELSD/MS) q_no_peaks->s_detector s_concentration Concentrate Sample q_no_peaks->s_concentration s_wavelength Check Detection Wavelength (use PDA) q_no_peaks->s_wavelength

Caption: A decision tree for troubleshooting common HPLC separation issues for avocado acetogenins.

References

Avocadene 1-acetate In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avocadene 1-acetate in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a polyhydroxylated fatty alcohol derived from avocados. Its primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO).[1] This disruption of cellular energy metabolism can lead to downstream effects such as the induction of apoptosis. The related compound, avocadyne, has been shown to directly target and inhibit very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[1]

2. How should I prepare and store this compound stock solutions?

Due to its lipophilic nature, this compound is poorly soluble in water. It is recommended to dissolve the compound in a sterile organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

  • Preparation: Dissolve this compound in high-quality, sterile DMSO to a concentration of 10-20 mM. Ensure complete dissolution by gentle vortexing.

  • Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store at -20°C for long-term stability.

3. I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

Inconsistent results with this compound in cell viability assays can stem from several factors related to its lipophilic properties and mechanism of action:

  • Compound Precipitation: At higher concentrations or in media with low serum content, this compound may precipitate out of solution, leading to variable dosing. Visually inspect your treatment media for any signs of precipitation.

  • Interaction with Assay Reagents: As a lipophilic molecule, this compound could potentially interfere with the formazan crystals produced in tetrazolium-based assays like MTT, leading to inaccurate readings.

  • Cell Density and Health: Ensure that cells are in the logarithmic growth phase and are seeded at an optimal density. Overly confluent or stressed cells may respond differently to treatment.

  • Incubation Time: The effects of FAO inhibition may take time to manifest as decreased cell viability. Optimize your treatment duration to capture the desired biological response.

4. My apoptosis assay (Annexin V/PI) results are unclear. What are some common pitfalls?

When assessing apoptosis induced by this compound, consider the following:

  • Early vs. Late Apoptosis: The timing of your analysis is critical. Inhibition of FAO may lead to a slower induction of apoptosis compared to other cytotoxic agents. Perform a time-course experiment to identify the optimal window for detecting early (Annexin V positive, PI negative) and late apoptotic (Annexin V positive, PI positive) cells.

  • Cell Detachment: Apoptotic cells can detach from the culture surface. When working with adherent cells, always collect both the supernatant and the trypsinized cells to ensure you are analyzing the entire cell population.

  • Compensation Issues: Improper fluorescence compensation between the Annexin V and PI channels can lead to misinterpretation of results. Always include single-stain controls to set up your compensation correctly.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following tables present IC50 values for the structurally related compound Avocadyne and a 1:1 mixture of Avocadyne and Avocadene (Avo-B) . This data can be used as a reference for estimating the effective concentration range for this compound.

Table 1: IC50 Values of Avocadyne in Leukemia Cell Lines [1]

Cell LineCompoundIC50 (µM)
TEXAvocadyne2.33 ± 0.10
AML2Avocadyne11.41 ± 1.87

Table 2: IC50 Values of Avo-B in Various Cancer and Normal Cell Lines [2][3]

Cell LineCell TypeIC50 (µg/mL)
JurkatHuman T-cell leukemia0.5
HepG2Human liver cancer0.72
PC-3Human prostate cancer0.74
K562Human chronic myelogenous leukemia1.0
MCF-7Human breast cancer1.0
HeLaHuman cervical cancer2.5
BJNormal human skin fibroblast17.75
HEK-293Human embryonic kidney13.24
V79-4Chinese hamster lung fibroblast11.25

Experimental Protocols

1. Protocol: In Vitro Fatty Acid Oxidation (FAO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on FAO in cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Fatty acid substrate (e.g., [³H]-palmitate or a commercially available FAO assay kit)

  • Scintillation fluid and counter (for radioactive assays) or appropriate plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Treat the cells with the this compound dilutions for a predetermined time (e.g., 4, 12, or 24 hours).

  • FAO Measurement:

    • For radioactive assays: After treatment, replace the medium with fresh medium containing the radiolabeled fatty acid substrate (e.g., [³H]-palmitate). Incubate for a defined period to allow for fatty acid uptake and oxidation. The amount of tritiated water released into the medium is proportional to the rate of FAO and can be measured by scintillation counting.

    • For commercial kits: Follow the manufacturer's instructions. These kits often utilize fluorescent or colorimetric probes that measure oxygen consumption or the production of FAO-related metabolites.

  • Data Analysis: Calculate the rate of FAO for each treatment condition and normalize to the vehicle control. Plot the results to determine the inhibitory effect of this compound.

2. Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol describes a standard method for detecting apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension to pellet the cells.

    • Adherent cells: Collect the culture supernatant (which may contain detached apoptotic cells) and combine it with the cells harvested by trypsinization. Centrifuge to pellet the combined cell population.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's recommendations.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.

    • Use unstained, Annexin V only, and PI only controls to set up the flow cytometer and compensation.

  • Data Interpretation:

    • Live cells: Annexin V negative, PI negative

    • Early apoptotic cells: Annexin V positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Oxidation by this compound

FAO_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Long-chain fatty acid Long-chain fatty acid Fatty acyl-CoA Fatty acyl-CoA Long-chain fatty acid->Fatty acyl-CoA CPT1 CPT1 Fatty acyl-CoA->CPT1 Fatty acyl-carnitine Fatty acyl-carnitine Fatty acyl-CoA_mito Fatty acyl-CoA Fatty acyl-carnitine->Fatty acyl-CoA_mito CPT1->Fatty acyl-carnitine VLCAD VLCAD Fatty acyl-CoA_mito->VLCAD Beta-oxidation spiral Beta-oxidation spiral VLCAD->Beta-oxidation spiral Apoptosis Apoptosis VLCAD->Apoptosis Leads to Acetyl-CoA Acetyl-CoA Beta-oxidation spiral->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP TCA->ATP This compound This compound This compound->VLCAD Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic growth phase) Treatment 3. Cell Treatment (Incubate with compound) Cell_Culture->Treatment Compound_Prep 2. Prepare this compound (Serial dilutions in media) Compound_Prep->Treatment Assay 4. Perform Assay (e.g., Viability, Apoptosis, FAO) Treatment->Assay Data_Acquisition 5. Data Acquisition (Plate reader, Flow cytometer) Assay->Data_Acquisition Data_Interpretation 6. Data Interpretation (Calculate IC50, % apoptosis, etc.) Data_Acquisition->Data_Interpretation Troubleshooting_Viability cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Viability Results Precipitation Compound Precipitation Inconsistent_Results->Precipitation Assay_Interference Assay Interference Inconsistent_Results->Assay_Interference Cell_Health Suboptimal Cell Health Inconsistent_Results->Cell_Health Incubation Incorrect Incubation Time Inconsistent_Results->Incubation Check_Solubility Visually inspect for precipitation Lower concentration or increase serum Precipitation->Check_Solubility Validate_Assay Use an orthogonal viability assay (e.g., CellTiter-Glo®) Assay_Interference->Validate_Assay Optimize_Cells Ensure log phase growth Optimize seeding density Cell_Health->Optimize_Cells Time_Course Perform a time-course experiment Incubation->Time_Course

References

Technical Support Center: Controlling Batch-to-Batch Variability of Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for batch-to-batch variability in natural extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in natural extracts?

Batch-to-batch variability in natural extracts is a significant challenge that can arise from multiple sources throughout the entire production and research workflow.[1][2] The primary sources can be categorized as follows:

  • Raw Material Variation:

    • Genetics and Species Identification: Incorrect botanical identification can lead to the extraction of the wrong compounds.[3] Even within the same species, there can be significant genetic variation leading to different chemical profiles.[4]

    • Geographical Location and Environment: Soil composition, climate, and environmental pollutants can significantly impact the chemical composition of the source plant.[3][5]

    • Harvesting and Post-Harvest Handling: The timing of the harvest is critical as the concentration of active compounds can vary with the plant's growth cycle.[3] Post-harvest processing, such as drying and storage conditions, also plays a crucial role.[1]

  • Extraction Process Parameters:

    • Extraction Method and Solvent: The choice of extraction method (e.g., maceration, percolation, microwave-assisted extraction) and the solvent used will selectively extract different compounds, leading to variability.[6][7]

    • Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and pressure can alter the final composition of the extract.[8]

  • Post-Extraction Processing:

    • Purification and Concentration: Techniques used to purify and concentrate the extract, such as chromatography or evaporation, need to be carefully controlled to avoid the loss of bioactive compounds or the introduction of contaminants.[9]

    • Drying Method: The method used for drying the extract (e.g., spray drying, freeze-drying) can impact the stability and composition of the final product.[10]

  • Analytical and Experimental Procedures:

    • Inconsistent Analytical Methods: Lack of validated and standardized analytical methods for quality control can lead to inaccurate assessments of batch consistency.[9]

    • Experimental Design: Poor experimental design that does not account for batch effects can lead to misleading results.[11][12]

Q2: How can I minimize variability starting from the raw material?

Controlling variability at the source is a critical first step. Here are key strategies:

  • Accurate Botanical Identification:

    • Morphological Analysis: Use botanical experts to examine the plant's physical characteristics.[3]

    • DNA Barcoding: Employ DNA sequencing of a standardized genetic region for precise species identification.[3]

  • Controlled Sourcing:

    • Defined Geographical Location: Source plant material from the same geographical region to minimize variations due to soil and climate.[3]

    • Good Agricultural and Collection Practices (GACP): Adhere to GACP guidelines to ensure consistency in cultivation, harvesting, and post-harvest handling.

  • Standardized Harvesting:

    • Optimal Harvest Time: Harvest the plant material at the same developmental stage and time of year to ensure the peak concentration of active compounds.[3][13]

The following workflow illustrates the key stages of raw material quality control.

RawMaterialWorkflow cluster_sourcing Raw Material Sourcing & Authentication cluster_cultivation Cultivation & Harvesting cluster_postharvest Post-Harvest Processing cluster_qc Initial Quality Control Botanical_ID Botanical Identification (Morphological & DNA) Geo_Sourcing Geographical Sourcing (Defined Region) Botanical_ID->Geo_Sourcing GACP Good Agricultural Practices Geo_Sourcing->GACP Harvest_Time Standardized Harvest Time GACP->Harvest_Time Drying Controlled Drying Harvest_Time->Drying Storage Appropriate Storage Drying->Storage Initial_QC Initial QC Testing (e.g., Marker Compounds) Storage->Initial_QC

Caption: Workflow for Raw Material Quality Control.
Q3: What are the differences between "Full Spectrum" and "Standardized" extracts?

The terms "full spectrum" and "standardized" refer to two different philosophical and manufacturing approaches to herbal extracts.

FeatureFull Spectrum ExtractStandardized Extract
Philosophy Aims to maintain the natural balance of constituents as found in the original plant.[14]Aims to ensure a consistent concentration of one or more specific active compounds in every batch.[13]
Composition Contains the entire range of phytochemicals from the plant part extracted.[14]The concentration of specific marker or active compounds is adjusted to a predefined level.[13][15]
Consistency The overall chemical profile may vary between batches due to natural variations in the raw material.Provides consistent dosage and therapeutic effect of the known active compounds.[13]
Potential Benefits May offer synergistic effects from the complex mixture of compounds ("entourage effect").Ensures potency and allows for easier scientific validation and clinical trials.[13]
Quality Control Often relies on chromatographic fingerprinting to ensure the overall profile is consistent.Relies on quantitative analysis of specific marker compounds.[15]
Q4: Which analytical techniques are best for characterizing and controlling for variability?

A combination of chromatographic and spectroscopic techniques is typically employed for the quality control of natural extracts.[3][15]

Analytical TechniquePrincipleApplication in Quality ControlStrengthsLimitations
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their differential partitioning between a stationary and a mobile phase.[6]Quantification of specific active compounds or markers, and generation of a chemical fingerprint.[3][15]High resolution, quantitative accuracy, widely applicable.[6]Requires reference standards for quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds in the gas phase, followed by detection and identification by mass.Analysis of volatile compounds like essential oils and fatty acids.[3]High sensitivity and specificity for compound identification.Limited to thermally stable and volatile compounds.[16]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[6]Identification and quantification of a wide range of compounds, especially when standards are unavailable.[6]Powerful tool for structural elucidation and sensitive detection.[6]Complex instrumentation and data analysis.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field.Metabolite profiling and fingerprinting to assess the overall composition of an extract.[17]Provides comprehensive structural information without the need for extensive separation.[17]Lower sensitivity compared to MS, complex spectra for mixtures.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a sample.Quick estimation of the total content of certain classes of compounds (e.g., total phenolics, flavonoids).[3]Simple, rapid, and inexpensive.Low specificity, can be affected by interfering substances.

Troubleshooting Guides

Problem 1: I am observing inconsistent results in my in vitro/in vivo experiments with different batches of the same extract.

This is a classic problem stemming from batch-to-batch variability. Here is a systematic approach to troubleshoot this issue:

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Extract_QC Review Supplier's Certificate of Analysis (CoA) for each batch Start->Check_Extract_QC Perform_InHouse_QC Perform In-House Analytical QC (e.g., HPLC fingerprint) Check_Extract_QC->Perform_InHouse_QC Compare_Fingerprints Compare Chemical Fingerprints of Batches Perform_InHouse_QC->Compare_Fingerprints Fingerprints_Match Fingerprints are Consistent Compare_Fingerprints->Fingerprints_Match Yes Fingerprints_Differ Fingerprints Differ Significantly Compare_Fingerprints->Fingerprints_Differ No Review_Experimental_Design Review Experimental Design for Batch Effects Fingerprints_Match->Review_Experimental_Design Contact_Supplier Contact Supplier to Investigate Source of Variability Fingerprints_Differ->Contact_Supplier Quantify_Markers Quantify Key Marker Compounds in Each Batch Fingerprints_Differ->Quantify_Markers Implement_Controls Implement Controls: - Bridge Reference Material - Randomize Samples Across Batches Review_Experimental_Design->Implement_Controls Normalize_Data Consider Data Normalization or Statistical Correction for Batch Effects Implement_Controls->Normalize_Data Correlate_Activity Correlate Marker Concentration with Biological Activity Quantify_Markers->Correlate_Activity

References

Preventing degradation of Avocadene 1-acetate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Avocadene 1-acetate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a bioactive lipid molecule found in avocados, belonging to the class of long-chain fatty alcohols.[1][2] Its structure contains an acetate ester and a double bond, making it susceptible to degradation through hydrolysis and oxidation during the extraction process. Maintaining its structural integrity is crucial for accurate quantification and for preserving its biological activity in downstream applications.

Q2: What are the primary pathways of this compound degradation during extraction?

The two main degradation pathways are:

  • Hydrolysis: The acetate ester group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding avocadene.

  • Oxidation: The double bond in the aliphatic chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.

Q3: How can I monitor the degradation of this compound during my experiments?

Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound and its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and identification of the parent compound and any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity of the isolated compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Hydrolysis of the acetate group. Maintain a neutral pH (around 6.0-7.0) during extraction and purification. Avoid strongly acidic or alkaline conditions.
Oxidative degradation. Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and add antioxidants like BHT or Vitamin E to the extraction solvent. Protect samples from light by using amber glassware or wrapping containers in aluminum foil.
Thermal degradation. Avoid high temperatures during extraction. Use low-temperature extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures (ideally below 40°C). If a heating step is necessary, keep it as short as possible.
Presence of Avocadene in the final extract Hydrolysis of this compound. This is a direct indicator of ester hydrolysis. Re-evaluate the pH of all solutions used during the extraction and purification process. Ensure no residual acid or base is carried over between steps.
Appearance of unknown peaks in HPLC/LC-MS analysis Oxidative degradation products. This suggests that oxidation has occurred. Implement measures to prevent oxidation as described above (inert atmosphere, antioxidants, light protection).
Solvent-related artifacts. Ensure the use of high-purity solvents and check for potential reactions between the solvent and the target molecule, especially at elevated temperatures.

Experimental Protocols

Recommended Extraction Protocol to Minimize Degradation

This protocol is designed to minimize the risk of hydrolysis and oxidation of this compound.

1. Sample Preparation:

  • Use fresh or properly stored (at -80°C) avocado material.

  • Freeze-dry the sample to remove water, which can participate in hydrolysis.

  • Grind the freeze-dried material into a fine powder under liquid nitrogen to increase surface area and minimize enzymatic activity.

2. Solvent Extraction:

  • Solvent Selection: Use a non-polar or moderately polar solvent. A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) is a good starting point. Ensure solvents are of high purity and degassed prior to use.

  • Extraction Method:

    • Maceration: Suspend the powdered avocado material in the extraction solvent at a 1:10 solid-to-solvent ratio (w/v). Stir at room temperature (20-25°C) for 24-48 hours.

    • Ultrasound-Assisted Extraction (UAE): Place the sample and solvent mixture in an ultrasonic bath. Maintain the temperature below 40°C by using a cooling system. Sonicate for 30-60 minutes.

  • Antioxidant Addition: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01% (w/v) to the extraction solvent.

3. Filtration and Concentration:

  • Filter the extract through a fine filter paper or a sintered glass funnel to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure and at a low temperature (below 40°C).

4. Purification (Optional):

  • If further purification is required, use column chromatography on silica gel with a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate). Monitor fractions by TLC or HPLC.

Visualizations

Logical Workflow for Preventing this compound Degradation

degradation_prevention_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_monitoring Monitoring start Start: Fresh/Frozen Avocado freeze_dry Freeze-Drying start->freeze_dry grind Grinding under Liquid N2 freeze_dry->grind extraction_method Choose Extraction Method (Maceration or UAE < 40°C) grind->extraction_method solvent Use Degassed Solvents (e.g., Hexane:EtOAc) extraction_method->solvent antioxidant Add Antioxidant (e.g., BHT) solvent->antioxidant inert_atm Perform under Inert Atmosphere antioxidant->inert_atm filter Filtration inert_atm->filter concentrate Concentration (< 40°C) filter->concentrate purify Purification (if needed) concentrate->purify analyze Analysis (HPLC, LC-MS) purify->analyze check_hydrolysis Check for Avocadene analyze->check_hydrolysis check_oxidation Check for Unknown Peaks analyze->check_oxidation

Caption: Workflow for minimizing this compound degradation.

Key Factors Influencing this compound Stability

stability_factors cluster_factors Degradation Factors cluster_prevention Prevention Strategies pH pH (Acidic or Alkaline) Stability This compound Stability pH->Stability destabilizes Temp Temperature (High) Temp->Stability destabilizes Oxygen Oxygen (Air Exposure) Oxygen->Stability destabilizes Light Light (UV Exposure) Light->Stability destabilizes Neutral_pH Maintain Neutral pH Neutral_pH->Stability stabilizes Low_Temp Use Low Temperature Low_Temp->Stability stabilizes Inert_Atm Inert Atmosphere Inert_Atm->Stability stabilizes Antioxidants Add Antioxidants Antioxidants->Stability stabilizes Light_Protection Protect from Light Light_Protection->Stability stabilizes

Caption: Factors affecting this compound stability.

References

Cell viability issues with Avocadene 1-acetate treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avocadene 1-acetate and encountering cell viability issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

A1: While direct studies on this compound are emerging, related compounds such as Avocadyne and 1'S-1'-Acetoxychavicol Acetate (ACA) have been shown to induce cytotoxicity in various cancer cell lines.[1][2] The expected effect of this compound is a dose-dependent decrease in cell viability, potentially through the induction of apoptosis or other cell death mechanisms.[1]

Q2: At what concentrations should I test this compound?

A2: It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line. Based on studies of similar compounds, a starting range of 0-50 μM is advisable.[1][3] For instance, the IC50 value for ACA in A549 and SK-LU-1 cells was reported to be 29.2 ± 1.4 μM and 25.0 ± 1.0 μM, respectively.[1]

Q3: My cell viability results with this compound are not consistent. What could be the reason?

A3: Inconsistent results can arise from several factors, including cell seeding density, solvent concentration (e.g., DMSO), and the specific cell viability assay used.[4] It is crucial to optimize these parameters for your experimental setup.[4] Performing technical and biological replicates is also essential for reliable data.[5]

Q4: How can I determine if this compound is inducing apoptosis in my cells?

A4: To determine if this compound is inducing apoptosis, you can perform an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[6][7][8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

Q5: Could this compound be affecting the cell cycle?

A5: Yes, it is possible. Compounds that affect cell viability often do so by causing cell cycle arrest. You can analyze the cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[9][10][11][12] This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells in a cell viability assay (e.g., MTT, XTT). Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Incomplete solubilization of formazan crystals (in MTT assay).Ensure complete mixing of the solubilization solution and incubate for a sufficient time. Pipetting up and down can aid dissolution.
Unexpectedly low or no decrease in cell viability after treatment. The compound is inactive in your cell line.Verify the identity and purity of your this compound. Test a wider range of concentrations and longer incubation times.
Cell density is too high.High cell density can mask cytotoxic effects. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[4]
The chosen viability assay is not suitable.Some compounds can interfere with the chemistry of certain viability assays. Consider using an alternative method (e.g., a dye exclusion assay like trypan blue or a luminescence-based ATP assay).
Significant cell death observed in the vehicle control (e.g., DMSO). The solvent concentration is too high.The final concentration of DMSO should typically be kept below 0.5%.[3] Determine the maximum tolerated DMSO concentration for your cell line.
Difficulty distinguishing between apoptosis and necrosis. Using a single cell death marker.Utilize a dual-staining method like Annexin V and PI.[6][7] This allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methods for assessing cell metabolic activity as an indicator of viability.[13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol outlines the detection of apoptosis by flow cytometry.[6][7][8][17]

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of propidium iodide (PI) to 100 µL of the cell suspension.[6][17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

Cell Cycle Analysis using Propidium Iodide

This protocol details the analysis of cell cycle distribution.[9][10][11][12][18]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.[10][11][12] Incubate on ice for at least 30 minutes.[11][12]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A.[10][11]

  • Incubation: Incubate for 15-30 minutes at room temperature.[18]

  • Analysis: Analyze the samples by flow cytometry using a linear scale for the PI signal.[11]

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound A This compound B Fatty Acid Oxidation Inhibition A->B F Cell Cycle Arrest A->F C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E G Decreased Cell Viability E->G F->G

Caption: Hypothesized mechanism of this compound induced cytotoxicity.

G Troubleshooting Logic for Low Cell Viability A Unexpectedly Low Cell Viability Observed B Check Vehicle Control Viability A->B C High Cell Death in Control B->C Yes D Normal Control Viability B->D No E Reduce Solvent Concentration C->E F Review Treatment Concentration and Duration D->F G Concentration Too High? F->G Yes H Concentration Appropriate? F->H No I Perform Dose-Response to Find Optimal Range G->I J Investigate Mechanism (Apoptosis, Necrosis, Cell Cycle) H->J

Caption: A logical workflow for troubleshooting unexpected cell viability results.

G Experimental Workflow for Assessing Cell Viability A Seed Cells B Treat with this compound A->B C Incubate for Desired Time B->C D Perform Cell Viability Assay C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Cell Cycle Analysis D->G H Analyze Data E->H F->H G->H I Determine IC50 H->I J Quantify Apoptosis H->J K Assess Cell Cycle Distribution H->K

Caption: A general workflow for investigating the effects of a compound on cell viability.

References

Validation & Comparative

Avocadene 1-Acetate vs. Avocadyne: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two avocado-derived acetogenins reveals significant differences in their biological effects, with avocadyne demonstrating potent anti-cancer properties, while the bioactivity of avocadene 1-acetate appears to be considerably attenuated. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development.

Executive Summary

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1][2][3][4][5][6][7] Its primary mechanism of action involves the inhibition of fatty acid oxidation (FAO), a metabolic pathway crucial for the survival and proliferation of AML cells.[1][2][3][7] In contrast, its acetylated counterpart, this compound, shows significantly diminished, if not completely abrogated, anti-leukemic activity.[1] While avocadene, a structurally similar compound to avocadyne, exhibits antimicrobial properties, the addition of an acetate group to these molecules appears to drastically alter their cytotoxic efficacy against cancer cells.[1]

Quantitative Bioactivity Data

The cytotoxic effects of avocadyne have been quantified in various AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

CompoundCell LineIC50 (µM)Reference
AvocadyneTEX2.33 ± 0.10[1]
AvocadyneOCI-AML211.41 ± 1.87[1]
AvocadyneOCI-AML211.53 ± 3.32[2][5]
This compoundNot ReportedNot Reported

Note: No quantitative data for the direct cytotoxic effects of this compound on cancer cells was identified in the reviewed literature.

Mechanism of Action: A Tale of Two Molecules

Avocadyne's primary mode of action is the targeted inhibition of mitochondrial fatty acid oxidation (FAO). [1][2][3] Specifically, it acts on the very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in this pathway.[1][7] AML cells exhibit a high dependency on FAO for energy production and survival.[1] By inhibiting VLCAD, avocadyne disrupts the mitochondrial metabolism of these cancer cells, leading to their death while sparing normal blood cells.[1]

Conversely, the addition of an acetoxy group to the primary alcohol of avocadyne results in a complete attenuation of its anti-AML activity .[1] This structural modification likely hinders the molecule's ability to interact with and inhibit VLCAD, rendering this compound ineffective in this specific anti-cancer mechanism. While some studies mention avocadyne 1-acetate in metabolomic profiles, its specific bioactivities remain largely uncharacterized.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by avocadyne and a general workflow for assessing its bioactivity.

Avocadyne's Mechanism of Action in AML cluster_Mitochondrion Mitochondrion FattyAcids Fatty Acids VLCAD VLCAD FattyAcids->VLCAD FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Metabolism Mitochondrial Metabolism FAO->Metabolism CellDeath AML Cell Death Metabolism->CellDeath Avocadyne Avocadyne Avocadyne->VLCAD Inhibits

Caption: Avocadyne inhibits VLCAD, disrupting fatty acid oxidation and leading to AML cell death.

Experimental Workflow for Bioactivity Assessment Start Start: AML Cell Culture Treatment Treat with Avocadyne or This compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation ViabilityAssay Assess Cell Viability (e.g., Flow Cytometry) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis End End: Determine Bioactivity DataAnalysis->End

Caption: A generalized workflow for evaluating the cytotoxic effects of test compounds on AML cells.

Key Experimental Protocols

The following provides a summary of the methodologies used to determine the bioactivity of avocadyne.

Cell Culture and Treatment:

  • Cell Lines: TLS-ERG immortalized (TEX) and OCI-AML2 leukemia cells were utilized.[1]

  • Culture Medium: Cells were grown in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% fetal bovine serum (FBS) and 2 mM L-glutamine.[1]

  • Compound Solubilization: Avocadyne and avocadene were solubilized in dimethylsulfoxide (DMSO). The final DMSO concentration in the cell culture medium did not exceed 0.5%.[1]

  • Treatment: Cells were treated with a range of concentrations of the test compounds for 72 hours.[1]

Cell Viability Assay:

  • Method: Flow cytometry was used to analyze cell viability after treatment.[1]

  • Procedure: A 72-hour treatment period was followed by analysis.[3] Specific dyes that differentiate between live and dead cells were likely used, although not explicitly detailed in the provided snippets.

  • Data Analysis: IC50 values were calculated from the dose-response curves using software such as GraphPad Prism.[1]

Conclusion

The available evidence strongly indicates that avocadyne is a potent and selective anti-leukemia agent , while This compound lacks this specific bioactivity . The structural difference of an acetyl group addition appears to be critical in abrogating the compound's ability to inhibit fatty acid oxidation in AML cells. For researchers focused on anti-cancer drug discovery, avocadyne represents a promising lead compound worthy of further investigation, including preclinical and clinical trials. In contrast, the biological role and potential therapeutic applications of this compound remain to be elucidated and are likely distinct from the anti-cancer properties of its non-acetylated counterpart.

References

A Tale of Two Pathways: Avocadene-Related Compounds and Fatty Acid Synthase Inhibitors in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding Avocadene 1-acetate: Initial interest in this compound as a fatty acid synthase (FASN) inhibitor has led to a deeper investigation of its and related compounds' true mechanism of action. The available scientific literature indicates that avocado-derived bioactive lipids, such as Avocadyne and Avocadene, primarily function as inhibitors of fatty acid oxidation (FAO) , the metabolic pathway that breaks down fatty acids to produce energy. In contrast, FASN is the key enzyme responsible for the synthesis of fatty acids. One study has even noted that the addition of an acetoxy group to Avocadyne, creating a compound structurally similar to this compound, leads to a reduction in its anti-leukemic activity[1]. Therefore, this guide will compare the avocado-derived FAO inhibitor, Avocadyne , with established FASN inhibitors , providing a comparative overview of two distinct strategies for targeting lipid metabolism in cancer.

Targeting Cellular Energetics: A Head-to-Head Comparison

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation, often showing an increased reliance on both the synthesis and oxidation of fatty acids. Inhibiting these pathways presents a promising therapeutic window. This guide compares Avocadyne, a natural compound that shuts down fatty acid breakdown, with a selection of synthetic and natural FASN inhibitors that prevent fatty acid production.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory concentrations of Avocadyne against cancer cell lines and compares them with those of well-characterized FASN inhibitors. It is crucial to note that the IC50 values for Avocadyne reflect cytotoxicity resulting from FAO inhibition, while the IC50 values for the other compounds reflect direct FASN enzyme inhibition or cytotoxicity due to FASN inhibition.

InhibitorTypeTargetCell Line/EnzymeIC50Reference
Avocadyne Natural FAO InhibitorVery Long-Chain Acyl-CoA Dehydrogenase (VLCAD)TEX (leukemia)2.33 ± 0.10 µM (cytotoxicity)[1]
OCI-AML2 (leukemia)11.41 ± 1.87 µM (cytotoxicity)[1]
TVB-2640 (Denifanstat) Synthetic FASN InhibitorFatty Acid Synthase (FASN)Human FASN Enzyme0.052 µM[2]
C75 Synthetic FASN InhibitorFatty Acid Synthase (FASN)Purified Mammalian FASN~200 µg/mL
Orlistat Synthetic FASN InhibitorFatty Acid Synthase (TE domain)Purified FASN0.9 µM
Curcumin Natural FASN InhibitorFatty Acid SynthaseHepG2 (liver cancer)8.8 µg/mL (cytotoxicity)
EGCG (from Green Tea) Natural FASN InhibitorFatty Acid Synthase (KR domain)Purified FASN42.0 µg/mL

Delving into the Mechanisms: How They Work

Avocadyne: Halting the Engine of Fatty Acid Oxidation

Avocadyne exerts its cytotoxic effects by inhibiting very long-chain acyl-CoA dehydrogenase (VLCAD), a critical enzyme in the mitochondrial beta-oxidation of fatty acids[1]. By blocking this pathway, Avocadyne prevents cancer cells from utilizing fatty acids as a fuel source, leading to energy depletion and cell death, particularly in malignancies like acute myeloid leukemia (AML) that are highly dependent on FAO.

FAO_Inhibition cluster_Mitochondria Mitochondrion Fatty_Acids Fatty Acyl-CoA VLCAD VLCAD Fatty_Acids->VLCAD Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP Avocadyne Avocadyne Avocadyne->VLCAD

Avocadyne blocks the FAO pathway at the VLCAD enzyme.
FASN Inhibitors: Preventing the Building Blocks of Malignancy

FASN inhibitors, in contrast, block the de novo synthesis of fatty acids. Cancer cells often upregulate FASN to produce the lipids necessary for membrane formation, signaling, and energy storage. By inhibiting FASN, these compounds lead to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate, which can trigger apoptosis and halt cell proliferation.

FASN_Inhibition cluster_Cytosol Cytosol Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate Membranes Membrane Synthesis, Signaling Lipids Palmitate->Membranes FASN_Inhibitor FASN Inhibitors (e.g., TVB-2640, C75) FASN_Inhibitor->FASN

FASN inhibitors block the synthesis of fatty acids.

Experimental Protocols

Measurement of Fatty Acid Oxidation Inhibition (for Avocadyne)

A common method to assess FAO inhibition is by measuring the rate of radiolabeled fatty acid oxidation.

Protocol: [¹⁴C]-Palmitate Oxidation Assay

  • Cell Culture: Plate cancer cells (e.g., AML cell lines) in a suitable medium and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Avocadyne or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours).

  • Assay Medium: Prepare an assay medium containing [1-¹⁴C] palmitic acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubation: Replace the culture medium with the [¹⁴C]-palmitate assay medium and incubate the plates in a sealed container. A small tube containing a CO₂ trapping agent (e.g., NaOH) is included in each well or the container.

  • CO₂ Trapping: During incubation, the [¹⁴C]-palmitate is oxidized by the cells, releasing ¹⁴CO₂. This radiolabeled CO₂ is trapped by the NaOH.

  • Measurement: After incubation, the NaOH solution is collected, and the amount of trapped ¹⁴CO₂ is quantified using a scintillation counter.

  • Data Analysis: The rate of fatty acid oxidation is determined by the amount of ¹⁴CO₂ produced per unit of time and protein. The inhibitory effect of Avocadyne is calculated by comparing the oxidation rates in treated versus vehicle-treated cells.

Measurement of FASN Inhibition

The activity of FASN is typically measured using a spectrophotometric assay that monitors the oxidation of NADPH.

Protocol: Spectrophotometric FASN Activity Assay

  • Enzyme Source: Use either purified recombinant FASN or cell lysates containing the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, and the FASN inhibitor at various concentrations. The reaction is initiated by the addition of NADPH.

  • Spectrophotometric Reading: The activity of FASN is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Incubation: The reaction is carried out at 37°C, and absorbance readings are taken at regular intervals.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_FAO_Assay FAO Inhibition Assay (Avocadyne) cluster_FASN_Assay FASN Inhibition Assay A1 Culture Cells A2 Treat with Avocadyne A1->A2 A3 Add [14C]-Palmitate A2->A3 A4 Trap 14CO2 A3->A4 A5 Scintillation Counting A4->A5 B1 Prepare FASN (purified or lysate) B2 Add Substrates & Inhibitor B1->B2 B3 Add NADPH B2->B3 B4 Measure A340nm (NADPH oxidation) B3->B4 B5 Calculate IC50 B4->B5

Workflow for FAO and FASN inhibition assays.

Conclusion

Targeting lipid metabolism is a compelling strategy in oncology. While both FAO and FASN inhibitors disrupt critical metabolic pathways in cancer cells, they do so through distinct mechanisms. Avocadyne, an avocado-derived natural product, represents a class of FAO inhibitors that starve cancer cells of energy by preventing the breakdown of fatty acids. In contrast, FASN inhibitors like TVB-2640 and C75 prevent the synthesis of the very lipids that cancer cells need for growth and proliferation. The choice of inhibitor and the potential for combination therapies will depend on the specific metabolic dependencies of the cancer type . Further research into both classes of inhibitors is crucial for developing novel and effective cancer therapies.

References

The Structural Nuances of Avocado Acetogenins: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avocado acetogenins, a unique class of long-chain fatty acid derivatives found almost exclusively in the Persea genus, have garnered significant attention for their diverse and potent biological activities. These lipophilic molecules exhibit a range of effects, including anticancer, antimicrobial, and insecticidal properties. Understanding the relationship between their chemical structure and biological function is paramount for the development of novel therapeutic agents and natural pesticides. This guide provides a comparative analysis of the structure-activity relationships (SAR) of avocado acetogenins, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: Key Determinants of Bioactivity

The biological potency of avocado acetogenins is intricately linked to specific structural features. Variations in the length of the aliphatic chain, the number and position of hydroxyl and acetate groups, and the presence and nature of unsaturation (double or triple bonds) significantly influence their cytotoxic, antimicrobial, and insecticidal efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer potential of avocado acetogenins, revealing that subtle structural modifications can lead to profound differences in activity.

Table 1: Anticancer Activity of Avocado Acetogenins and their Analogs

Compound/ExtractStructureCell LineActivity MetricValueReference
Compound 1 (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetateHuman oral cancer (83-01-82CA)GI₅₀38 µM[1]
Compound 2 (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetateHuman oral cancer (83-01-82CA)GI₅₀60 µM[1]
Acetogenin-rich Extract Mixture of acetogenins from avocado pulpHepatocellular carcinoma (HEPG2)IC₅₀8.1 µg/mL[2]
Breast adenocarcinoma (MCF7)IC₅₀52.1 µg/mL[2]
Colorectal cancer (HT29)IC₅₀11.3 µg/mL[2]
Avocadyne (2R,4R)-2,4-dihydroxyheptadec-16-yneAcute Myeloid Leukemia (AML)-Suppresses mitochondrial fatty acid oxidation[3]
Persin Analog 4-pyridinyl derivativeHuman breast cancer-Activity comparable to natural persin[4]

Key SAR Insights for Anticancer Activity:

  • Terminal Unsaturation: The presence of a terminal alkyne (triple bond) in Compound 2, as opposed to the alkene (double bond) in Compound 1, appears to influence its specific inhibitory action on the Epidermal Growth Factor Receptor (EGFR).[1]

  • Synergistic Effects: The combination of Compound 1 and Compound 2 exhibits a synergistic inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway, suggesting that a mixture of acetogenins may be more effective than individual compounds.[1]

  • Stereochemistry and Chain Length: For avocadyne, the (2R,4R)-stereochemistry and the odd number of carbons in its 17-carbon chain are critical for its selective activity against AML cells by inhibiting fatty acid oxidation.[3]

  • Acetylation: The presence and position of acetate groups can modulate the activity and selectivity of acetogenins.

Antimicrobial Activity

Avocado acetogenins have demonstrated significant potential as natural antimicrobial agents, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Avocado Acetogenins

| Compound/Extract | Target Organism | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetogenin-enriched extract (Avosafe®) | Listeria monocytogenes | MIC | 7.8 mg/L |[5][6] | | | Gram-positive bacteria (general) | - | Effective, especially against spore-formers |[3][7] | | Persenone C, Persenone A, AcO-avocadenyne | Listeria monocytogenes | - | Identified as most potent antilisterial agents |[5][6] |

Key SAR Insights for Antimicrobial Activity:

  • Unsaturation and Acetylation: The most potent antilisterial acetogenins, such as Persenone C, Persenone A, and AcO-avocadenyne, are characterized by the presence of an acetyl group and multiple unsaturations in their aliphatic chains.[6]

  • Mechanism of Action: The antimicrobial effect is believed to be due to an increase in bacterial membrane permeability, leading to cell lysis.[5]

Insecticidal and Nematicidal Activity

The defensive role of acetogenins in the avocado plant is highlighted by their toxicity to various insects and nematodes.

Table 3: Insecticidal and Nematicidal Activity of Avocado Acetogenins

| Compound/Extract | Target Organism | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Avocado Seed Hexane Extract | Aedes aegypti larvae | LC₅₀ | 16.7 mg/mL |[8] | | Avocado Seed Methanol Extract | Aedes aegypti larvae | LC₅₀ | 8.87 mg/mL |[8] | | Crude Avocado Extract (containing avocadene derivatives) | Caenorhabditis elegans larvae | Lethal Concentration | 2.5 µM |[9][10] | | Persenone A | Caenorhabditis elegans larvae | LD₅₀ | 10.0 ± 0.1 µM |[10] | | Persin | Caenorhabditis elegans larvae | LD₅₀ | 9.1 ± 0.4 µM |[10] | | Avocadofurans | Spodoptera exigua larvae | - | Significantly higher mortality and growth reduction compared to tetrahydrofuran analogs |[8] |

Key SAR Insights for Insecticidal/Nematicidal Activity:

  • Furan Ring Unsaturation: The double bonds within the furan ring of avocadofurans are crucial for their insecticidal effects. Saturation of these bonds to form tetrahydrofuran analogs significantly reduces their toxicity.[8]

  • Polarity: The higher insecticidal activity of the methanol extract compared to the hexane extract against Aedes aegypti larvae suggests that more polar acetogenins may be more effective.[8]

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anticancer activity of specific avocado acetogenins is the inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway . This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation EGF EGF EGF->EGFR Binds and Activates Acetogenin2 Compound 2 [(2S,4S)-2,4-dihydroxyheptadec -16-ynyl acetate] Acetogenin2->EGFR Inhibits Activation Acetogenin2->RAF Inhibits Phosphorylation Acetogenin1 Compound 1 [(2S,4S)-2,4-dihydroxyheptadec -16-enyl acetate] Acetogenin1->RAF Inhibits Phosphorylation

Figure 1. Inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway by avocado acetogenins.

As depicted in Figure 1, Compound 2 directly inhibits the activation of the EGFR at the cell membrane. Both Compound 1 and Compound 2 inhibit the phosphorylation of c-RAF, a downstream effector in the pathway. This dual-pronged attack leads to a synergistic blockade of the signaling cascade, ultimately inhibiting cancer cell proliferation.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cells (e.g., human cancer cell lines) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test acetogenin (dissolved in a suitable solvent like DMSO, with the final DMSO concentration typically below 0.5%). Control wells receive the vehicle only.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ or GI₅₀ value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Listeria monocytogenes) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test acetogenin is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate. For lipophilic compounds like acetogenins, a surfactant such as Tween 80 (e.g., at 0.002%) may be added to the medium to improve solubility.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the acetogenin that completely inhibits visible growth of the microorganism.

Western Blot Analysis for EGFR Pathway Inhibition

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

Detailed Methodology:

  • Cell Lysis: Cancer cells are treated with the avocado acetogenins for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-RAF, anti-total-RAF, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.

Conclusion

The structure-activity relationships of avocado acetogenins reveal a fascinating interplay between their chemical architecture and biological function. Key structural motifs, such as the nature of terminal unsaturation, stereochemistry, and the presence of functional groups, are critical determinants of their anticancer, antimicrobial, and insecticidal activities. The targeted inhibition of crucial cellular signaling pathways, such as the EGFR cascade, underscores their potential as lead compounds for drug discovery. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of natural product chemistry. As our understanding of the SAR of avocado acetogenins continues to evolve, so too will the opportunities to harness their therapeutic and practical potential.

References

Avocado-Derived Lipid Avocatin B: A Viable Anti-Leukemia Strategy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-leukemic properties of avocatin B, with a comparative analysis against conventional chemotherapy and other metabolic inhibitors, supported by experimental evidence.

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents with improved efficacy and reduced toxicity for the treatment of leukemia. Avocatin B, a lipid derived from avocados, has emerged as a promising candidate, demonstrating selective cytotoxicity against acute myeloid leukemia (AML) cells, particularly targeting leukemia stem cells (LSCs), which are often responsible for disease relapse. This guide provides a comprehensive comparison of avocatin B with standard chemotherapeutic agents and other fatty acid oxidation (FAO) inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Leukemia Cells

Avocatin B has shown significant cytotoxic effects against various leukemia cell lines and primary AML patient cells. Its efficacy, as measured by the half-maximal effective concentration (EC50), is noteworthy, particularly its selectivity for cancer cells over healthy hematopoietic stem cells.[1][2]

CompoundCell Line / Cell TypeEC50 / IC50 (µM)Noteworthy Observations
Avocatin B TEX (Leukemia Stem Cell-like)1.5 ± 0.75[3]Highly potent against a leukemia stem cell model.
Primary AML Patient Cells3.9 ± 2.5[3]Effective against primary patient-derived leukemia cells.
OCI-AML211.53 ± 3.32[4]
Normal Peripheral Blood Stem Cells> 20[1][2]Demonstrates a significant therapeutic window.
Cytarabine MV4-11 (FLT3-ITD AML)0.26[5]A standard-of-care chemotherapy agent.
THP-1 (AML)~1-5[6]
Doxorubicin OCI-AML2Not explicitly foundA standard-of-care chemotherapy agent.
Etomoxir Not explicitly foundAn experimental fatty acid oxidation inhibitor; avocatin B inhibits FAO at a 10-fold lower concentration.[1]

Synergistic Effects with Conventional Chemotherapy

A significant finding is the synergistic anti-cancer effect observed when avocatin B is combined with standard chemotherapeutics like cytarabine and doxorubicin.[4][7] This suggests that avocatin B could be used to enhance the efficacy of existing treatment regimens and potentially overcome chemoresistance. In AML cells co-cultured with bone marrow adipocytes, which can confer chemoresistance, the combination of avocatin B and cytarabine demonstrated highly synergistic effects, leading to increased reactive oxygen species and apoptosis.[8]

Mechanism of Action: Targeting Mitochondrial Metabolism

Avocatin B's primary mechanism of action is the targeted inhibition of fatty acid oxidation (FAO) in the mitochondria of leukemia cells.[7] Leukemia cells, particularly LSCs, often exhibit a greater dependence on FAO for survival compared to healthy cells.[3]

Signaling Pathway of Avocatin B-Induced Apoptosis

avocatin_b_pathway cluster_cell Leukemia Cell cluster_mitochondrion Mitochondrion Avocatin B Avocatin B VLCAD VLCAD Avocatin B->VLCAD FAO FAO VLCAD->FAO Inhibits NADPH_decrease ↓ NADPH FAO->NADPH_decrease ROS_increase ↑ ROS NADPH_decrease->ROS_increase Apoptosis Apoptosis ROS_increase->Apoptosis

Caption: Avocatin B inhibits VLCAD, a key enzyme in fatty acid oxidation.

This inhibition leads to a decrease in NADPH levels and a subsequent increase in reactive oxygen species (ROS), which triggers ROS-dependent apoptosis.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of live, apoptotic, and necrotic cells following treatment.

  • Cell Culture and Treatment:

    • Culture leukemia cell lines (e.g., Jurkat, OCI-AML2, TEX) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

    • Seed cells at a density of 1 x 10^6 cells/mL in a T25 flask.[9]

    • Treat cells with varying concentrations of avocatin B, cytarabine, doxorubicin, or a combination for 24-72 hours. Include a vehicle-treated control group.

  • Staining:

    • Harvest cells by centrifugation.

    • Wash cells twice with cold phosphate-buffered saline (PBS).[9]

    • Resuspend cells in 1X Annexin V binding buffer.[10]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][10]

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS, a key mediator of avocatin B-induced apoptosis.

  • Cell Preparation and Staining:

    • Culture and treat leukemia cells as described above.

    • Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[11]

    • Wash cells with PBS to remove excess probe.[11]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[11]

    • An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, providing insight into the long-term cytotoxic effects on cancer stem and progenitor cells.

  • Cell Plating:

    • Following treatment, wash and resuspend cells in a semi-solid methylcellulose-based medium.

    • Plate a low density of cells (e.g., 500-1000 cells/dish) in Petri dishes.[12]

  • Incubation:

    • Incubate the dishes for 10-14 days in a humidified incubator at 37°C and 5% CO2.[12][13]

  • Colony Counting:

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells) under a microscope.

    • The reduction in colony formation in treated groups compared to the control indicates the inhibition of clonogenic survival.

Experimental and Logical Workflows

Experimental Workflow for Comparative Analysis

experimental_workflow Start Start Leukemia_Cells Leukemia Cell Culture (e.g., Jurkat, Primary AML) Start->Leukemia_Cells Treatment Treatment Groups: - Avocatin B - Cytarabine - Doxorubicin - Combinations - Vehicle Control Leukemia_Cells->Treatment Viability_Assay Cell Viability Assay (Annexin V/PI) Treatment->Viability_Assay ROS_Assay Intracellular ROS Assay (DCFH-DA) Treatment->ROS_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing avocatin B with other anti-leukemia agents.

Conclusion

The available data strongly supports the anti-leukemia effects of avocatin B. Its ability to selectively target leukemia stem cells by inhibiting mitochondrial fatty acid oxidation presents a novel and promising therapeutic strategy. Furthermore, its synergistic effects with standard-of-care chemotherapeutics suggest its potential to enhance current treatment protocols for acute myeloid leukemia. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this avocado-derived lipid.

References

A Comparative Analysis of Acetogenins from Diverse Avocado Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of acetogenins, a class of bioactive fatty acid derivatives, found in various avocado ( Persea americana Mill.) cultivars. These compounds have garnered significant interest for their potential applications in the food and pharmaceutical industries due to their wide range of bioactivities, including antimicrobial and pro-apoptotic properties.[1][2] This document summarizes quantitative data on acetogenin content, details the experimental protocols for their analysis, and illustrates a key signaling pathway targeted by these molecules.

Quantitative Comparison of Acetogenins in Avocado Tissues

A targeted metabolomics approach has been employed to quantify eight distinct acetogenins across the peel, seed, and pulp of 22 different avocado cultivars. The concentrations of these compounds vary significantly between cultivars and tissue types, with the seed and peel generally exhibiting higher concentrations than the pulp.[1][2] The acetogenins studied can be classified into three main families: Avocatins, Pahuatins, and Persenins.[1][2]

The table below presents a summary of the total acetogenin content in the seed, peel, and pulp of several representative avocado cultivars. It is important to note that all 22 cultivars analyzed were found to produce all eight targeted acetogenins, suggesting a conserved metabolic pathway.[1][2]

CultivarSeed (mg/g FW)Peel (mg/g FW)Pulp (mg/g FW)
Aguacate Mantequilla8.331.951.12
Fuerte6.891.230.98
Hass5.911.560.85
Criollo4.760.890.67
Choquette3.450.540.49
Booth 82.110.330.52
Peterson1.090.220.76

Data sourced from a study that quantified eight different acetogenins in 22 avocado cultivars.[1][2]

A study comparing Colombian Caribbean avocado landraces (Leche, Cebo, and Manteco) with the Hass variety revealed distinct acetogenin profiles. The Colombian varieties were rich in avocadyne, avocadoes, AcO-avocadenyne, and AcO-avocadiene B, while persin was a key discriminant compound in the Hass variety.[3]

Experimental Protocols

The following sections detail the methodologies for the extraction, enrichment, and quantification of acetogenins from avocado tissues, as described in the cited literature.

Lipid Extraction

A modified Folch method is typically used to obtain a raw lipid extract.[4]

  • Homogenize fresh avocado tissue (peel, seed, or pulp) with a chloroform:methanol (2:1, v/v) solution.

  • Add water to the homogenate to create a biphasic system and facilitate the separation of lipids.

  • Centrifuge the mixture to separate the layers.

  • Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

Acetogenin Enrichment

To isolate acetogenins from the crude lipid extract, a liquid-liquid partitioning method is employed.[5]

  • Dissolve the crude lipid extract in a hexane:water mixture.

  • Vortex the mixture thoroughly and separate the two phases by centrifugation (e.g., 5 min at 8,000 g).[5]

  • Collect the aqueous phase (lower layer).

  • Repeat the extraction of the remaining organic phase with fresh hexane two more times.

  • Pool the aqueous phases and evaporate the solvent at 55°C.[5]

  • Reconstitute the dried extract in isopropanol and filter through a 0.22 µm membrane prior to analysis.[5]

Quantification by UHPLC-DAD

The quantification of individual acetogenins is performed using Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector (UHPLC-DAD).[4][5]

  • System: Waters Acquity UPLC System or equivalent.[4][5]

  • Column: Phenomenex Synergi 4µ Hydro-RP (4.6 x 250 mm).[4][5]

  • Mobile Phase: A gradient of HPLC grade water (Solvent A) and methanol (Solvent B).[4][5]

  • Gradient Program:

    • 0-15 min: 20% A / 80% B

    • 15-25 min: 5% A / 95% B

    • 25-30 min: 0% A / 100% B

    • 30-50 min: Re-equilibration at 20% A / 80% B[4][5]

  • Flow Rate: 0.8 ml/min.[4][5]

  • Detection Wavelengths: 208 nm and 220 nm.[4][5]

Signaling Pathway and Experimental Workflow

EGFR/RAS/RAF/MEK/ERK1/2 Signaling Pathway

Certain aliphatic acetogenins from avocado have been shown to inhibit the proliferation of human oral cancer cells by targeting the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway.[6][7] The diagram below illustrates this pathway and the points of inhibition by avocado acetogenins.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Acetogenins Avocado Acetogenins Acetogenins->EGFR Acetogenins->RAF

Caption: Inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 pathway by avocado acetogenins.

Experimental Workflow for Acetogenin Analysis

The following diagram outlines the general workflow for the comparative analysis of acetogenins from different avocado cultivars.

Acetogenin_Workflow cluster_sample Sample Preparation cluster_extraction Extraction & Enrichment cluster_analysis Analysis Cultivars Avocado Cultivars (e.g., Hass, Fuerte) Tissues Tissue Separation (Peel, Seed, Pulp) Cultivars->Tissues Lipid_Extraction Lipid Extraction (Modified Folch Method) Tissues->Lipid_Extraction Acetogenin_Enrichment Acetogenin Enrichment (Liquid-Liquid Partitioning) Lipid_Extraction->Acetogenin_Enrichment UHPLC_DAD UHPLC-DAD Analysis (Quantification) Acetogenin_Enrichment->UHPLC_DAD Data_Analysis Data Analysis & Comparison UHPLC_DAD->Data_Analysis

Caption: General workflow for comparative acetogenin analysis in avocado cultivars.

References

Comparative Analysis of Avocadene 1-acetate and Novel Fatty Acid Oxidation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avocadene 1-acetate and other key modulators of fatty acid oxidation (FAO), a critical metabolic pathway in various physiological and pathological processes. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for evaluating these compounds.

Introduction to Fatty Acid Oxidation (FAO) Modulation

Fatty acid oxidation is a pivotal mitochondrial process for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO has been implicated in a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer. Consequently, the modulation of FAO through small molecules has emerged as a promising therapeutic strategy. This guide focuses on avocado-derived acetogenins, specifically this compound and its related compounds, and compares their effects with established FAO inhibitors.

Comparative Efficacy of FAO Inhibitors

The efficacy of various compounds in inhibiting fatty acid oxidation is summarized below. The data is compiled from in vitro studies on different cell lines.

CompoundTargetMechanism of ActionCell LineIC50 / Effective ConcentrationCitation(s)
Avocadyne Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Direct inhibition of the first enzyme in the long-chain FAO spiral.TEX (leukemia)3.10 ± 0.14 µM[1]
OCI-AML2 (leukemia)11.53 ± 3.32 µM[1]
Avocatin-B Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)A 1:1 mixture of Avocadyne and Avocadene, with Avocadyne being the primary active FAO inhibitor.Not specifiedInhibits FAO in various models.[2]
This compound Presumed VLCADAcetylated form of Avocadene.Not specifiedData not available. Inferred to have significantly reduced or no activity based on studies of acetylated Avocadyne.[3]
Etomoxir Carnitine Palmitoyltransferase I (CPT1)Irreversible inhibition of the enzyme responsible for transporting long-chain fatty acids into the mitochondria.BT549 (breast cancer)~10 µM effectively blocks most of FAO.

Signaling Pathways and Mechanisms of Action

The mitochondrial long-chain fatty acid β-oxidation is a multi-step process. The diagram below illustrates the key enzymatic steps and the points of inhibition for Avocadyne and Etomoxir.

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_inhibitors Inhibitors LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA ACSL Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 Matrix_Acyl_CoA Acyl-CoA Acyl_Carnitine->Matrix_Acyl_CoA CPT2 VLCAD VLCAD Matrix_Acyl_CoA->VLCAD FAO_Cycle β-Oxidation Cycle VLCAD->FAO_Cycle Acetyl_CoA Acetyl-CoA FAO_Cycle->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Etomoxir Etomoxir Etomoxir->Acyl_CoA Inhibits CPT1 Avocadyne Avocadyne Avocadyne->VLCAD Inhibits VLCAD

Caption: Mitochondrial Fatty Acid Oxidation Pathway and Inhibitor Targets.

Experimental Protocols

Measurement of Fatty Acid Oxidation (Seahorse XF Assay)

This protocol outlines the measurement of FAO in live cells using the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Seahorse_Workflow Start Start Seed_Cells Seed cells in Seahorse XF plate Start->Seed_Cells Incubate Incubate overnight Seed_Cells->Incubate Prepare_Media Prepare FAO assay medium (substrate-limited) Incubate->Prepare_Media Replace_Media Replace growth medium with FAO assay medium Prepare_Media->Replace_Media Equilibrate Equilibrate cells in a non-CO2 incubator Replace_Media->Equilibrate Load_Cartridge Load sensor cartridge with FAO substrate (e.g., Palmitate-BSA) and inhibitors (e.g., Etomoxir, Oligomycin, FCCP, Rotenone/Antimycin A) Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data to determine FAO rates Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer.

Detailed Steps:

  • Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Medium Exchange: On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine) to encourage reliance on exogenous fatty acids.

  • Incubation: Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Reagent Preparation: Prepare the FAO substrate (e.g., palmitate conjugated to BSA) and the compounds to be tested (e.g., this compound, Avocadyne, Etomoxir). Also prepare mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for injection.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and perform the assay. A typical injection strategy involves sequential additions of the FAO substrate, the test inhibitor, and then the mitochondrial stress test compounds.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. The decrease in OCR after the addition of an FAO inhibitor is indicative of the extent of FAO inhibition.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

The available evidence strongly suggests that Avocadyne is a potent and specific inhibitor of FAO through its interaction with VLCAD. In contrast, while direct data is lacking, the acetylated form, this compound, is inferred to be significantly less active. For researchers investigating FAO modulation, Avocadyne presents a compelling tool, while established inhibitors like Etomoxir, targeting the upstream CPT1 enzyme, offer a well-characterized alternative for comparative studies. The provided experimental protocols offer a robust framework for the in-house evaluation and cross-validation of these and other potential FAO modulators. Further research is warranted to directly assess the bioactivity of this compound and other derivatives to fully elucidate the structure-activity relationships of this class of natural products.

References

Replicating Published Findings on Avocadene 1-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on Avocadene 1-acetate, a bioactive lipid derived from avocados (Persea americana). The focus is to present the data in a structured manner to facilitate the replication of key experiments and to offer an objective comparison with related compounds. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Chemical and Physical Properties

This compound is a polyhydroxylated fatty alcohol, a class of acetogenins found in avocados.[1] Its structure and properties are summarized below.

PropertyValueReference
CAS Number 24607-09-8[1][2]
Molecular Formula C19H36O4[1][2]
Molecular Weight 328.5 g/mol [1][2]
IUPAC Name [(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate[1]
SMILES CC(=O)OC--INVALID-LINK--O">C@HO[1]
Melting Point 58-59°C[1]
Physical Description Solid[1]

Extraction and Synthesis

This compound can be obtained through both natural extraction from avocado and chemical synthesis.

Natural Extraction and Isolation

The extraction of this compound from avocado pulp, peel, or seed involves a multi-step process to separate it from other lipids and plant materials.[1]

Experimental Workflow: Natural Extraction

G cluster_extraction Extraction and Purification Avocado Material Avocado Material Freeze-Dried Pulp Freeze-Dried Pulp Nonpolar Extraction (Hexane) Nonpolar Extraction (Hexane) Freeze-Dried Pulp->Nonpolar Extraction (Hexane) Lipid Removal Polar Extraction (Ethyl Acetate/Ethanol) Polar Extraction (Ethyl Acetate/Ethanol) Nonpolar Extraction (Hexane)->Polar Extraction (Ethyl Acetate/Ethanol) Isolate Polar Compounds Silica Gel Chromatography Silica Gel Chromatography Polar Extraction (Ethyl Acetate/Ethanol)->Silica Gel Chromatography Initial Fractionation HPLC (C18 column) HPLC (C18 column) Silica Gel Chromatography->HPLC (C18 column) High-Purity Isolation This compound (>98% purity) This compound (>98% purity) HPLC (C18 column)->this compound (>98% purity)

Caption: Workflow for the extraction and purification of this compound from avocado.

Synthetic Methodologies

Synthetic routes to this compound and its stereoisomers have been developed, often involving asymmetric reduction and diastereoselective reduction steps to establish the correct stereochemistry of the hydroxyl groups.[3]

Biological Activity and Comparative Data

This compound and related acetogenins, such as avocadyne, have demonstrated a range of biological activities, most notably in the modulation of cellular metabolism and cytotoxicity against cancer cells.

Cytotoxicity in Acute Myeloid Leukemia (AML)

Studies have shown that avocadyne, a closely related compound, is cytotoxic to AML cells. The addition of an acetoxy group to avocadyne's primary alcohol, as in this compound, has been reported to attenuate this anti-AML activity.[4] The table below compares the cytotoxicity of avocadyne and related compounds in AML cell lines.

CompoundCell LineIC50 (µM)Reference
(2R,4R)-avocadyneTEX2.33 ± 0.10[4]
(2R,4R)-avocadyneAML211.41 ± 1.87[4]
HATA (Heptadecanoic acid terminal alkyne)TEX15.65 ± 0.57[4]
HATA (Heptadecanoic acid terminal alkyne)AML222.60 ± 1.37[4]
PATA (Palmitic acid terminal alkyne)TEX52.93 ± 0.66[4]
PATA (Palmitic acid terminal alkyne)AML264.44 ± 3.63[4]
Nematocidal Activity

A crude avocado extract containing avocadene derivatives at a concentration of 2.5 µM was found to be lethal to all L1 larvae of Caenorhabditis elegans.[5]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for these acetogenins involves the disruption of mitochondrial function, specifically the inhibition of fatty acid oxidation (FAO).[1][4]

Inhibition of Fatty Acid Oxidation (FAO)

Avocadyne has been shown to inhibit FAO, a metabolic pathway that AML cells are highly dependent on.[4] This inhibition is believed to be a key contributor to its selective cytotoxicity. The proposed mechanism involves the interaction with very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme in the FAO pathway.[4]

G cluster_fao Mitochondrial Fatty Acid Oxidation Long-chain fatty acids Long-chain fatty acids VLCAD VLCAD Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle

Caption: Acetate-mediated activation of the mTOR signaling pathway.

Detailed Experimental Protocols

To facilitate the replication of these findings, the following are summaries of key experimental protocols described in the literature.

Cell Viability Assay
  • Cell Culture: TEX and AML2 leukemia cells are grown in IMDM supplemented with 15% FBS and 2 mM L-glutamine. [4]* Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 0.1–100 µM) for 72 hours. [4]* Analysis: Cell viability is assessed using flow cytometry. [4]

Co-Immunoprecipitation (Co-IP) for VLCAD Interaction
  • Cell Treatment: AML2 cells (10x10^6) are treated with 10 µM of the compound for 3 hours. [4]* Antibody Coupling: Anti-VLCAD antibody is coupled to magnetic beads. [4]* Cell Lysis: Cells are lysed with RIPA buffer. [4]* Immunoprecipitation: The cell lysate is incubated with the antibody-coupled beads.

  • Elution: The VLCAD protein is eluted from the beads.

  • Analysis: The eluted fraction is analyzed by immunoblotting and LC/MS/MS for avocadyne quantification. [4]

High-Performance Liquid Chromatography (HPLC)
  • Column: Reverse-phase C18 column. [1]* Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate is used. [4]* Detection: Mass spectrometry (UHPLC-MS). [4] This guide provides a starting point for researchers interested in the biological activities of this compound and related compounds. The provided data and protocols, compiled from published literature, should aid in the design of new experiments and the verification of existing findings.

References

Avocadene 1-acetate vs. Persin: A Comparative Analysis of Two Avocado-Derived Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biochemical properties, mechanisms of action, and potential therapeutic applications of Avocadene 1-acetate and Persin for researchers, scientists, and drug development professionals.

Avocado (Persea americana) is a rich source of unique bioactive lipids known as acetogenins, which have garnered significant interest for their potential pharmacological activities. Among these, this compound and Persin represent two distinct molecules with differing reported biological effects. This guide provides a comprehensive comparison of their known properties, supported by available experimental data, to inform future research and drug development endeavors.

At a Glance: Key Differences

FeatureThis compoundPersin
Primary Mechanism of Action Inhibition of Fatty Acid Oxidation (in related deacetylated compounds)Microtubule Stabilization
Cellular Outcome Not well-defined; potential antimicrobial and antithrombotic activityG2/M Cell Cycle Arrest, Bim-dependent Apoptosis
Primary Therapeutic Target Unknownβ-tubulin
Known In Vitro Efficacy Limited data availableCytotoxic to breast cancer cells at ~40 µM[1]
In Vivo Data Limited data availableMammary gland-specific necrosis in lactating mice[2]

Biochemical and Pharmacological Profiles

Persin: A Microtubule-Stabilizing Agent with Anticancer Potential

Persin is a well-characterized avocado toxin that has demonstrated notable activity against breast cancer cells.[1][2] Its primary mechanism of action is the stabilization of microtubules, the dynamic protein filaments essential for cell division.[2] By binding to β-tubulin, Persin disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase.[2] This mitotic arrest ultimately triggers programmed cell death (apoptosis) through a mechanism dependent on the pro-apoptotic protein Bim.[2]

In vivo studies have further highlighted the potential of Persin, demonstrating mammary gland-specific necrosis and apoptosis in lactating mice, suggesting a degree of tissue specificity that could be advantageous in a therapeutic context.[2] While specific IC50 values across a broad range of cancer cell lines are not extensively documented, reports indicate cytotoxicity to breast cancer cells at concentrations around 40 µM, with no effect on normal breast epithelial cells at the same concentration.[1]

This compound: An Acetylated Acetogenin with Limited Characterization

In contrast to Persin, the biological activities of this compound are not as well-defined in the scientific literature. It is one of several acetylated acetogenins found in avocados.[3][4] Research on related avocado acetogenins suggests a significant difference in the bioactivity of acetylated versus deacetylated forms.

Studies on avocadyne, the deacetylated counterpart to avocadyne acetate, have shown it to be a potent inhibitor of fatty acid oxidation (FAO), a metabolic pathway that some cancer cells rely on for energy.[3][4] Interestingly, the addition of an acetate group to avocadyne has been shown to attenuate its anti-leukemic activity. This suggests that acetylated acetogenins like this compound may not share the same mechanism of action or potency as their deacetylated relatives in inhibiting FAO. Some research indicates that acetylated acetogenins may possess antimicrobial and antithrombotic properties.[3][4] However, direct experimental data on the anticancer activity, mechanism of action, and cytotoxic concentrations of this compound are currently lacking.

Comparative Data

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)Reference
Persin Breast Cancer Epithelial Cells~40[1]
This compound Various Cancer Cell LinesNot Available-

Table 2: Mechanistic Comparison

FeatureThis compoundPersin
Target Unknownβ-tubulin
Signaling Pathway UnknownMicrotubule dynamics, Apoptosis signaling
Cell Cycle Effect Not AvailableG2/M Arrest
Apoptosis Induction Not AvailableYes (Bim-dependent)

Signaling Pathways and Experimental Workflows

To visualize the known mechanism of Persin and a general workflow for its evaluation, the following diagrams are provided.

Persin_Signaling_Pathway Persin Persin Tubulin β-tubulin Persin->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Bim Upregulation of Bim G2M_Arrest->Bim Apoptosis Apoptosis Bim->Apoptosis

Caption: Signaling pathway of Persin leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Persin or This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Microtubule_Assay Microtubule Polymerization Assay Treatment->Microtubule_Assay IC50 Determine IC50 Cytotoxicity->IC50 Animal_Model Animal Model (e.g., Mouse) Dosing Administer Compound Animal_Model->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth Toxicity Assess Toxicity Dosing->Toxicity

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

Microtubule Stabilization Assay (In Vitro)

This assay is designed to determine the effect of a compound on the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds (Persin, this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader capable of measuring absorbance at 340 nm

    • Temperature-controlled 37°C incubator

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add GTP to the reaction mixture to a final concentration of 1 mM.

    • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel) and a negative control (solvent alone).

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

    • Analyze the polymerization kinetics by plotting absorbance versus time.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with a test compound.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds (Persin, this compound)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Bim-dependent Apoptosis Assay

This assay aims to confirm the involvement of the Bim protein in apoptosis induced by a test compound.

  • Reagents and Materials:

    • Cancer cell line of interest

    • siRNA targeting Bim and a non-targeting control siRNA

    • Transfection reagent

    • Test compound (Persin)

    • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

    • Flow cytometer

    • Antibodies for Western blotting (anti-Bim, anti-actin)

  • Procedure:

    • siRNA Transfection:

      • Seed cells in 6-well plates.

      • Transfect the cells with Bim-specific siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

      • Incubate for 24-48 hours to allow for knockdown of the target protein.

    • Compound Treatment:

      • Treat the transfected cells with the test compound at a concentration known to induce apoptosis.

    • Apoptosis Analysis (Flow Cytometry):

      • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

      • Analyze the percentage of apoptotic cells by flow cytometry. A reduction in apoptosis in Bim-knockdown cells compared to control cells indicates Bim-dependent apoptosis.

    • Protein Expression Analysis (Western Blot):

      • Lyse a parallel set of transfected and treated cells to extract proteins.

      • Perform Western blotting to confirm the knockdown of Bim protein expression.

Conclusion

The comparative analysis of this compound and Persin reveals two avocado-derived acetogenins with distinct and potentially therapeutically relevant biological activities. Persin is a promising anticancer agent that functions as a microtubule stabilizer, inducing G2/M cell cycle arrest and Bim-dependent apoptosis. In contrast, this compound is a less-studied compound. Based on the available literature for related acetogenins, its acetylated structure may confer different biological activities, such as antimicrobial or antithrombotic effects, and it may be less potent as an anticancer agent compared to its deacetylated counterparts.

Significant further research is required to fully elucidate the pharmacological profile of this compound, including its mechanism of action, cytotoxic concentrations, and potential therapeutic targets. A direct, quantitative comparison with Persin will only be possible once such data becomes available. For now, the distinct mechanisms of action of these two molecules highlight the diverse bioactivity within the avocado acetogenin family and underscore the importance of structure-activity relationship studies in the development of new therapeutic agents from natural sources.

References

Synergistic Effects of Avocado-Derived Compounds with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Avocadene 1-acetate Warrants Focus on Avocatin B

Initial research reveals a significant lack of scientific literature pertaining to the synergistic effects of this compound with chemotherapy drugs. Comprehensive searches have yielded no studies evaluating this specific compound in combination cancer therapies. However, substantial research exists for a related avocado-derived mixture, Avocatin B, which is composed of the polyhydroxylated fatty alcohols avocadene and avocadyne. This guide will, therefore, focus on the synergistic potential of Avocatin B with conventional chemotherapy agents, providing a detailed comparison based on available experimental data.

Avocatin B and its Synergistic Potential with Chemotherapy

Avocatin B has demonstrated promising synergistic effects with standard chemotherapy drugs, particularly in the context of Acute Myeloid Leukemia (AML). The primary mechanism underlying this synergy is the inhibition of mitochondrial fatty acid oxidation (FAO) in cancer cells, a pathway often crucial for their survival and proliferation.

Combination with Cytarabine (Ara-C)

Studies have shown that Avocatin B can enhance the cytotoxic effects of cytarabine, a frontline chemotherapy agent for AML. Research by Tabe et al. (2018) demonstrated a synergistic interaction between Avocatin B and cytarabine in the THP-1 AML cell line. The Combination Index (CI) values, a measure of drug interaction, were found to be less than 1, indicating synergy. Specifically, the CI was 0.7 when the drugs were used in a standard cell culture (monoculture) and was even more pronounced (CI = 0.4) in a model mimicking the bone marrow microenvironment (co-culture with adipocytes), suggesting a potentiation of cytarabine's efficacy in a more physiologically relevant setting.[1]

Combination with Doxorubicin

Evidence also points to the synergistic potential of Avocatin B with doxorubicin, another key chemotherapeutic agent. While specific CI values from primary literature are not as readily available in the initial search, the overarching mechanism of FAO inhibition by Avocatin B is expected to sensitize cancer cells to the DNA-damaging effects of doxorubicin.

Quantitative Data Summary

The following tables summarize the available quantitative data on the synergistic effects of Avocatin B with chemotherapy drugs.

Table 1: Synergistic Effects of Avocatin B with Cytarabine in THP-1 AML Cells

Treatment ConditionCombination Index (CI)InterpretationReference
Monoculture0.7Synergy[1]
Co-culture with Adipocytes0.4Strong Synergy[1]

Note: CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effects of a Mango Ginger Bioactive (M1) in Combination with Avocatin B, Doxorubicin, and Cytarabine in OCI-AML2 Cells

Drug CombinationCombination Index (CI)InterpretationReference
M1 + Avocatin B0.6, 0.65, 0.8Synergy[2]
M1 + Doxorubicin> 1Antagonism[2]
M1 + Cytarabine> 1Antagonism[2]

This table highlights the specific synergistic interaction between the mango ginger bioactive and Avocatin B, which was not observed with conventional chemotherapy drugs alone.

Experimental Protocols

Cell Viability and Synergy Analysis

1. Cell Culture:

  • AML cell lines (e.g., THP-1, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • For co-culture experiments, bone marrow-derived adipocytes are differentiated from mesenchymal stem cells and then co-cultured with the AML cells.[1]

2. Drug Treatment:

  • Cells are treated with varying concentrations of Avocatin B, the chemotherapy drug (cytarabine or doxorubicin), or a combination of both.

  • A constant ratio of the two drugs is often used for combination treatments.

3. Cell Viability Assay (MTT Assay):

  • After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells.

  • The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Synergy Analysis (Chou-Talalay Method):

  • The dose-response curves for each drug alone and in combination are used to determine the Combination Index (CI) using the Chou-Talalay method.

  • This method provides a quantitative measure of the interaction between two drugs. CI values are calculated using software like CompuSyn.

Western Blot for Apoptosis Markers

1. Protein Extraction:

  • Following drug treatment, cells are harvested and lysed to extract total protein.

2. Protein Quantification:

  • The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Electrotransfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

5. Detection:

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a measure of the protein expression levels.

Signaling Pathways and Experimental Workflows

The synergistic effect of Avocatin B with chemotherapy is primarily mediated through the inhibition of fatty acid oxidation, leading to increased cellular stress and apoptosis.

Synergy_Pathway cluster_Mitochondrion Mitochondrion FAO Fatty Acid Oxidation (FAO) VLCAD VLCAD ROS ↑ Reactive Oxygen Species (ROS) Apoptosis_Mito Mitochondrial-Mediated Apoptosis ROS->Apoptosis_Mito Cell_Death Synergistic Cell Death Apoptosis_Mito->Cell_Death AvocatinB Avocatin B AvocatinB->VLCAD Inhibits Chemotherapy Chemotherapy (e.g., Cytarabine, Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis_Mito Experimental_Workflow cluster_assays Viability & Synergy Analysis cluster_pathway Pathway Analysis start Start: AML Cell Culture treatment Treat with Avocatin B, Chemotherapy, or Combination start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay protein_extraction Protein Extraction incubation->protein_extraction absorbance Measure Absorbance mtt_assay->absorbance ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) absorbance->ci_calc end Conclusion: Determine Synergy and Mechanism ci_calc->end western_blot Western Blot for Apoptosis Markers protein_extraction->western_blot pathway_analysis Analyze Apoptotic Signaling Pathway western_blot->pathway_analysis pathway_analysis->end

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Avocadene 1-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for Avocadene 1-acetate, a bioactive lipid utilized in research. While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols for chemical waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for a preliminary assessment of its handling requirements.

PropertyValue
Molecular Formula C19H36O4[1]
Molecular Weight 328.5 g/mol [2]
Physical State Solid[2]
Melting Point 58-59°C[2][3]
Appearance Not Available
Solubility Not Available

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of laboratory and waste management personnel.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Designate a specific, clearly labeled container for solid chemical waste.

3. Containerization of Solid Waste:

  • Place solid this compound waste into a durable, leak-proof container with a secure lid.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid organic materials.

  • Label the waste container clearly as "this compound Waste" and include the date of accumulation.

4. Disposal of Empty Containers:

  • To render an empty container non-hazardous, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste in a separate, labeled container for liquid waste.

  • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it in the regular laboratory glass or plastic recycling, as appropriate.

5. Final Disposal:

  • Solid this compound waste should not be disposed of in the regular trash, as this may pose a risk to custodial staff.[4]

  • The sealed and labeled waste container should be transferred to your institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal contractor.[5]

  • Always consult and adhere to your local and institutional regulations for chemical waste disposal.[4]

Experimental Workflow for Disposal

The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are followed in the correct sequence for safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregate Segregate Waste PPE->Segregate Containerize Containerize Solid Waste Segregate->Containerize Label Label Container Containerize->Label Store Store in Designated Area Label->Store Rinse Triple-Rinse Empty Containers CollectRinsate Collect Rinsate Rinse->CollectRinsate DisposeContainer Dispose of Rinsed Container Rinse->DisposeContainer CollectRinsate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Disposal Workflow for this compound

This guide provides a foundational framework for the proper disposal of this compound. It is crucial to remember that institutional and local regulations may have specific additional requirements. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for final guidance on chemical waste disposal procedures. By adhering to these protocols, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Navigating the Safe Handling of Avocadene 1-Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Avocadene 1-acetate, a comprehensive understanding of its safe handling and disposal is paramount. While detailed toxicological data for this compound remains limited, adherence to rigorous safety protocols is essential to ensure a secure laboratory environment. This guide provides crucial safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the responsible management of this chemical.

Understanding the Compound: Physicochemical Data

While a comprehensive Safety Data Sheet (SDS) with extensive quantitative data is not publicly available, some fundamental physicochemical properties of this compound have been identified.

PropertyValueSource
CAS Number 24607-09-8Pharmaffiliates[1][2], Benchchem[3]
Molecular Formula C₁₉H₃₆O₄CymitQuimica[4], LGC Standards[5]
Molecular Weight 328.49 g/mol LGC Standards[5], Pharmaffiliates[1][2]
Appearance SolidBenchchem[3]
Storage Temperature 2-8°C RefrigeratorPharmaffiliates[1][2]

Prudent Handling: Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach to handling this compound is necessary. The following personal protective equipment is recommended to minimize potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating solutions.Minimizes the risk of inhaling airborne particles or vapors.

Procedural Guidance: Operational and Disposal Plans

A structured approach to the use and disposal of this compound is critical for maintaining a safe laboratory.

General Handling and Storage
  • Acquisition and Storage : Upon receipt, store this compound in a designated, well-ventilated, and cool (2-8°C) location.[1][2] Ensure the container is tightly sealed.

  • Preparation : Conduct all weighing and solution preparation in a chemical fume hood to mitigate inhalation risks.

  • During Use : Avoid direct contact and inhalation. Always wear the recommended PPE.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform laboratory personnel and the designated safety officer.

  • Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill clean-up materials, must be treated as chemical waste.

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through the institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Visualizing Safety Workflows

To further clarify procedural steps, the following diagrams illustrate key decision-making processes in the safe handling of this compound.

G cluster_handling Chemical Handling Workflow start Start: Need to handle this compound assess_risk Assess Risks (Review available data) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_workspace Prepare Workspace (e.g., Fume Hood) select_ppe->prepare_workspace handle_chemical Handle Chemical (Weighing, preparing solutions) prepare_workspace->handle_chemical cleanup Clean Workspace and Equipment handle_chemical->cleanup dispose_waste Dispose of Waste Properly cleanup->dispose_waste end End dispose_waste->end

Chemical Handling Workflow for this compound.

G cluster_spill Spill Response Plan spill Spill Occurs assess_spill Assess Spill Size and Risk spill->assess_spill small_spill Small, Contained Spill assess_spill->small_spill Minor large_spill Large or Uncontained Spill assess_spill->large_spill Major alert Alert Others and Safety Officer small_spill->alert evacuate Evacuate Area large_spill->evacuate evacuate->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Logical Flow for Responding to a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.